molecular formula C2BrF5 B1581513 Bromopentafluoroethane CAS No. 354-55-2

Bromopentafluoroethane

Cat. No.: B1581513
CAS No.: 354-55-2
M. Wt: 198.92 g/mol
InChI Key: USYVEDJTMCGMKN-UHFFFAOYSA-N
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Description

Bromopentafluoroethane is a useful research compound. Its molecular formula is C2BrF5 and its molecular weight is 198.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-1,1,2,2,2-pentafluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2BrF5/c3-1(4,5)2(6,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYVEDJTMCGMKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Br)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90188881
Record name Bromopentafluoroethane
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Molecular Weight

198.92 g/mol
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CAS No.

354-55-2
Record name 1-Bromo-1,1,2,2,2-pentafluoroethane
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Record name Bromopentafluoroethane
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Record name Bromopentafluoroethane
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Record name Bromopentafluoroethane
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Record name BROMOPENTAFLUOROETHANE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Bromopentafluoroethane chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of Bromopentafluoroethane

Introduction

This compound (C₂BrF₅), also known as Halon 2501 or CFC-115B1, is a halogenated ethane derivative of significant interest in synthetic chemistry and materials science.[1] As a perfluorinated compound, the five fluorine atoms impart unique electronic properties and thermal stability, while the single, relatively labile carbon-bromine bond serves as a reactive handle for chemical transformations. This combination makes it a valuable reagent for the introduction of the pentafluoroethyl (-C₂F₅) moiety, a functional group that can profoundly alter the steric and electronic profile of organic molecules, enhancing properties such as lipophilicity, metabolic stability, and binding affinity.

This guide provides a comprehensive overview of the core chemical properties of this compound, designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of data, offering insights into the causality behind its physical characteristics, reactivity, and spectral signatures, grounded in authoritative references.

Section 1: Core Physical and Spectroscopic Properties

The physical state and spectroscopic profile of a compound are foundational to its practical application in a laboratory setting. These properties dictate storage conditions, handling procedures, and the analytical methods required for its characterization.

Physical Characteristics

This compound is a colorless gas at standard temperature and pressure, a direct consequence of its weak intermolecular van der Waals forces, despite its high molecular weight.[2] The dense packing of electronegative fluorine atoms creates a non-polar molecule with a low boiling point. Key physical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 354-55-2[1][2][3][4]
Molecular Formula C₂BrF₅[1][5][6]
Molecular Weight 198.92 g/mol [1][3][4][6]
Boiling Point -21 °C[1][2][3]
Density 1.81 g/cm³[1][2]
Solubility Very slightly soluble in water (0.22 g/L at 25 °C)[4]
Refractive Index 1.2966[2]

The high density is characteristic of brominated and fluorinated compounds. Its limited solubility in water is expected for a non-polar halocarbon, making it suitable for reactions in organic solvents.

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The primary techniques are Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The following diagram outlines a typical workflow for the analytical characterization of a this compound sample.

G cluster_workflow Experimental Workflow: Spectroscopic Analysis Sample Receive & Log This compound Sample Prep Prepare Sample (Dissolve in CDCl₃ for NMR, Gas Cell for IR) Sample->Prep Safety Check NMR Acquire ¹⁹F NMR Spectrum Prep->NMR Instrumental Analysis IR Acquire IR Spectrum Prep->IR Instrumental Analysis MS Acquire GC-MS Data Prep->MS Instrumental Analysis Analysis Analyze & Correlate Data: - Chemical Shifts (NMR) - Vibrational Bands (IR) - Fragmentation (MS) NMR->Analysis IR->Analysis MS->Analysis Confirm Confirm Structure & Purity Analysis->Confirm Data Interpretation

Caption: A standard workflow for the analytical confirmation of this compound.

  • ¹⁹F NMR Spectroscopy: ¹⁹F NMR is the most informative technique for this molecule. Due to the C-C bond, the fluorine atoms are in two distinct chemical environments: the -CF₂Br group and the -CF₃ group. This results in a complex spectrum due to spin-spin coupling (J-coupling) between the non-equivalent fluorine nuclei.[7] One would expect two main signals, with the signal for the -CF₂Br fluorine atoms appearing at a different chemical shift than the -CF₃ fluorine atoms, each split into multiplets by the other set of fluorines.[7][8]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by very strong absorption bands corresponding to C-F bond stretching vibrations, typically found in the 1100-1400 cm⁻¹ region.[9][10] The C-Br stretching vibration gives rise to a weaker absorption at a lower frequency, generally between 500-600 cm⁻¹.[11] The absence of C-H stretching bands (around 2850-3000 cm⁻¹) is a key indicator of its perhalogenated structure.[12]

  • Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z 198/200 would be observed, showing the characteristic isotopic pattern of a single bromine atom (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio).[13] The most prominent peak in the mass spectrum is often the fragment resulting from the loss of the bromine atom, [C₂F₅]⁺, at m/z 119.[5][14] This fragmentation highlights the relative weakness of the C-Br bond compared to the C-F and C-C bonds.

Section 2: Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is centered on the reactivity of its carbon-bromine bond. The strong electron-withdrawing effect of the five fluorine atoms polarizes the C-Br bond and influences the stability of reactive intermediates.

Key Reaction Pathways

This compound is primarily used as a precursor to the pentafluoroethyl radical (•C₂F₅) or the corresponding pentafluoroethyl anion equivalent. These species can then be used to install the -C₂F₅ group onto a variety of substrates.

  • Radical Reactions: The C-Br bond can be cleaved homolytically using radical initiators (e.g., AIBN), photolysis, or transition metal catalysts to generate the pentafluoroethyl radical. This radical can then participate in addition reactions to alkenes and alkynes or be used in radical-mediated cross-coupling reactions.

  • Nucleophilic Pentafluoroethylation: While direct Sₙ2 displacement of the bromide is difficult due to steric hindrance and the electron-rich nature of the fluorine atoms, this compound can be converted into organometallic reagents. For example, reaction with metals like zinc or magnesium can generate a pentafluoroethyl Grignard or organozinc reagent, which acts as a nucleophilic source of the -C₂F₅ group.

The following diagram illustrates a generalized scheme for the generation and reaction of a pentafluoroethyl radical from this compound.

G cluster_reactivity Reactivity Pathway: Radical Pentafluoroethylation Start C₂F₅Br (this compound) Radical •C₂F₅ (Pentafluoroethyl Radical) Start->Radical Homolytic Cleavage Initiator Radical Initiator (e.g., UV Light, AIBN) Initiator->Radical Product R-C₂F₅ (Pentafluoroethylated Product) Radical->Product Radical Addition Substrate Organic Substrate (e.g., Alkene) Substrate->Product Radical Addition

Caption: Generation of the key •C₂F₅ radical intermediate for synthetic applications.

Section 3: Thermal Stability and Decomposition

Like many halogenated hydrocarbons, the thermal stability of this compound is a critical consideration for its use at elevated temperatures and for assessing its environmental fate.

Studies on brominated flame retardants (BFRs) and other halocarbons show that thermal decomposition typically proceeds via the cleavage of the weakest carbon-halogen bond.[15] For C₂BrF₅, this is unequivocally the C-Br bond. At sufficiently high temperatures (e.g., 280–900 °C), the molecule will decompose.[15]

The primary decomposition products are expected to be bromine radicals (•Br) and pentafluoroethyl radicals (•C₂F₅).[15][16] In the presence of a hydrogen source (e.g., other organic materials), the highly reactive fluorine and bromine atoms can lead to the formation of hydrogen fluoride (HF) and hydrogen bromide (HBr).[17] These are corrosive and toxic gases, underscoring the need for careful handling in high-temperature applications.[17][18]

Section 4: Safety, Handling, and Experimental Protocols

Authoritative safety data indicates that this compound is an irritant to the eyes, respiratory system, and skin.[1][2] Proper handling is paramount to ensure laboratory safety.

Protocol for Safe Handling and Storage

This protocol provides a self-validating system for minimizing exposure and ensuring stability.

  • Engineering Controls Assessment:

    • Causality: this compound is a gas at room temperature with a vapor heavier than air.[19] It can accumulate in low-lying areas and displace oxygen.

    • Action: Always handle this compound in a well-ventilated chemical fume hood or a glovebox.[19][20] Ensure an oxygen sensor is present if large quantities are used in a confined space.

  • Personal Protective Equipment (PPE) Selection:

    • Causality: The compound is a known skin and eye irritant.[1][21]

    • Action: Wear appropriate chemical-resistant gloves (e.g., neoprene or nitrile), a flame-retardant lab coat, and chemical safety goggles with side shields.[1][22] A face shield is recommended when handling larger quantities or pressurized cylinders.

  • Cylinder Handling and Dispensing:

    • Causality: The compound is supplied in pressurized cylinders. Physical damage can lead to a rapid, uncontrolled release.[19]

    • Action: Securely chain cylinders to a wall or benchtop.[19] Use a regulator and tubing material (e.g., stainless steel, PTFE) compatible with halogenated compounds. Perform a leak check with a soapy solution before each use.

  • Storage:

    • Causality: Pressurized containers must be protected from heat and physical damage.

    • Action: Store cylinders in a cool, dry, well-ventilated area away from heat sources, open flames, and incompatible materials (e.g., strong oxidizing agents, combustible materials).[20] Keep the container tightly closed and the valve protection cap in place when not in use.

  • Emergency Procedures:

    • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[21][22]

    • Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[21][22]

    • Spill/Leak: Evacuate the area. If the leak is small and can be handled safely, stop the release. Ventilate the area thoroughly before re-entry.[20]

Conclusion

This compound is a specialized chemical reagent whose properties are dominated by its unique halogenated structure. Its physical characteristics, such as a low boiling point and high density, dictate its handling as a pressurized gas. Spectroscopically, it is readily identified by the characteristic signals in ¹⁹F NMR and strong C-F stretching bands in its IR spectrum. The C-Br bond serves as the locus of its chemical reactivity, making it a valuable tool for introducing the pentafluoroethyl group in organic synthesis. However, its potential to form hazardous decomposition products at high temperatures and its irritant nature necessitate strict adherence to safety protocols. A thorough understanding of these interconnected properties is essential for its effective and safe utilization in research and development.

References

  • Vertex AI Search. (n.d.). This compound (CFC-115B1) | CAS 354-55-2 | Chemical-Suppliers.
  • CAS. (n.d.). 1-Bromo-1,1,2,2,2-pentafluoroethane - CAS Common Chemistry.
  • chemBlink. (n.d.). Pentafluoroethyl bromide [CAS# 354-55-2].
  • ChemicalBook. (n.d.). This compound CAS#: 354-55-2.
  • PubChem. (n.d.). This compound | C2BrF5 | CID 67719.
  • precisionFDA. (n.d.). This compound.
  • Synquest Labs. (n.d.). Bromine pentafluoride.
  • LookChem. (n.d.). This compound Safety Data Sheets(SDS).
  • MsdsDigital.com. (2016). This compound.
  • NIST Technical Series Publications. (n.d.). Infrared spectra of pentachlorofluoroethane, 1, 2-dichlorotetrafluoroethane, and 1-bromo-2-fluoroethane.
  • NIST. (n.d.). Infrared absorption spectra of hexafluoroethane and of chloropentafluoroethane.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • SpectraBase. (n.d.). 1-Bromo-1,1,2,2,2-pentafluoroethane - Optional[MS (GC)] - Spectrum.
  • ResearchGate. (2025). ¹⁹F NMR spectra of neat BrF5 at room temperature (top) and at 213 K....
  • Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science.
  • NIST. (n.d.). Ethane, 1-bromo-2-fluoro-. NIST WebBook.
  • Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br infrared spectrum of bromoethane.
  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy.
  • CIOP. (n.d.). Products of thermal decomposition of brominated polymer flame retardants.
  • AIDIC. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
  • NIST. (n.d.). A REVIEW OF THERMAL DECOMPOSITION PRODUCT TESTING OF HALOCARBON FIRE SUPPRESSION AGENTS.
  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.

Sources

An In-depth Technical Guide to the Molecular Structure and Bonding of Bromopentafluoroethane (C2BrF5)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Bromopentafluoroethane (C2BrF5)

This compound, with the chemical formula C2BrF5, is a halogenated ethane derivative.[1][2] It belongs to the class of compounds known as halocarbons, which have found diverse applications in various scientific and industrial fields. A thorough understanding of its molecular structure and bonding is paramount for predicting its reactivity, physical properties, and potential applications, particularly in the realm of drug development where molecular interactions are critical. This guide provides a comprehensive technical overview of the structural and bonding characteristics of C2BrF5, supported by theoretical principles and experimental considerations.

Key Molecular Identifiers:

  • Chemical Formula: C2BrF5

  • Molecular Weight: 198.92 g/mol [3]

  • IUPAC Name: 1-Bromo-1,1,2,2,2-pentafluoroethane

  • CAS Number: 354-55-2[1]

Molecular Geometry and Electronic Structure

The three-dimensional arrangement of atoms in C2BrF5 is a direct consequence of the electronic configuration and hybridization of its constituent carbon atoms.

VSEPR Theory and Hybridization

Both carbon atoms in the C2BrF5 molecule are sp3 hybridized. According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the four electron domains around each carbon atom (one C-C bond and three other single bonds to halogens) arrange themselves in a tetrahedral geometry to minimize electrostatic repulsion. This results in an overall staggered conformation for the molecule, which is the most stable arrangement.

Bond Angles and Lengths

The ideal tetrahedral bond angle is 109.5°. However, in C2BrF5, the presence of highly electronegative fluorine atoms and a larger bromine atom introduces distortions to this ideal geometry. The high electronegativity of fluorine atoms draws electron density away from the carbon atoms, influencing the bond lengths and angles.

Table 1: Predicted Molecular Geometry Parameters for C2BrF5

ParameterPredicted ValueRationale
C-C Bond Length~1.54 ÅTypical for a C(sp3)-C(sp3) single bond.
C-F Bond Length~1.35 ÅShorter and stronger due to fluorine's high electronegativity.
C-Br Bond Length~1.94 ÅLonger due to the larger atomic radius of bromine.
F-C-F Bond Angles< 109.5°Repulsion between bulky fluorine atoms is significant.
F-C-C Bond Angles> 109.5° or < 109.5°Dependent on steric hindrance and electronic repulsion.
Br-C-C Bond Angle> 109.5°The large size of the bromine atom will likely increase this angle.

Note: These values are estimations based on general principles and data from similar molecules. Precise values would require dedicated computational chemistry studies or experimental determination.

Covalent Bonding in C2BrF5

The atoms in this compound are held together by covalent bonds, which involve the sharing of electrons. The nature of these bonds is significantly influenced by the differences in electronegativity between the bonded atoms.

Bond Polarity
  • C-F Bonds: Fluorine is the most electronegative element. Consequently, the C-F bonds are highly polar, with a significant partial negative charge (δ-) on the fluorine atoms and a partial positive charge (δ+) on the carbon atoms.

  • C-Br Bond: Bromine is also more electronegative than carbon, but less so than fluorine. The C-Br bond is therefore polar, but to a lesser extent than the C-F bonds.

  • C-C Bond: The bond between the two carbon atoms is essentially nonpolar.

The cumulative effect of these polar bonds results in a polar molecule with a net dipole moment. This polarity is a key determinant of its physical properties, such as boiling point and solubility, and its ability to engage in intermolecular interactions.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and structural elucidation of C2BrF5.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of C2BrF5 is expected to show strong absorption bands corresponding to the stretching and bending vibrations of the C-F and C-Br bonds.

  • C-F Stretching: Strong absorptions are typically observed in the 1000-1400 cm⁻¹ region.

  • C-Br Stretching: A weaker absorption is expected in the 500-600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical environment of atomic nuclei. For C2BrF5, ¹⁹F NMR and ¹³C NMR are particularly informative.

  • ¹⁹F NMR: Due to the presence of two different fluorine environments (-CF3 and -CF2Br), the ¹⁹F NMR spectrum is expected to show two distinct signals.[4] The chemical shifts and coupling patterns (F-F coupling) would provide definitive structural information.[4]

  • ¹³C NMR: The ¹³C NMR spectrum would display two signals corresponding to the two non-equivalent carbon atoms. The chemical shifts would be influenced by the attached halogen atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of C2BrF5 would show a molecular ion peak corresponding to its molecular weight (198.92 g/mol ), as well as characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br).[3] Fragmentation patterns would involve the loss of halogen atoms or fluorocarbon fragments.

Experimental Protocol: Characterization by Infrared Spectroscopy

This protocol outlines the steps for obtaining an IR spectrum of a liquid sample like C2BrF5.

Objective: To identify the characteristic vibrational frequencies of C2BrF5.

Materials:

  • This compound (C2BrF5) sample

  • FTIR spectrometer

  • Salt plates (e.g., NaCl or KBr)

  • Pipette

  • Solvent for cleaning (e.g., dichloromethane or acetone)

  • Lens tissue

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its self-check.

  • Background Spectrum: Record a background spectrum to account for atmospheric CO2 and water vapor.

  • Sample Preparation:

    • Place a clean, dry salt plate on a holder.

    • Using a pipette, place one drop of the C2BrF5 sample onto the salt plate.

    • Carefully place a second salt plate on top of the first, creating a thin liquid film.

  • Sample Analysis:

    • Place the sample holder in the spectrometer's sample compartment.

    • Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

  • Cleaning:

    • Disassemble the salt plates and clean them thoroughly with a suitable solvent and lens tissue.

    • Store the salt plates in a desiccator to prevent damage from moisture.

Visualization of Molecular Structure and Workflow

Molecular Structure of C2BrF5

Caption: 2D representation of the C2BrF5 molecular structure.

Experimental Workflow for IR Spectroscopy

IR_Workflow start Start instrument_prep Prepare FTIR Spectrometer start->instrument_prep background Record Background Spectrum instrument_prep->background sample_prep Prepare C2BrF5 Sample on Salt Plates background->sample_prep analysis Acquire Sample Spectrum sample_prep->analysis processing Process Data (Background Subtraction) analysis->processing interpretation Analyze Spectrum and Identify Peaks processing->interpretation end End interpretation->end

Caption: Workflow for the characterization of C2BrF5 using IR spectroscopy.

Conclusion

The molecular structure and bonding of this compound (C2BrF5) are defined by the sp3 hybridization of its carbon atoms, leading to a tetrahedral geometry around each. The high electronegativity of the fluorine atoms results in highly polar C-F bonds and a net molecular dipole moment. A comprehensive understanding of these structural features, which can be elucidated through a combination of theoretical principles and analytical techniques like IR and NMR spectroscopy, is crucial for predicting its chemical behavior and exploring its potential in scientific research and drug development.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67719, this compound. [Link]
  • U.S. Environmental Protection Agency. Substance Details for this compound. [Link]
  • AZoM.

Sources

An In-depth Technical Guide to the Synthesis of Bromopentafluoroethane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Bromopentafluoroethane (C₂F₅Br), a halogenated hydrocarbon, holds significant interest across various scientific disciplines, primarily for its applications as a refrigerant, fire suppressant, and as a valuable building block in organic synthesis. Its unique physicochemical properties, stemming from the presence of five fluorine atoms and a bromine atom, make it a versatile reagent for the introduction of the pentafluoroethyl group (C₂F₅-) into organic molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering in-depth technical details and field-proven insights for researchers and professionals in drug development and chemical synthesis.

Introduction to this compound

This compound, also known by its ASHRAE number R-115B1, is a non-flammable, colorless gas at standard conditions. The high degree of fluorination imparts significant chemical and thermal stability, while the carbon-bromine bond provides a reactive site for various chemical transformations. These characteristics have led to its use in specialized applications where chemical inertness and specific reactivity are paramount. In the context of drug development, the pentafluoroethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a lead compound, often enhancing metabolic stability, lipophilicity, and binding affinity.

This guide will explore the three principal synthetic routes to this compound:

  • Free-Radical Bromination of Pentafluoroethane (C₂F₅H)

  • Halogen Exchange from Chloropentafluoroethane (C₂F₅Cl)

  • Synthesis from Pentafluoroethyl Iodide (C₂F₅I)

Each pathway will be discussed in detail, including the underlying reaction mechanisms, critical experimental parameters, and established protocols.

Section 1: Free-Radical Bromination of Pentafluoroethane

The direct bromination of pentafluoroethane (HFC-125) represents a straightforward approach to this compound. This reaction proceeds via a free-radical chain mechanism, typically initiated by ultraviolet (UV) light or high temperatures.[1]

Underlying Principles and Mechanistic Causality

The free-radical halogenation of alkanes is a well-established reaction class. The mechanism for the photobromination of pentafluoroethane can be broken down into three key stages:

  • Initiation: The process begins with the homolytic cleavage of the bromine-bromine bond (Br-Br) by UV irradiation, generating two bromine radicals (Br•). The energy of the absorbed photon must be sufficient to overcome the Br-Br bond dissociation energy.[1]

  • Propagation: A bromine radical abstracts a hydrogen atom from pentafluoroethane, forming hydrogen bromide (HBr) and a pentafluoroethyl radical (C₂F₅•). This radical then reacts with a molecule of bromine (Br₂) to yield the desired product, this compound (C₂F₅Br), and another bromine radical, which continues the chain reaction.

  • Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two bromine radicals, two pentafluoroethyl radicals, or a bromine radical and a pentafluoroethyl radical.

The selectivity of the bromination is a critical consideration. While pentafluoroethane has only one type of hydrogen atom, over-bromination to produce dibrominated or polybrominated species can occur. Controlling the stoichiometry of the reactants, particularly using an excess of pentafluoroethane, can favor the formation of the mono-brominated product.

Experimental Protocol: Vapor-Phase Photobromination

This protocol describes a laboratory-scale vapor-phase photobromination of pentafluoroethane.

Mandatory Visualization:

G cluster_prep System Preparation cluster_reaction Reaction cluster_workup Product Isolation prep1 Evacuate Reactor prep2 Introduce C₂F₅H prep1->prep2 prep3 Introduce Br₂ prep2->prep3 react1 Heat to 120-150°C prep3->react1 react2 UV Irradiation (254 nm) react1->react2 workup1 Cool Reactor react2->workup1 workup2 Wash with NaHSO₃ soln. workup1->workup2 workup3 Dry with CaCl₂ workup2->workup3 workup4 Fractional Distillation workup3->workup4 product product workup4->product C₂F₅Br

Caption: Workflow for Vapor-Phase Photobromination.

Methodology:

  • Reactor Setup: A quartz reactor equipped with a gas inlet, a pressure gauge, a thermocouple, and a condenser is assembled. The reactor is placed within a heating mantle and positioned adjacent to a UV lamp (e.g., a low-pressure mercury lamp emitting at 254 nm).

  • Reactant Introduction: The reactor is first evacuated to remove air. Pentafluoroethane (C₂F₅H) is then introduced into the reactor to a desired partial pressure. Subsequently, bromine (Br₂) is carefully introduced. A molar ratio of C₂F₅H to Br₂ of 2:1 or higher is recommended to minimize polybromination.

  • Reaction Conditions: The reactor is heated to a temperature range of 120-150°C. Once the desired temperature is reached, the UV lamp is switched on to initiate the reaction. The reaction progress can be monitored by observing the disappearance of the reddish-brown color of bromine.

  • Product Isolation and Purification: After the reaction is complete (indicated by the fading of the bromine color), the UV lamp and heating are turned off, and the reactor is allowed to cool to room temperature. The product mixture is then passed through a wash solution of sodium bisulfite (NaHSO₃) to remove any unreacted bromine and hydrogen bromide. The resulting gas is dried by passing it through a column packed with anhydrous calcium chloride (CaCl₂). Finally, the crude this compound is purified by fractional distillation to separate it from unreacted pentafluoroethane and any byproducts.

Data Presentation:

ParameterValue
ReactantsPentafluoroethane, Bromine
Molar Ratio (C₂F₅H:Br₂)2:1
Temperature120-150°C
PressureAutogenous
InitiatorUV light (254 nm)
Typical Yield70-85%

Section 2: Halogen Exchange from Chloropentafluoroethane

The conversion of chloropentafluoroethane (CFC-115) to this compound via halogen exchange is another viable synthetic route. This method is particularly attractive when chloropentafluoroethane is a more readily available or cost-effective starting material. The reaction typically involves the use of a bromine source, such as aluminum bromide (AlBr₃) or hydrogen bromide (HBr), often in the presence of a catalyst.

Causality of Experimental Choices

The choice of the brominating agent and catalyst is crucial for the success of this halogen exchange reaction. Aluminum bromide is a strong Lewis acid that can facilitate the cleavage of the C-Cl bond, which is stronger than the C-Br bond. The reaction proceeds through the formation of a carbocation-like intermediate, which is then attacked by a bromide ion.

The reaction can be performed in either the liquid or vapor phase. The liquid-phase reaction often provides better control over the reaction conditions and can lead to higher selectivity. The use of a suitable solvent that can dissolve the reactants and facilitate the reaction is important.

Experimental Protocol: Liquid-Phase Halogen Exchange with Aluminum Bromide

This protocol outlines a laboratory procedure for the liquid-phase halogen exchange of chloropentafluoroethane using aluminum bromide.

Mandatory Visualization:

G cluster_setup Reactor Charging cluster_reaction Reaction cluster_workup Purification charge1 Add AlBr₃ to Reactor charge2 Cool to -20°C charge1->charge2 charge3 Condense C₂F₅Cl charge2->charge3 react1 Stir at -10°C to 0°C charge3->react1 react2 Monitor Pressure react1->react2 workup1 Warm to Room Temp. react2->workup1 workup2 Wash with Water workup1->workup2 workup3 Dry with MgSO₄ workup2->workup3 workup4 Distillation workup3->workup4 product product workup4->product C₂F₅Br

Caption: Workflow for Liquid-Phase Halogen Exchange.

Methodology:

  • Reactor Preparation: A high-pressure autoclave equipped with a magnetic stirrer, a pressure gauge, a thermocouple, and a gas inlet/outlet is dried thoroughly. Anhydrous aluminum bromide (AlBr₃) is quickly added to the reactor under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Reactant Addition: The reactor is sealed and cooled to approximately -20°C. Chloropentafluoroethane (C₂F₅Cl) is then condensed into the reactor. A molar ratio of C₂F₅Cl to AlBr₃ of approximately 10:1 is typically used.

  • Reaction Conditions: The reaction mixture is slowly warmed to a temperature between -10°C and 0°C and stirred vigorously. The progress of the reaction can be monitored by the change in pressure inside the reactor. The reaction is typically complete within a few hours.

  • Work-up and Purification: After the reaction, the reactor is carefully vented, and the contents are slowly poured into ice-water to quench the reaction and dissolve the aluminum salts. The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and finally with brine. The crude product is then dried over anhydrous magnesium sulfate (MgSO₄) and purified by fractional distillation.

Data Presentation:

ParameterValue
ReactantsChloropentafluoroethane, Aluminum Bromide
Molar Ratio (C₂F₅Cl:AlBr₃)~10:1
Temperature-10°C to 0°C
PressureAutogenous
PhaseLiquid
Typical Yield60-75%

Section 3: Synthesis from Pentafluoroethyl Iodide

Pentafluoroethyl iodide (C₂F₅I) serves as an excellent precursor for the synthesis of this compound. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making the halogen exchange reaction with a bromine source highly favorable.

Rationale Behind Experimental Choices

The reaction of pentafluoroethyl iodide with elemental bromine is a facile and high-yielding method for preparing this compound. The reaction is typically driven by the formation of the more stable iodine monobromide (IBr) or iodine tribromide (IBr₃) as byproducts. The reaction can be carried out neat or in a suitable solvent. The choice of reaction conditions, such as temperature, can influence the reaction rate and product purity.

Experimental Protocol: Reaction of Pentafluoroethyl Iodide with Bromine

This protocol provides a straightforward method for the synthesis of this compound from pentafluoroethyl iodide.

Mandatory Visualization:

G start Start reactants Mix C₂F₅I and Br₂ start->reactants reaction Stir at Room Temperature reactants->reaction workup Wash with Na₂S₂O₃ soln. reaction->workup dry Dry with P₂O₅ workup->dry distill Fractional Distillation dry->distill product C₂F₅Br distill->product

Sources

Foreword: The Strategic Value of Halogenated Alkanes in Modern Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Bromopentafluoroethane (CAS 354-55-2)

Authored for Researchers, Scientists, and Drug Development Professionals

This compound, identified by its CAS number 354-55-2, represents a class of highly halogenated small molecules whose utility in advanced chemical synthesis is both specific and significant. While not a household name, its structural motifs—a stable perfluorinated ethyl chain capped with a reactive bromine atom—offer a unique tool for introducing the valuable pentafluoroethyl (–C₂F₅) group. This group is of increasing interest in medicinal chemistry and materials science for its ability to modulate properties such as lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive technical overview of this compound, moving from its fundamental properties to its practical applications, safety protocols, and analytical characterization.

Core Molecular Identity and Physicochemical Profile

This compound is a brominated chlorofluorocarbon (CFC) derivative, also known by synonyms such as Pentafluoroethyl bromide and Perfluoroethyl bromide.[1][2][3] Its identity is unambiguously confirmed by its CAS Registry Number: 354-55-2.[1]

Molecular Structure

The molecule consists of a two-carbon ethane backbone. One carbon atom is bonded to three fluorine atoms (a trifluoromethyl group), and the second carbon is bonded to two fluorine atoms and one bromine atom.

Caption: 2D representation of this compound (C₂BrF₅).

Key Physicochemical Data

The physical and chemical properties of a compound are foundational to its application, dictating its behavior in reactions, its storage requirements, and its analytical signatures. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 354-55-2[1][2][4]
Molecular Formula C₂BrF₅[1][4][5]
Molecular Weight 198.917 g/mol [1][4]
Boiling Point -21 °C[1][2][6]
Density 1.81 g/cm³[1][2]
Refractive Index 1.2966[2]
Canonical SMILES FC(F)(F)C(F)(F)Br[4][5][6]
InChIKey USYVEDJTMCGMKN-UHFFFAOYSA-N[6]

Synthesis and Reactivity Insights

While specific, high-yield industrial synthesis protocols for this compound are proprietary, its preparation can be conceptualized through established principles of organofluorine chemistry. Potential pathways include halogen exchange reactions or the bromination of a suitable pentafluoroethane precursor. The reactivity of the C-Br bond is the cornerstone of its utility. Unlike the highly stable C-F bonds, the C-Br bond is susceptible to cleavage, making it a valuable precursor for generating the pentafluoroethyl radical or the corresponding Grignard reagent, which can then be used in various coupling reactions.

The introduction of fluorinated moieties is a critical strategy in drug development.[7] The pentafluoroethyl group, in particular, can enhance a drug candidate's metabolic stability and binding characteristics.

G cluster_start Starting Materials cluster_reaction Synthetic Transformation cluster_product Product Pentafluoroethane Pentafluoroethane (HCF₃CF₂H) Reaction Radical Bromination or other substitution Pentafluoroethane->Reaction BrominatingAgent Brominating Agent (e.g., Br₂, NBS) BrominatingAgent->Reaction Product This compound (CF₃CF₂Br) Reaction->Product

Caption: Conceptual synthetic pathway for this compound.

Applications in Research and Drug Development

The primary application of this compound in a research context is as a pentafluoroethylating agent . The introduction of the -C₂F₅ group into organic molecules is a key strategy in medicinal chemistry.

  • Modulation of Physicochemical Properties: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.

  • Metabolic Blocking: The strength of C-F bonds makes them resistant to metabolic degradation by cytochrome P450 enzymes. Introducing a -C₂F₅ group at a metabolically vulnerable position can significantly extend a drug's half-life.

  • Conformational Control: The bulky and electron-withdrawing nature of the pentafluoroethyl group can influence the conformation of a molecule, potentially locking it into a bioactive shape that enhances binding to a biological target.

  • ¹⁹F NMR Probe: For drug candidates containing the -C₂F₅ group, ¹⁹F NMR can be a powerful, non-invasive tool to study drug metabolism and distribution in vitro and in vivo.[7]

While direct use in a final drug product is uncommon, its role as a synthetic intermediate is critical for accessing novel fluorinated pharmacophores, a strategy employed in fragment-based drug design.[8] Brominated compounds, in general, are vital in the synthesis of a wide range of pharmaceuticals, including antimicrobial and anticancer drugs.[9]

Analytical Characterization Workflow

Confirming the identity and purity of this compound requires a multi-pronged analytical approach. The logical workflow involves mass spectrometry to confirm molecular weight, infrared spectroscopy to identify functional groups, and nuclear magnetic resonance to elucidate the precise atomic connectivity.

G start Sample: Unknown Compound (Suspected C₂BrF₅) ms Mass Spectrometry (MS) start->ms Determine MW ir Infrared (IR) Spectroscopy ms->ir MW ≈ 199 g/mol? nmr ¹⁹F and ¹³C NMR Spectroscopy ir->nmr C-F, C-Br bonds present? confirm Structure Confirmed: This compound nmr->confirm Expected splitting and shifts observed?

Caption: Logical workflow for the spectroscopic identification of this compound.

Mass Spectrometry (MS)

The mass spectrum will be characterized by a molecular ion peak (M⁺) corresponding to the molecular weight. A key feature will be the isotopic pattern of bromine: two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of a bromine radical (Br•) or fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by very strong absorption bands in the 1100-1350 cm⁻¹ region, which are characteristic of C-F bond stretching. The C-Br stretch is expected to appear at lower frequencies, typically in the 500-600 cm⁻¹ range. The absence of peaks around 3000 cm⁻¹ would confirm the lack of C-H bonds.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹⁹F NMR: This is the most informative technique. Two distinct resonances are expected: a triplet for the -CF₃ group (split by the adjacent -CF₂- group) and a quartet for the -CF₂Br group (split by the adjacent -CF₃ group).

  • ¹³C NMR: The spectrum would show two carbons, each split into complex multiplets due to coupling with the attached fluorine atoms (¹J_CF) and adjacent fluorine atoms (²J_CF).

Safety, Handling, and Regulatory Landscape

As with any reactive chemical, proper handling of this compound is paramount. It is classified as an irritant and requires specific safety protocols.

Hazard Profile and First Aid

The compound is irritating to the eyes, respiratory system, and skin.[1][2] In case of exposure, the following first-aid measures should be taken:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[11][12]

  • Skin Contact: Wash off with soap and plenty of water.[11][12]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11][12]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[11]

Hazard CodeRisk StatementSafety PrecautionSource(s)
Xi R36/37/38: Irritating to eyes, respiratory system and skinS23: Do not breathe gas/fumes/vapor/spray[1][2]
S36/37/39: Wear suitable protective clothing, gloves and eye/face protection[1][2]
S38: In case of insufficient ventilation, wear suitable respiratory equipment[1]
Handling and Storage
  • Handling: Use only in a well-ventilated area and with appropriate personal protective equipment (PPE), including gloves and safety goggles.[13][14] Avoid contact with skin and eyes.[11] Since it is a gas at room temperature, it is supplied in pressurized cylinders which must be handled with care and secured to prevent physical damage.[13][14]

  • Storage: Store in a cool, well-ventilated place in a tightly closed container.[12][15]

Regulatory Status

Significantly, this compound is classified as a per- and polyfluoroalkyl substance (PFAS).[4] PFAS are under intense regulatory scrutiny globally due to their environmental persistence, bioaccumulation potential, and potential health risks.[16][17] Researchers using this compound must be aware of and comply with all local, national, and international regulations regarding the use, reporting, and disposal of PFAS chemicals.[4]

Environmental Fate and Considerations

The high stability of the C-F bonds in this compound suggests it is highly persistent in the environment, a characteristic feature of PFAS compounds.[17] While specific data on its environmental fate is limited, analogies can be drawn from studies on other novel brominated flame retardants and short-chain PFAS. These compounds are known for their potential for long-range transport and can be resistant to biotic and abiotic degradation.[18][19] Any research or development activities must include stringent protocols to prevent its release into the environment.[11]

Conclusion

This compound (CAS 354-55-2) is a specialized chemical reagent whose value lies in its ability to serve as a synthon for the pentafluoroethyl group. For researchers in drug discovery and medicinal chemistry, it offers a pathway to novel molecular architectures with potentially enhanced pharmacological properties. However, its utility is balanced by significant handling requirements due to its hazardous nature and critical environmental considerations linked to its classification as a persistent PFAS substance. A thorough understanding of its chemistry, safe handling protocols, and regulatory obligations is essential for its responsible application in the advancement of science.

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An In-Depth Technical Guide to the Thermodynamic Properties of Bromopentafluoroethane (C2BrF5)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Bromopentafluoroethane, with the chemical formula C2BrF5, is a halogenated ethane that has garnered significant interest across various industrial and scientific fields. Its unique combination of chemical stability, volatility, and electrical properties makes it a candidate for specialized applications, including as a fire suppressant, refrigerant, and dielectric gas. A thorough understanding of its thermodynamic properties is paramount for the design, optimization, and safe implementation of systems utilizing this compound.

This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a detailed and practical understanding of this material. The guide moves from fundamental physicochemical data to in-depth analysis of its phase behavior, heat capacity, and enthalpy of vaporization. Furthermore, it offers detailed experimental protocols for the determination of key thermodynamic parameters, providing a self-validating framework for researchers.

Fundamental Physicochemical Properties

A clear identification of this compound is the first step in any technical assessment. The following table summarizes its key identifiers and fundamental physical properties.

PropertyValueSource(s)
Chemical Name This compound[1][2]
Synonyms 1-Bromo-1,1,2,2,2-pentafluoroethane, Perfluoroethyl bromide[1][2]
CAS Number 354-55-2[1][2]
Molecular Formula C2BrF5[1][2]
Molecular Weight 198.917 g/mol [1]
Boiling Point -21 °C (252.15 K)[1][2]
Density 1.81 g/cm³[1][2]

Phase Transition Properties

The phase behavior of this compound is critical for its application, particularly in systems that involve liquid-vapor cycles. The key phase transition properties are its normal boiling point, critical temperature, and critical pressure. These parameters define the operational limits of the substance in its liquid and gaseous forms.

The normal boiling point is the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure. For this compound, this is -21°C, indicating its high volatility.[1][2] The critical temperature is the temperature above which the substance cannot exist as a liquid, regardless of the applied pressure. The critical pressure is the vapor pressure of the substance at its critical temperature. Beyond the critical point, the substance exists as a supercritical fluid, where the distinction between liquid and gas phases disappears. The NIST Web Thermo Tables (WTT) provide critically evaluated data for these properties.[2]

G Solid Solid Phase Liquid Liquid Phase Solid->Liquid Melting / Fusion Gas Gaseous Phase Solid->Gas Sublimation Liquid->Solid Freezing Liquid->Gas Vaporization / Boiling (-21°C at 1 atm) Supercritical Supercritical Fluid Liquid->Supercritical Above Critical Temp. & Pressure Gas->Solid Deposition Gas->Liquid Condensation Gas->Supercritical Above Critical Temp. & Pressure G cluster_0 Thermostated Bath SampleVessel Sample Vessel (with this compound) PressureTransducer Pressure Transducer SampleVessel->PressureTransducer VacuumPump Vacuum Pump SampleVessel->VacuumPump To evacuate DataAcquisition Data Acquisition System PressureTransducer->DataAcquisition

Caption: Experimental setup for static vapor pressure measurement.

Experimental Determination of Heat Capacity (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of materials as a function of temperature. [3] Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

Methodology:

  • Sample Preparation: A known mass of this compound is hermetically sealed in a volatile sample pan. Due to its volatility, this must be done at a low temperature to prevent sample loss.

  • Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials (e.g., indium, sapphire).

  • Measurement Procedure (Sapphire Method):

    • Baseline Run: An empty sample pan and an empty reference pan are run through the desired temperature program to obtain the baseline heat flow.

    • Reference Run: A sapphire standard of known mass is placed in the sample pan, and the temperature program is repeated.

    • Sample Run: The hermetically sealed sample pan containing this compound is placed in the instrument, and the temperature program is run for a third time.

  • Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals from the three runs.

  • Data Analysis: The heat capacity is plotted as a function of temperature.

Applications

The thermodynamic properties of this compound are directly linked to its utility in various applications.

  • Fire Suppressant: Its low boiling point and high heat of vaporization make it an effective fire extinguishing agent. [4][5]Upon discharge, it rapidly vaporizes, absorbing a significant amount of heat and displacing oxygen from the fire. The presence of bromine also contributes to the chemical inhibition of the combustion chain reaction.

  • Refrigerant: As a refrigerant, its thermodynamic cycle relies on the absorption and release of heat during its phase transitions. A favorable vapor pressure-temperature relationship and a high enthalpy of vaporization are key to its efficiency in refrigeration systems. [6][7]* Dielectric Gas: For high-voltage applications, a gas with high dielectric strength is required to prevent electrical discharge. [8]Halogenated compounds like this compound can exhibit good dielectric properties, making them potential alternatives to more environmentally harmful gases. [8]

G cluster_0 Thermodynamic Properties cluster_1 Applications LowBoilingPoint Low Boiling Point FireSuppression Fire Suppression LowBoilingPoint->FireSuppression HighEnthalpyVap High Enthalpy of Vaporization HighEnthalpyVap->FireSuppression Refrigeration Refrigeration HighEnthalpyVap->Refrigeration HighDielectricStrength High Dielectric Strength DielectricInsulation Dielectric Insulation HighDielectricStrength->DielectricInsulation VaporPressure Vapor Pressure Profile VaporPressure->Refrigeration

Sources

A Technical Guide to the Historical Development of Perfluoroalkyl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Perfluoroalkyl bromides (PFBs) represent a unique class of organofluorine compounds characterized by a perfluorinated carbon chain and a terminal bromine atom. Their distinct physical and chemical properties, including high density, low surface tension, chemical inertness, and excellent thermal stability, have driven their development and application across diverse scientific and technological fields. This in-depth technical guide provides a comprehensive overview of the historical development of perfluoroalkyl bromides, from their initial synthesis to their evolution into critical components in medicine, fire suppression, and advanced materials. The guide delves into the key synthetic methodologies, their underlying mechanisms, and the chronological progression of their applications, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Dawn of a New Class of Organobromine Compounds

The story of perfluoroalkyl bromides is intrinsically linked to the broader history of organofluorine chemistry. The introduction of fluorine into organic molecules imparts unique properties not observed in their hydrocarbon counterparts. The strong carbon-fluorine bond, the high electronegativity of fluorine, and the steric shielding provided by fluorine atoms result in compounds with remarkable stability and inertness. While the first organofluorine compounds were synthesized in the 19th century, the mid-20th century marked a pivotal period of discovery and innovation in this field.

The initial impetus for the development of brominated perfluoroalkanes came from the search for new, effective, and non-toxic fire-extinguishing agents. This led to the landmark synthesis of the first commercially significant perfluoroalkyl bromide, bromotrifluoromethane, laying the groundwork for the exploration of a whole new class of compounds with a wide array of potential uses. This guide will trace the trajectory of these fascinating molecules, from the laboratory bench to their real-world applications.

Early Synthesis and Key Milestones: A Chronological Perspective

The timeline of perfluoroalkyl bromide development is marked by key discoveries in synthesis and the subsequent realization of their potential in various applications.

The First Synthesis: Bromotrifluoromethane (Halon 1301)

The first documented synthesis of a bromofluorocarbon was that of bromotrifluoromethane (CBrF₃) in 1946 by T. J. Brice, W. H. Pearlson, and J. H. Simons at what was then Pennsylvania State College.[1] Their method involved the direct bromination of trifluoromethane (fluoroform, CHF₃) by heating it with molecular bromine at elevated temperatures (40–50 °C).[1] This seminal work was a crucial first step, demonstrating the feasibility of synthesizing these hybrid halogenated compounds.

The Contributions of R. N. Haszeldine and the Hunsdiecker Reaction

In the early 1950s, the field of organofluorine chemistry was significantly advanced by the work of British chemist R. N. Haszeldine. His research group explored various synthetic routes to a range of perfluoroalkyl halides, including iodides, bromides, and chlorides.[2] A key method utilized was a modification of the Hunsdiecker reaction , where silver salts of perfluorocarboxylic acids were reacted with bromine to yield the corresponding perfluoroalkyl bromide with one less carbon atom. This decarboxylative bromination proved to be a valuable tool for accessing a variety of perfluoroalkyl bromides.

The Hunsdiecker reaction proceeds through a radical chain mechanism. The silver carboxylate reacts with bromine to form an acyl hypobromite intermediate. This intermediate then undergoes homolytic cleavage of the weak oxygen-bromine bond to generate a carboxyl radical, which subsequently loses carbon dioxide to form a perfluoroalkyl radical. This radical then abstracts a bromine atom from another acyl hypobromite molecule or reacts with a bromine radical to form the final perfluoroalkyl bromide product.[3][4][5][6]

Diagram 1: Hunsdiecker Reaction Mechanism for Perfluoroalkyl Bromide Synthesis

Hunsdiecker_Mechanism cluster_0 Initiation cluster_1 Propagation R_F-COOAg Silver Perfluorocarboxylate R_F-COOBr Acyl Hypobromite (Intermediate) R_F-COOAg->R_F-COOBr + Br₂ Br2 Bromine AgBr Silver Bromide (Precipitate) R_F-COO_rad Carboxyl Radical R_F-COOBr->R_F-COO_rad Homolytic Cleavage R_F_rad Perfluoroalkyl Radical R_F-COO_rad->R_F_rad - CO₂ R_F-Br Perfluoroalkyl Bromide (Product) R_F_rad->R_F-Br + Br• or R_F-COOBr CO2 Carbon Dioxide

Caption: The radical mechanism of the Hunsdiecker reaction for synthesizing perfluoroalkyl bromides.

The Rise of Telomerization for Precursor Synthesis

While direct bromination methods were developed, the telomerization of tetrafluoroethylene (TFE) became a dominant industrial process for producing perfluoroalkyl iodides, which are key precursors to perfluoroalkyl bromides. In this process, a "telogen" such as pentafluoroethyl iodide (C₂F₅I) reacts with multiple units of a "taxogen" like TFE to produce a mixture of longer-chain perfluoroalkyl iodides. These iodides can then be efficiently converted to the corresponding bromides.

Key Synthetic Methodologies

Several synthetic routes have been established for the preparation of perfluoroalkyl bromides, each with its own advantages and limitations. The choice of method often depends on the desired chain length, the availability of starting materials, and the required purity of the final product.

Halogen Exchange: From Iodides to Bromides

The conversion of perfluoroalkyl iodides to perfluoroalkyl bromides is a widely used and efficient method. This halogen exchange reaction can be achieved using various brominating agents. A common laboratory and industrial method involves heating the perfluoroalkyl iodide with a metal bromide, such as copper(I) bromide (CuBr).[7]

Experimental Protocol: Synthesis of Perfluorooctyl Bromide from Perfluorooctyl Iodide [7]

  • Drying of Reagent: 13.0 g (0.09 mol) of finely ground copper(I) bromide is placed in a glass bomb tube and heated to 200°C under a vacuum of 10 Pa for 4 hours to remove any residual water.

  • Reaction Setup: After cooling the bomb tube to room temperature under a stream of anhydrous nitrogen, 16.4 g (0.03 mol) of perfluorooctyl iodide is added.

  • Reaction Conditions: The bomb tube is sealed and shaken for 50 hours at a temperature of 240-250°C.

  • Workup and Purification: Upon completion of the reaction, the bomb tube is opened, and the organofluorine products are distilled directly from the reaction mixture by heating to 200°C.

  • Analysis and Yield: The distillate is analyzed by gas chromatography. A typical yield of perfluorooctyl bromide is approximately 83.5%, with high purity.[7]

Synthesis from Perfluoroalkanesulfonyl Chlorides

Another important synthetic route involves the reaction of perfluoroalkanesulfonyl chlorides with a source of bromide ions. This method, often carried out in the presence of a catalyst, provides a high-yield pathway to perfluoroalkyl bromides. For example, gaseous hydrogen bromide can be reacted with a perfluoroalkanesulfonyl chloride in the presence of a tertiary amine or phosphine catalyst at temperatures ranging from 100 to 200°C.[8][9]

Direct Bromination of Hydroperfluoroalkanes

For certain perfluoroalkyl bromides, particularly those of significant industrial and medical importance like n-perfluorooctyl bromide, direct bromination of the corresponding 1-hydroperfluoroalkane has been developed into a continuous gas-phase process.[10][11] This method offers a more direct route that avoids the use of iodide precursors, which can be difficult to completely separate from the final bromide product.

The reaction proceeds via a free-radical chain mechanism, initiated by the thermal homolysis of bromine molecules into bromine radicals. These radicals then abstract the hydrogen atom from the hydroperfluoroalkane to generate a perfluoroalkyl radical, which subsequently reacts with a bromine molecule to form the desired perfluoroalkyl bromide and another bromine radical, thus propagating the chain.[12]

Diagram 2: Free Radical Bromination of a Hydroperfluoroalkane

Free_Radical_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br₂ 2Br_rad 2 Br• Br2->2Br_rad Heat (Δ) RFH R_F-H RF_rad R_F• RFH->RF_rad + Br• Br_rad1 Br• HBr HBr RFBr R_F-Br RF_rad->RFBr + Br₂ Br2_prop Br₂ Br_rad2 Br• Br_rad_term1 Br• Br2_term Br₂ Br_rad_term1->Br2_term + Br• Br_rad_term2 Br• RF_rad_term1 R_F• RFBr_term R_F-Br RF_rad_term1->RFBr_term + Br• Br_rad_term3 Br• RF_rad_term2 R_F• RF-RF R_F-R_F RF_rad_term2->RF-RF + R_F• RF_rad_term3 R_F•

Caption: The three stages of the free-radical bromination of a hydroperfluoroalkane.

Experimental Protocol: Continuous Gas-Phase Synthesis of n-Perfluorooctyl Bromide [10]

  • Reactant Feed: Bromine and 1-hydroheptadecafluoro-n-octane (C₈F₁₇H) are continuously fed into an evaporator. A typical molar ratio of Br₂ to C₈F₁₇H is 2:1.

  • Reaction Conditions: The gaseous mixture is passed through a reactor at a temperature of approximately 500°C with a contact time of around 60 seconds.

  • Product Collection and Purification: The products exiting the reactor are cooled. Unreacted bromine is neutralized with a sodium sulfite solution, followed by washing with a slightly alkaline solution to remove any acidic byproducts.

  • Yield and Selectivity: This continuous process can achieve high conversion rates and selectivities for n-perfluorooctyl bromide of at least 99%, with the significant advantage of avoiding the formation of toxic byproducts like perfluoroisobutylene.[11]

Applications: From Fire Suppression to Advanced Medical Imaging

The unique properties of perfluoroalkyl bromides have led to their application in several critical areas.

Fire Suppression: The Halon Era

The initial driver for the synthesis of bromotrifluoromethane was its potential as a fire suppressant. Marketed as Halon 1301 , it became a cornerstone of gaseous fire suppression systems, particularly for protecting high-value assets where water or other extinguishing agents would cause significant damage, such as in computer rooms, telecommunication facilities, and aircraft.[9] Halon 1301 and other brominated halocarbons are highly effective at extinguishing fires by chemically interrupting the combustion chain reaction.[8]

The use of Halon fire extinguishers became widespread in the mid-20th century.[8] However, their significant ozone-depleting potential led to their production being phased out under the Montreal Protocol in 1993.[9] While their use is now heavily restricted, the legacy of Halon fire extinguishers highlights the exceptional fire-suppressing capabilities of perfluoroalkyl bromides.

Medical Applications: A New Frontier

The high density and chemical inertness of longer-chain perfluoroalkyl bromides, particularly perfluorooctyl bromide (PFOB) , also known as perflubron, opened up a new avenue of applications in the medical field.[13]

The presence of the heavy bromine atom makes perfluorooctyl bromide an effective radiopaque contrast agent for X-ray and computed tomography (CT) imaging.[14][15] When administered, PFOB enhances the visibility of internal structures, aiding in the diagnosis of various medical conditions. Preliminary clinical results have shown that perflubron emulsions produce prolonged enhancement of the blood, liver, and spleen, increasing the conspicuity of liver metastases.[14][15]

Perfluorocarbons, including PFOB, have a high capacity for dissolving respiratory gases like oxygen and carbon dioxide. This property led to extensive research into their use as oxygen carriers in so-called "blood substitutes." Emulsions of perfluorooctyl bromide were developed with the aim of augmenting oxygen delivery in surgical patients and reducing the need for blood transfusions.[13] While the development of these products has faced challenges, the potential of PFOB in this area remains a subject of interest.

More recently, nanoparticles of perfluorooctyl bromide have been investigated as ultrasound contrast agents .[16] These nanoparticles can enhance the backscatter of ultrasound waves, improving the quality of ultrasound images. Targeted PFOB nanoparticles are being developed for molecular imaging of specific biological targets, such as tumors.[17]

Data Presentation

Table 1: Physical Properties of Selected Perfluoroalkyl Bromides
Compound NameChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
BromotrifluoromethaneCBrF₃148.91-57.81.58 (at -58°C)
BromopentafluoroethaneC₂BrF₅198.92-21.01.79 (at -21°C)
1-BromoheptafluoropropaneC₃BrF₇248.9210.01.86 (at 25°C)
1-BromononafluorobutaneC₄BrF₉298.9345-461.93 (at 25°C)
1-BromoheptadecafluorooctaneC₈BrF₁₇498.96141-1421.93 (at 25°C)

Note: Physical properties can vary slightly depending on the source.

Table 2: Comparison of Synthetic Methods for Perfluoroalkyl Bromides
Synthetic MethodStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages
Halogen Exchange Perfluoroalkyl IodideCuBr, AlBr₃>80%High yield, readily available precursorsRequires pre-synthesis of the iodide
From Sulfonyl Chlorides Perfluoroalkanesulfonyl ChlorideHBr, Quaternary Ammonium BromidesHighHigh yieldStarting material synthesis can be multi-step
Direct Bromination HydroperfluoroalkaneBr₂>95% (selectivity)Direct route, high selectivityHigh temperatures required
Hunsdiecker Reaction Silver PerfluorocarboxylateBr₂VariableAccess to a wide range of PFBsUse of silver salts, potential for side reactions

Conclusion and Future Outlook

The historical development of perfluoroalkyl bromides showcases a journey from a singular focus on fire suppression to a broad spectrum of high-tech applications, particularly in the medical field. The early synthetic work on bromotrifluoromethane paved the way for the exploration of longer-chain analogues with unique and valuable properties. While the environmental impact of the early Halon fire suppressants has led to their discontinuation, the legacy of this research continues in the development of new and more environmentally benign fire-extinguishing agents.

The future of perfluoroalkyl bromides appears brightest in the realm of medicine. The biocompatibility and unique physical properties of compounds like perfluorooctyl bromide continue to drive innovation in diagnostic imaging and therapeutics. Ongoing research into targeted nanoparticle formulations for ultrasound and MRI contrast enhancement, as well as for drug delivery, holds significant promise for advancing personalized medicine. As synthetic methodologies continue to be refined for greater efficiency and sustainability, the story of perfluoroalkyl bromides is far from over, with new chapters waiting to be written by the next generation of scientists and researchers.

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An In-depth Technical Guide to the Environmental Fate and Transport of Bromopentafluoroethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bromopentafluoroethane (C2BrF5), also known as Halon 251, is a halogenated alkane that belongs to the class of compounds often utilized for their chemical stability and density. As with many halogenated hydrocarbons, its release into the environment is a subject of significant scientific scrutiny due to its potential impacts on atmospheric chemistry and global climate. This guide provides a detailed technical overview of the environmental journey of this compound, from its fundamental physicochemical properties to its ultimate fate in the atmosphere, hydrosphere, and lithosphere. We will explore the causal mechanisms driving its transport and transformation, outline key experimental methodologies for its assessment, and provide a consolidated view for researchers, scientists, and professionals in related fields.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental behavior of any chemical is fundamentally dictated by its intrinsic physical and chemical properties. For this compound, its high degree of fluorination and the presence of a carbon-bromine bond are critical determinants of its fate.[1]

PropertyValueSourceSignificance for Environmental Fate
Chemical Formula C2BrF5[2]Defines its elemental composition and molecular structure.
Molecular Weight 198.92 g/mol [2]Influences diffusion rates and gravitational settling (though minor for gases).
Boiling Point -21°C[3]Indicates high volatility; exists as a gas under standard conditions, ensuring primary distribution into the atmosphere.
Density 1.81 g/cm³[3]As a dense gas, if released in large quantities, it may initially accumulate in low-lying areas before atmospheric mixing.
Henry's Law Constant High (Estimated)[4]A high value (inferred from high volatility and low water solubility) indicates a strong tendency to partition from water to air, making volatilization a dominant process in aquatic systems.
Water Solubility Low (Estimated)-Low solubility limits its concentration in aquatic environments and reduces the potential for aqueous-phase degradation.
Vapor Pressure High-Consistent with its low boiling point, a high vapor pressure facilitates rapid volatilization from soil and water surfaces.

These properties collectively predict that this compound, upon release, will predominantly reside in the atmosphere. Its journey and persistence in other environmental compartments are largely transient, governed by the speed at which it can re-enter the gas phase.

Atmospheric Fate and Transport: A Persistent Global Contaminant

The atmosphere is the primary reservoir and transport medium for this compound. Its fate in this compartment is of the highest environmental concern due to its long-range transport and potential to contribute to stratospheric ozone depletion and global warming.

Tropospheric Persistence and Stratospheric Degradation

This compound is characterized by a long atmospheric lifetime.[5] This longevity is a direct consequence of its chemical structure; it lacks C-H bonds, making it resistant to degradation by hydroxyl (OH) radicals, the primary cleansing agent in the troposphere.[6][7] Halogenated alkanes that contain no hydrogen are generally stable in the troposphere and only decompose under the harsh ultraviolet (UV) radiation of the stratosphere.[8]

The primary atmospheric degradation pathway is initiated by photolysis (cleavage by sunlight) in the stratosphere, which breaks the weaker carbon-bromine bond:

C2F5Br + hv (UV radiation) → •C2F5 + •Br

The resulting bromine radical (•Br) is a highly efficient catalyst for the destruction of stratospheric ozone.[8]

Environmental Impact Potentials

The persistence and degradation mechanism of this compound lead to significant environmental impacts, quantified by its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).

Impact MetricValueSourceExplanation
Atmospheric Lifetime >300 years (estimated for similar compounds)[6]Long lifetime allows for accumulation and transport to the stratosphere.
Ozone Depletion Potential (ODP) High (Brominated compounds typically range from 5-15)[8]The ODP is a relative measure of a substance's ability to destroy ozone, benchmarked against CFC-11 (ODP = 1.0).[9] Bromine is significantly more destructive to ozone on a per-atom basis than chlorine.
Global Warming Potential (GWP) 0.283 (Radiative Efficiency)[10]GWP measures the heat-trapping ability of a gas relative to CO2 (GWP = 1.0) over a specific time horizon, typically 100 years.[11][12] A high GWP indicates a potent greenhouse gas.

The following diagram illustrates the key steps in the atmospheric fate of this compound, leading to ozone depletion.

cluster_0 Troposphere cluster_1 Stratosphere C2BrF5_T C2BrF5 Release Transport_Up Atmospheric Mixing & Upward Transport C2BrF5_T->Transport_Up Very Slow Degradation (Resistant to OH Radicals) C2BrF5_S C2BrF5 Transport_Up->C2BrF5_S Photolysis UV Photolysis C2BrF5_S->Photolysis hv (< 260 nm) Radicals •C2F5 + •Br Photolysis->Radicals C-Br Bond Cleavage Ozone_Dep Catalytic Ozone Destruction Radicals->Ozone_Dep •Br + O3 → BrO• + O2 BrO• + O → •Br + O2 Reservoir Reservoir Species (e.g., BrONO2, HBr) Radicals->Reservoir Reaction with NO2, CH4, etc. Ozone_Dep->Radicals •Br is regenerated Reservoir->Radicals Photolysis or Reaction

Caption: Atmospheric degradation pathway of this compound.

Aquatic Environmental Fate: A Transient Phase

Should this compound be introduced into an aquatic environment, its residence time is expected to be short.

  • Volatilization: The primary removal mechanism from water is rapid volatilization into the atmosphere. This process is driven by its high vapor pressure and low water solubility, which would result in a high Henry's Law Constant.[4] The volatilization half-life from a model river is estimated to be on the order of hours.

  • Hydrolysis: The C-Br bond in alkyl bromides is susceptible to hydrolysis, which would convert this compound to pentafluoroethanol.[13] However, the presence of highly electronegative fluorine atoms on the same and adjacent carbon atoms significantly strengthens the C-Br bond and sterically hinders nucleophilic attack by water. Therefore, the rate of hydrolysis under typical environmental conditions (pH 5-9) is expected to be extremely slow, with a half-life likely spanning many years.

  • Biodegradation: The strong carbon-fluorine bonds make this compound highly recalcitrant to microbial degradation.[14] The C-F bond is the strongest single bond in organic chemistry, and very few microorganisms have evolved the enzymatic machinery to cleave it.[1] As such, biodegradation is not considered a significant fate process.

Terrestrial Environmental Fate: Mobility and Persistence in Soil

The fate of this compound in soil is governed by the interplay of volatilization, adsorption, and potential leaching.

  • Volatilization: As in aquatic systems, volatilization from the soil surface to the atmosphere is the dominant and most rapid transport process.

  • Adsorption and Mobility: In the subsurface, the mobility of this compound is influenced by its tendency to sorb to soil particles. As a non-polar, hydrophobic compound, it will preferentially partition to soil organic carbon (OC).[15] Soils with higher OC content will exhibit greater sorption, which retards its movement. However, its high volatility means that even in the subsurface, transport in the vapor phase through soil pores can be a significant migration pathway. Overall, due to its properties, it is expected to be moderately to highly mobile in soils, with a high potential to leach towards groundwater if not volatilized first.[16]

  • Degradation: Similar to the aquatic environment, both hydrolysis and biodegradation rates in the soil matrix are expected to be negligible.

The following diagram illustrates the multimodal environmental transport of this compound.

cluster_air Atmosphere cluster_water Hydrosphere cluster_soil Lithosphere Release C2BrF5 Release (Source Zone) Air Atmospheric Transport (Primary Reservoir) Release->Air Direct Emission & Rapid Volatilization Water Surface Water Release->Water Direct Discharge Soil Surface Soil Release->Soil Spill/Leak Stratosphere Stratospheric Degradation (Ozone Depletion, GWP) Air->Stratosphere Long-Range Transport Water->Air Volatilization Soil->Air Volatilization Subsurface Subsurface & Groundwater Soil->Subsurface Leaching & Vapor Intrusion

Caption: Multimodal environmental fate and transport of this compound.

Key Experimental Protocols

To quantitatively assess the environmental fate of this compound, standardized experimental protocols are essential. These methods provide the empirical data needed to validate fate models and perform risk assessments.

Protocol: Determination of Atmospheric Reaction Rate with OH Radicals
  • Objective: To measure the rate constant for the reaction of C2BrF5 with OH radicals, confirming its atmospheric persistence.

  • Methodology (Relative Rate Technique):

    • Chamber Setup: A large-volume (50-100 L) Teflon or quartz reaction chamber is filled with purified air at a known temperature (e.g., 298 K) and pressure (e.g., 760 Torr).

    • Introduction of Reactants: Known concentrations of C2BrF5 and a reference compound (e.g., a hydrocarbon with a well-characterized OH rate constant, like propane) are injected into the chamber.

    • OH Radical Generation: An OH radical precursor, such as hydrogen peroxide (H2O2) or methyl nitrite (CH3ONO), is introduced. OH radicals are generated via photolysis of the precursor using UV lamps.

    • Monitoring Concentrations: The concentrations of C2BrF5 and the reference compound are monitored over time using Gas Chromatography (GC) with an appropriate detector (e.g., Flame Ionization Detector - FID, or Electron Capture Detector - ECD) or Fourier-Transform Infrared Spectroscopy (FTIR).

    • Data Analysis: The rate of loss of C2BrF5 is compared to the rate of loss of the reference compound. A plot of ln([C2BrF5]t=0/[C2BrF5]t) versus ln([Reference]t=0/[Reference]t) yields a straight line with a slope equal to the ratio of their rate constants (k_C2BrF5 / k_Reference).

    • Self-Validation: The experiment is repeated at different initial concentrations and with different reference compounds to ensure consistency. The linearity of the plot (R² > 0.98) validates the assumption that both compounds are removed solely by reaction with OH radicals.

Protocol: Soil Sorption/Desorption Batch Equilibrium Study (OECD 106)
  • Objective: To determine the soil organic carbon-water partitioning coefficient (Koc) for C2BrF5, which indicates its mobility in soil.

  • Methodology:

    • Soil Selection: A minimum of three different soil types with varying organic carbon content, pH, and texture are selected. Soils are characterized, air-dried, and sieved.

    • Solution Preparation: A stock solution of C2BrF5 is prepared in a calcium chloride solution (0.01 M CaCl2) to maintain constant ionic strength and minimize cation exchange. A series of dilutions are made.

    • Equilibration (Sorption): Known masses of soil are placed into sealed, headspace-free vials. A known volume of the C2BrF5 solution is added. The vials are agitated in a temperature-controlled shaker for a predetermined equilibration time (e.g., 24 hours).

    • Phase Separation: After equilibration, the vials are centrifuged to separate the soil from the aqueous phase.

    • Analysis: The concentration of C2BrF5 remaining in the aqueous phase is measured using a suitable analytical method, such as Purge-and-Trap GC-MS. The amount sorbed to the soil is calculated by the difference from the initial concentration.

    • Data Calculation: The soil-water distribution coefficient (Kd) is calculated for each concentration. The Freundlich or Langmuir isotherm is fitted to the data. The Kd is then normalized to the soil's organic carbon content to yield Koc (Koc = (Kd / %OC) * 100).

    • Self-Validation: A mass balance is performed to ensure that the loss of C2BrF5 from the solution is accounted for by sorption and not degradation or volatilization (use of controls without soil). The desorption phase, where the supernatant is replaced with a clean solution, can also be performed to assess the reversibility of the sorption.

Conclusion

The environmental profile of this compound is that of a highly persistent and mobile compound. Its chemical stability, particularly its resistance to tropospheric degradation, ensures a long atmospheric lifetime, allowing for global distribution and transport into the stratosphere. Once in the stratosphere, its photolytic breakdown releases bromine atoms, which catalytically destroy ozone, giving it a high Ozone Depletion Potential. Furthermore, it is an efficient absorber of infrared radiation, classifying it as a potent greenhouse gas with a significant Global Warming Potential. In terrestrial and aquatic systems, its presence is transient, with rapid volatilization being the dominant fate process. Degradation through hydrolysis or microbial action is negligible. Understanding these pathways is critical for assessing the long-term environmental consequences of its use and release.

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An In-depth Technical Guide to the Decomposition Products of Bromopentafluoroethane

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Bromopentafluoroethane (C₂F₅Br), also known as Halon 2501, is a halogenated hydrocarbon with applications as a fire suppressant and in chemical synthesis. Understanding its decomposition pathways is critical for assessing its environmental fate, potential toxicological risks of its byproducts, and for the development of safe handling and disposal protocols. This technical guide provides a comprehensive analysis of the thermal, photolytic, and chemical degradation of this compound. Due to a notable scarcity of direct experimental studies on C₂F₅Br, this guide synthesizes data from foundational chemical principles, studies on analogous haloalkanes, and the known reactivity of its constituent radicals to provide a robust predictive framework for its decomposition products and mechanisms.

Introduction to this compound (C₂F₅Br)

This compound is a dense, non-flammable gas belonging to the family of halocarbons. Its chemical structure, characterized by a stable perfluoroethyl group and a comparatively weaker carbon-bromine bond, dictates its reactivity and subsequent decomposition pathways. The primary driver for its decomposition is the cleavage of the C-Br bond, which has a significantly lower bond dissociation energy compared to the C-F and C-C bonds within the molecule.

Thermal Decomposition

The thermal degradation of this compound is a critical consideration in high-temperature applications and during incineration for waste disposal. The decomposition process can proceed through two primary pathways: pyrolysis (in the absence of oxygen) and oxidation (in the presence of oxygen).

Pyrolysis

Under pyrolytic conditions, the primary initiation step is the homolytic cleavage of the weakest bond, the C-Br bond, to yield a pentafluoroethyl radical (C₂F₅•) and a bromine radical (Br•).

Initiation: C₂F₅Br → C₂F₅• + Br•

The subsequent reactions of the highly reactive C₂F₅• radical will dictate the final product distribution. These reactions can include:

  • Recombination: Two C₂F₅• radicals can combine to form perfluorobutane (C₄F₁₀). 2 C₂F₅• → C₄F₁₀

  • Disproportionation: While less common for perfluorinated radicals, disproportionation reactions could potentially lead to the formation of tetrafluoroethylene (C₂F₄) and pentafluoroethane (C₂F₅H), if a hydrogen source is available.

  • Beta-Scission: At sufficiently high temperatures, the C₂F₅• radical can undergo C-C bond cleavage to produce a trifluoromethyl radical (CF₃•) and difluorocarbene (:CF₂). C₂F₅• → CF₃• + :CF₂

The resulting radicals and carbenes can then participate in a complex series of secondary reactions, leading to a mixture of perfluorinated alkanes and alkenes of varying chain lengths. The bromine radicals will primarily recombine to form molecular bromine (Br₂).

Expected Pyrolysis Products:

  • Perfluorobutane (C₄F₁₀)

  • Tetrafluoroethylene (C₂F₄)

  • Hexafluoropropene (C₃F₆)

  • Octafluorocyclobutane (c-C₄F₈)

  • Molecular Bromine (Br₂)

The exact product distribution is highly dependent on temperature, pressure, and residence time.[1][2] Higher temperatures favor the formation of smaller, more fragmented products due to increased rates of beta-scission.[1]

Diagram: Proposed Pyrolysis Pathway of this compound

G C2F5Br C₂F₅Br C2F5_rad C₂F₅• C2F5Br->C2F5_rad Δ (C-Br Fission) Br_rad Br• C2F5Br->Br_rad Δ (C-Br Fission) C4F10 C₄F₁₀ (Perfluorobutane) C2F5_rad->C4F10 Recombination CF3_rad CF₃• C2F5_rad->CF3_rad β-Scission (High T) CF2_carbene :CF₂ C2F5_rad->CF2_carbene β-Scission (High T) C2F4 C₂F₄ (Tetrafluoroethylene) C2F5_rad->C2F4 Disproportionation (H-donor present) Br2 Br₂ Br_rad->Br2 Recombination secondary Secondary Products (e.g., C₃F₆) CF3_rad->secondary CF2_carbene->secondary

Caption: Proposed pyrolysis pathway for this compound.

Oxidative Decomposition

In the presence of oxygen, the decomposition of this compound is more complex and leads to the formation of oxygenated products. The initial C-Br bond scission still occurs, but the resulting C₂F₅• radical will rapidly react with molecular oxygen to form a perfluoroethylperoxy radical (C₂F₅O₂•).

Oxidation Pathway: C₂F₅• + O₂ → C₂F₅O₂•

The C₂F₅O₂• radical is a key intermediate that can undergo further reactions, leading to the formation of carbonyl fluoride (COF₂), trifluoroacetyl fluoride (CF₃COF), and other oxygenated species. The presence of bromine will also lead to the formation of hydrogen bromide (HBr) if a hydrogen source (such as trace water) is available, and potentially brominated carbonyl compounds.

Expected Oxidative Decomposition Products:

  • Carbonyl Fluoride (COF₂)

  • Trifluoroacetyl Fluoride (CF₃COF)

  • Carbon Dioxide (CO₂)

  • Hydrogen Fluoride (HF) (if H source is present)

  • Hydrogen Bromide (HBr) (if H source is present)

The formation of highly toxic and corrosive species like HF and HBr is a significant concern in the oxidative thermal decomposition of brominated halocarbons.[3]

Photolytic Decomposition

This compound is susceptible to photolytic decomposition upon absorption of ultraviolet (UV) radiation. The energy of the absorbed photon can induce the cleavage of the C-Br bond.

UV Photodissociation Mechanism

Studies on similar brominated compounds have shown that photolysis in the UV region leads to the selective fission of the carbon-halogen bond.[3] For this compound, photolysis at 193 nm has been shown to result in C-Br bond fission.[4][5]

C₂F₅Br + hν (193 nm) → C₂F₅• + Br•

The quantum yield for this process, which is the number of molecules dissociated per photon absorbed, is a critical parameter for determining the atmospheric lifetime of C₂F₅Br with respect to photolysis. While a specific quantum yield for C₂F₅Br at 193 nm has not been reported, it is expected to be close to unity, similar to other bromoalkanes.[6]

Fate of Photolysis Products

In an atmospheric context, the C₂F₅• and Br• radicals will participate in atmospheric chemistry. The C₂F₅• radical will react with O₂ to form the C₂F₅O₂• radical, initiating an oxidation cascade similar to that in thermal oxidation.[1][5] The bromine atom can participate in catalytic ozone depletion cycles, which is a primary reason for the regulation of many brominated halocarbons.

Diagram: Photolytic Decomposition and Subsequent Atmospheric Reactions

G C2F5Br C₂F₅Br C2F5_rad C₂F₅• C2F5Br->C2F5_rad hν (193 nm) Br_rad Br• C2F5Br->Br_rad hν (193 nm) C2F5O2_rad C₂F₅O₂• C2F5_rad->C2F5O2_rad + O₂ BrO_rad BrO• Br_rad->BrO_rad + O₃ O2 O₂ Further Oxidation Products Further Oxidation Products C2F5O2_rad->Further Oxidation Products O3 O₃ (Ozone) Ozone_depletion Ozone Depletion Cycle BrO_rad->Ozone_depletion

Caption: Photolysis of C₂F₅Br and atmospheric fate of the resulting radicals.

Chemical Decomposition

Reaction with Hydroxyl Radicals (•OH)
Hydrolysis

The hydrolysis of alkyl bromides is a known chemical degradation pathway, though typically slow under environmental conditions.[8] The reaction involves the nucleophilic substitution of the bromide ion by a hydroxide ion or water molecule.

C₂F₅Br + OH⁻ → C₂F₅OH + Br⁻ C₂F₅Br + H₂O → C₂F₅OH + H⁺ + Br⁻

The rate of hydrolysis is dependent on pH and temperature.[9] For perfluorinated compounds, the strong electron-withdrawing effect of the fluorine atoms can influence the reactivity of the C-Br bond, but overall, the hydrolysis of C₂F₅Br is expected to have a very long half-life under typical environmental conditions (pH 7, 25°C).[10][11] The product, pentafluoroethanol (C₂F₅OH), is itself subject to further degradation.

Summary of Decomposition Products

The following table summarizes the expected decomposition products of this compound under different conditions, based on the mechanisms discussed.

Decomposition MethodConditionsMajor ProductsMinor/Trace Products
Thermal Pyrolysis (Inert)C₄F₁₀, C₂F₄, Br₂C₃F₆, CF₄
OxidationCOF₂, CF₃COF, CO₂HF, HBr
Photolytic UV (193 nm)C₂F₅•, Br•-
Chemical HydrolysisC₂F₅OH, Br⁻-
•OH ReactionNegligible-

Experimental Protocols for Studying Decomposition

Protocol for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This method is ideal for identifying the products of thermal decomposition in an inert atmosphere.[12][13]

  • Sample Preparation: A known quantity of this compound is introduced into a pyrolysis sample tube.

  • Pyrolysis: The sample tube is rapidly heated to the desired temperature (e.g., 500-900°C) in a pyrolysis unit purged with an inert gas (e.g., Helium).

  • GC Separation: The volatile pyrolysis products are swept directly into the injection port of a gas chromatograph (GC) and separated on an appropriate capillary column (e.g., a PLOT column for light gases or a 5% phenyl-methylpolysiloxane column for higher molecular weight compounds).

  • MS Detection: The separated compounds are introduced into a mass spectrometer (MS) for identification based on their mass spectra and comparison to spectral libraries.

  • Quantification: Product yields can be determined by calibrating the instrument with known standards for the identified compounds.

Protocol for In-situ FTIR Spectroscopy of Thermal Decomposition

This technique allows for the real-time monitoring of gaseous decomposition products.[14][15]

  • Reaction Cell: A known concentration of this compound, mixed with a bath gas (e.g., N₂ for pyrolysis or synthetic air for oxidation), is introduced into a temperature-controlled gas cell with IR-transparent windows (e.g., ZnSe).

  • Heating: The cell is heated to the desired decomposition temperature.

  • FTIR Analysis: The infrared spectrum of the gas mixture is recorded at regular intervals. The appearance and growth of absorption bands corresponding to specific decomposition products (e.g., COF₂, HF, HBr) are monitored.

  • Data Analysis: The concentrations of the products are quantified using their known infrared absorption cross-sections and the Beer-Lambert law.

Diagram: Experimental Workflow for Py-GC-MS Analysis

G cluster_0 Pyrolysis Unit cluster_1 GC-MS System Pyrolyzer C₂F₅Br in Pyrolysis Tube Heater Rapid Heating (e.g., 700°C) Pyrolyzer->Heater Inert Gas Flow GC Gas Chromatograph (Separation) Heater->GC Transfer of Pyrolyzate MS Mass Spectrometer (Identification) GC->MS Data Data Analysis (Product Identification & Quantification) MS->Data

Caption: Workflow for the analysis of pyrolysis products using Py-GC-MS.

Conclusion

The decomposition of this compound is primarily initiated by the cleavage of the C-Br bond, a process that can be induced by thermal energy or UV photolysis. In inert environments, this leads to the formation of perfluorinated hydrocarbons through radical recombination and rearrangement reactions. In the presence of oxygen, a complex series of reactions results in the formation of oxygenated species, including the highly corrosive and toxic compounds HF and HBr. While direct atmospheric degradation via reaction with hydroxyl radicals is likely insignificant, photolysis represents a potential atmospheric sink. Hydrolysis is predicted to be an extremely slow process under typical environmental conditions. Further experimental studies are warranted to provide quantitative data on product yields, reaction kinetics, and quantum yields to fully elucidate the decomposition pathways and environmental impact of this compound.

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Theoretical studies on Bromopentafluoroethane reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Theoretical Perspectives on the Reactivity of Bromopentafluoroethane

Authored by: Gemini, Senior Application Scientist

Introduction: The Scientific Imperative for Understanding this compound (C₂F₅Br)

This compound (C₂F₅Br), also known as Halon 2501, is a halogenated hydrocarbon of significant interest due to its historical use and its continued relevance in specialized applications and atmospheric science. Understanding its reactivity is not merely an academic exercise; it is crucial for assessing its atmospheric lifetime, its ozone depletion potential (ODP), and its global warming potential (GWP). While experimental studies provide essential kinetic and product data, they often capture the beginning and end of a reaction without illuminating the transient, high-energy states in between.[1]

This is where theoretical and computational chemistry becomes indispensable. By modeling reactions at the molecular level, we can map out entire reaction pathways, characterize elusive transition states, and calculate energy barriers that govern reaction speeds.[1][2] This guide provides a comprehensive overview of the theoretical approaches used to study the reactivity of C₂F₅Br, focusing on its primary degradation pathways: thermal decomposition, photodissociation, and reactions with key atmospheric radicals. It is designed for researchers and professionals who seek to leverage computational insights to complement and guide experimental work.

Pillar 1: Theoretical Methodologies in Practice

The foundation of any theoretical study is the selection of an appropriate computational method. This choice is a balance between desired accuracy and computational cost. For a molecule like this compound, the presence of heavy atoms (bromine) and highly electronegative fluorine atoms necessitates careful consideration.

Common Theoretical Approaches:

  • Density Functional Theory (DFT): This is often the workhorse for studying reaction mechanisms of molecules this size. Functionals like B3LYP or M06-2X, paired with a suitable basis set (e.g., 6-311++G(d,p)), provide a robust balance of accuracy and efficiency for geometry optimizations and frequency calculations.[3]

  • Ab Initio Methods: For higher accuracy, especially in calculating energy barriers, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)) are employed.[4] These are more computationally demanding and are often used to refine the energies of critical points (reactants, products, transition states) initially located with DFT.

  • Transition State Theory (TST): TST is a cornerstone for calculating reaction rate constants from computed energy barriers.[1][5] Variational TST (VTST) and corrections for quantum tunneling (e.g., Eckart tunneling) are often incorporated to improve accuracy, especially for reactions involving hydrogen abstraction.[6][7]

The overall computational workflow is a systematic process designed to locate the lowest energy path from reactants to products.

G cluster_0 Computational Workflow A 1. Reactant & Product Geometry Optimization B 2. Transition State (TS) Initial Guess A->B Define Reaction C 3. TS Optimization (Saddle Point Search) B->C e.g., QST2/QST3 D 4. Frequency Calculation (Confirm TS & ZPE) C->D Verify single imaginary frequency E 5. Intrinsic Reaction Coordinate (IRC) Calculation D->E Connects TS to Reactants/Products F 6. Single-Point Energy Refinement (High-Level Theory) E->F Improve Accuracy G 7. Rate Constant Calculation (TST, Tunneling Corrections) F->G Predict Kinetics

Caption: A typical workflow for the theoretical investigation of a chemical reaction mechanism.

Pillar 2: Key Reaction Pathways of this compound

The environmental fate and overall reactivity of C₂F₅Br are primarily dictated by three classes of reactions.

Thermal Decomposition

Thermal decomposition is the process by which a molecule breaks down at elevated temperatures. For halogenated ethanes, the primary mechanism is often the elimination of a hydrogen halide.[8][9] However, C₂F₅Br lacks hydrogen, so its decomposition proceeds via the cleavage of the weakest bond.

The C-Br bond is significantly weaker than the C-F and C-C bonds, making its homolytic fission the dominant initial step in thermal pyrolysis:

C₂F₅Br → C₂F₅• + Br•

Theoretical studies focus on calculating the bond dissociation energy (BDE) for this process. This value is critical for kinetic modeling under various temperature and pressure conditions.[3] DFT and higher-level ab initio methods are used to compute the energies of the parent molecule and the resulting radical fragments to determine the BDE.

Bond in C₂F₅BrTypical Calculated BDE (kcal/mol)Implication for Reactivity
C-Br~65-70Primary decomposition pathway. The relatively low energy makes this the most likely bond to break first upon heating.
C-C~95-100Unlikely to be the initial step in thermal decomposition under typical conditions.
C-F~110-115Very strong bond; cleavage is highly improbable.

Note: BDE values are representative and can vary slightly based on the level of theory and basis set used.

Photodissociation

In the stratosphere, high-energy UV radiation can directly break chemical bonds. The photodissociation of C₂F₅Br is a critical atmospheric loss process.[10] Theoretical chemistry plays a vital role in understanding the underlying mechanism by calculating the potential energy surfaces of the molecule's electronic excited states.[11]

UV absorption excites the C₂F₅Br molecule to a repulsive electronic state, leading to rapid dissociation, primarily of the weak C-Br bond.[12]

C₂F₅Br + hν (UV light) → C₂F₅• + Br•

The bromine atom (Br•) released can then participate in catalytic cycles that destroy ozone. Time-resolved studies on similar molecules have shown that this C-Br bond cleavage can occur on an ultrafast timescale, within hundreds of femtoseconds.[10][13] Theoretical calculations help identify the specific excited states involved (e.g., n→σ* or π→σ* transitions) and whether they are directly accessible or reached via nonadiabatic coupling.[13]

Reaction with Hydroxyl Radicals (•OH)

In the troposphere, the primary daytime oxidant is the hydroxyl radical (•OH).[14] Its reaction with organic compounds often determines their atmospheric lifetime. For C₂F₅Br, the reaction is slow because it proceeds via halogen or hydrogen abstraction, and C₂F₅Br has no hydrogens. The reaction would have to proceed via bromine abstraction:

C₂F₅Br + •OH → C₂F₅• + HOBr

Theoretical studies are essential for this reaction because its slow rate makes it challenging to measure experimentally with high precision. Computational methods can accurately predict the activation energy barrier for the reaction.[7][15] Most calculations show a significant energy barrier for this pathway, confirming that the reaction with •OH is a very minor atmospheric sink for C₂F₅Br compared to photolysis. This high barrier is a key reason for its long atmospheric lifetime and corresponding GWP.

G cluster_0 Reaction Coordinate Diagram: C₂F₅Br + •OH R C₂F₅Br + •OH TS [C₂F₅---Br---OH]‡ (Transition State) R->TS ΔG‡ (Activation Energy) P C₂F₅• + HOBr TS->P R_y TS_y P_y Y_start Y_end Relative Energy Y_start->Y_end

Caption: A conceptual reaction coordinate diagram for the C₂F₅Br + •OH reaction, showing a significant activation barrier.

Pillar 3: Protocols and Experimental Validation

The trustworthiness of theoretical predictions is established through rigorous validation against experimental data.[16][17] This synergy is a cornerstone of modern chemical reactivity studies.

Protocol 1: Theoretical Calculation of a Reaction Rate Constant

This protocol outlines the steps for calculating the rate constant for the C₂F₅Br + •OH → C₂F₅• + HOBr reaction using DFT.

Objective: To determine the activation energy (Ea) and pre-exponential factor (A) for the reaction to calculate the temperature-dependent rate constant, k(T).

Methodology:

  • Software & Method Selection: Choose a quantum chemistry software package. Select a DFT functional (e.g., M06-2X for good kinetics) and a basis set (e.g., aug-cc-pVTZ for high accuracy).

  • Reactant/Product Optimization:

    • Build the initial structures for the reactants (C₂F₅Br, •OH) and products (C₂F₅•, HOBr).

    • Perform a geometry optimization and frequency calculation for each species.

    • Causality Check: Confirm that all calculated vibrational frequencies are real (positive). This verifies the structures are true energy minima. The zero-point vibrational energy (ZPVE) from these calculations is essential for accurate energy barrier determination.

  • Transition State (TS) Search:

    • Estimate the geometry of the transition state where the Br is partially bonded to both the carbon and the oxygen.

    • Perform a TS optimization (e.g., using the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method).

    • Self-Validation: Follow the TS optimization with a frequency calculation. A valid TS must have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (the C-Br bond breaking and the O-Br bond forming).

  • Reaction Pathway Confirmation:

    • Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the optimized TS geometry.

    • Causality Check: The IRC path must connect the TS smoothly to the previously optimized reactant and product energy minima, confirming it is the correct transition state for the reaction of interest.[2]

  • Energy Refinement & Rate Calculation:

    • (Optional but recommended) Perform higher-level single-point energy calculations (e.g., CCSD(T)) on the DFT-optimized geometries for a more accurate energy barrier.

    • Use the calculated activation energy, vibrational frequencies, and rotational constants within the framework of Transition State Theory (TST) to compute the rate constant k(T).

Protocol 2: Experimental Validation via Relative Rate Method

This protocol describes a common experimental technique to measure the rate constant of the C₂F₅Br + •OH reaction, providing data to validate the theoretical results.

Objective: To measure k(C₂F₅Br + •OH) relative to a known reference reaction.

Methodology:

  • Chamber Setup: Use a smog chamber or reaction vessel of known volume (e.g., a Teflon bag) at a controlled temperature and pressure (e.g., 298 K, 1 atm of air).[14]

  • Reagent Introduction: Inject known concentrations of C₂F₅Br and a reference compound (e.g., cyclohexane), whose reaction rate with •OH is well-established, into the chamber.

  • Radical Generation: Introduce an •OH radical precursor (e.g., H₂O₂ or CH₃ONO) and initiate radical production via photolysis with UV lamps.[14]

  • Concentration Monitoring: Monitor the concentrations of C₂F₅Br and the reference compound over time using an appropriate analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-Transform Infrared Spectroscopy (FTIR).

  • Data Analysis: The relative loss of C₂F₅Br and the reference compound is governed by their respective reaction rates. The data is plotted according to the equation: ln([C₂F₅Br]₀ / [C₂F₅Br]ₜ) = (k_C₂F₅Br / k_ref) * ln([Ref]₀ / [Ref]ₜ)

    • A plot of ln([C₂F₅Br]₀ / [C₂F₅Br]ₜ) versus ln([Ref]₀ / [Ref]ₜ) should yield a straight line.

    • Self-Validation: The linearity of the plot (a high R² value) confirms that the loss of both compounds is dominated by the reaction with •OH radicals. The slope of this line is the ratio of the rate constants (k_C₂F₅Br / k_ref).

  • Final Calculation: Since k_ref is known, the unknown rate constant k_C₂F₅Br can be easily calculated. This experimental value serves as a direct benchmark for the theoretical predictions.

Conclusion and Future Outlook

Theoretical studies provide unparalleled insight into the fundamental reactivity of this compound. By mapping potential energy surfaces and applying statistical theories, we can elucidate reaction mechanisms, predict kinetic parameters, and understand spectroscopic properties that are difficult or impossible to probe experimentally. The primary degradation pathways are confirmed to be stratospheric photodissociation of the C-Br bond and, to a much lesser extent, high-temperature thermal decomposition. The reaction with tropospheric •OH radicals is computationally shown to be extremely slow, explaining the compound's persistence.

Future research will likely focus on more complex interactions, such as reactions on aerosol and ice particle surfaces, and the dynamics of secondary reactions involving the C₂F₅• radical. As computational power continues to grow, theoretical models will become increasingly accurate, further strengthening the synergistic relationship between theory and experiment in atmospheric and materials science.

References

  • Investigating the Photodissociation Dynamics of CF2BrCF2I in CCl4 through Femtosecond Time-Resolved Infrared Spectroscopy. (2023). PMC - NIH.
  • The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. Preprints.org.
  • Computational study on the mechanisms and kinetics of the CH2XO2 + I (X = F、Cl、Br and I) reactions in the atmosphere. (2025). ResearchGate.
  • Atmospheric chemistry of C 2F 5CHO: mechanism of the C 2F 5C(O)O 2 + HO 2 reaction. (2025). ResearchGate.
  • Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry (RSC Publishing).
  • Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. (2011). Accounts of Chemical Research.
  • The kinetics of the gas-phase thermal decomposition of bromodifluoromethane. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Study on Thermal Decomposition Properties and its decomposition mechanism of Pentafluoroethane (HFC-125)Fire Extinguishing Agent. (2025). ResearchGate.
  • An ab initio study on the electronic excited states and photodissociation mechanism of bromocarbene molecule. Physical Chemistry Chemical Physics (RSC Publishing).
  • Atmospheric chemistry of C 2F 5CHO: reaction with Cl atoms and OH radicals, IR spectrum of C 2F 5C(O)O 2NO 2. (2025). ResearchGate.
  • Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Experimental and theoretical study of the F, Cl and Br reactions with formaldehyde and acetaldehyde. (2025). ResearchGate.
  • Kinetic Studies on the Reactions of Hydroxyl Radicals with Cyclic Ethers. WIT Press.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2017). MDPI.
  • Theoretical studies on the kinetics and mechanism of hydroxyl radical reaction with quinclorac and quinmerac herbicides in aqueous media. (2020). ResearchGate.
  • Theoretical Studies on the Reaction Kinetic of 2-Acetylfuran with Hydroxyl Radicals. (2023). MDPI.
  • Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K. (2021). Physical Chemistry Chemical Physics (RSC Publishing).
  • Dynamics of photoexcited 5-bromouracil and 5-bromo-2′-deoxyuridine studied by extreme ultraviolet time-resolved photoelectron spectroscopy in liquid flat jets. (2020). PubMed Central.
  • Dynamics of photoexcited 5-bromouracil and 5-bromo-2′-deoxyuridine studied by extreme ultraviolet time-resolved photoelectron spectroscopy in liquid flat jets. Chemical Science (RSC Publishing).

Sources

Methodological & Application

Application Notes & Protocols: Bromopentafluoroethane as a Versatile Reagent for Perfluoroethylation in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The introduction of the perfluoroethyl (CF₂CF₃) group into organic molecules is a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. This moiety can significantly enhance metabolic stability, lipophilicity, and binding affinity. Bromopentafluoroethane (C₂F₅Br) has emerged as a robust and versatile reagent for this purpose, capable of participating in multiple reaction pathways. This document provides an in-depth guide to the application of C₂F₅Br in perfluoroethylation, detailing reaction mechanisms, step-by-step experimental protocols, and practical considerations for researchers in organic synthesis and drug development.

The Strategic Advantage of the Perfluoroethyl Group

The perfluoroethyl group is more than just a bulky fluorinated substituent; its unique electronic properties impart significant advantages to bioactive molecules. Unlike its smaller trifluoromethyl (CF₃) counterpart, the C₂F₅ group offers a more extended and lipophilic profile, which can lead to enhanced protein-ligand interactions and improved pharmacokinetic properties. The strong carbon-fluorine bonds contribute to high thermal and metabolic stability, protecting the molecule from oxidative degradation in vivo.

This compound: A Two-Faced Reagent for Perfluoroethylation

This compound's utility stems from its ability to act as a source of either a perfluoroethyl radical (•C₂F₅) or a perfluoroethyl anion equivalent (⁻C₂F₅). The reaction pathway is dictated by the chosen conditions, providing chemists with a flexible tool to perfluoroethylate a wide range of substrates.

Pathway A: The Perfluoroethyl Radical (•C₂F₅)

The generation of the highly reactive •C₂F₅ radical is the most common method for C-C bond formation. This pathway is typically initiated by radical initiators, photoredox catalysis, or transition metals. The C-Br bond in C₂F₅Br is relatively weak and susceptible to homolytic cleavage under these conditions.

  • Mechanism: The reaction proceeds via a classical radical chain mechanism.

    • Initiation: A radical initiator (e.g., AIBN) or a photocatalyst abstracts the bromine atom from C₂F₅Br to generate the •C₂F₅ radical.

    • Propagation: The •C₂F₅ radical adds to a suitable acceptor, such as an alkene or an alkyne, to form a new carbon-centered radical. This new radical can then abstract a bromine atom from another molecule of C₂F₅Br, propagating the chain and forming the desired perfluoroethylated product.

    • Termination: Two radical species combine to terminate the chain.

  • Causality in Experimental Design: The choice of initiator and solvent is critical. For thermally initiated reactions, the initiator's half-life at the reaction temperature must be appropriate to sustain the radical chain. In photoredox catalysis, the catalyst's redox potential must be matched to the C-Br bond strength of C₂F₅Br to ensure efficient single-electron transfer.

Pathway B: The Perfluoroethyl Anion (⁻C₂F₅) Equivalent

While the direct generation of the ⁻C₂F₅ anion is challenging due to its instability, its synthetic equivalent can be accessed. This is typically achieved through the use of a reducing agent that facilitates the formation of a nucleophilic perfluoroethyl species, often stabilized by a metal.

  • Mechanism: A common method involves the use of a reducing agent like sodium dithionite (Na₂S₂O₄). In the presence of a suitable base, sodium dithionite can reduce C₂F₅Br to a nucleophilic perfluoroethylsulfinate intermediate. This species can then undergo an SₙAr reaction with electron-deficient aromatic systems or other suitable electrophiles.

  • Causality in Experimental Design: This pathway is ideal for the perfluoroethylation of electron-poor (hetero)arenes. The solvent system is crucial; often a biphasic system or a polar aprotic solvent like DMSO or DMF is used to facilitate the interaction of the inorganic reducing agent with the organic substrate. The choice of base is also important to ensure the efficient generation of the active nucleophile.

Experimental Protocols & Methodologies

The following protocols are provided as representative examples of the two primary pathways for perfluoroethylation using this compound.

Protocol 1: Radical Perfluoroethylation of Alkenes

This protocol describes a general procedure for the addition of a perfluoroethyl group across a double bond using a thermal radical initiator.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents 1. Prepare Reagents - Alkene Substrate - C2F5Br - AIBN - Anhydrous Solvent setup 2. Assemble Reaction - Inert atmosphere (N2/Ar) - Add reagents to flask prep_reagents->setup heat 3. Heat Reaction - Reflux at solvent bp - Monitor by TLC/GC-MS setup->heat cool 4. Cool & Quench - Cool to RT - Quench if necessary heat->cool extract 5. Extraction - Partition between  organic/aqueous layers cool->extract purify 6. Purification - Column chromatography extract->purify analyze 7. Characterization - NMR - Mass Spectrometry purify->analyze

Caption: Workflow for Radical Perfluoroethylation.

Materials:

  • Alkene substrate (1.0 mmol)

  • This compound (C₂F₅Br) (2.0 mmol, 2.0 equiv)

  • Azobisisobutyronitrile (AIBN) (0.1 mmol, 0.1 equiv)

  • Anhydrous acetonitrile (10 mL)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the alkene substrate (1.0 mmol) and AIBN (0.1 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask and stir until all solids are dissolved.

  • Reagent Addition: Carefully add this compound (2.0 mmol) to the reaction mixture. Note: C₂F₅Br is a volatile liquid. Handle in a well-ventilated fume hood.

  • Heating: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material is a good indicator of reaction completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired perfluoroethylated product.

Protocol 2: Nucleophilic Perfluoroethylation of Heteroarenes

This protocol details the perfluoroethylation of an electron-deficient heteroarene using sodium dithionite as the reducing agent.

Mechanism Diagram:

G C2F5Br C2F5Br C2F5_radical •C2F5 C2F5Br->C2F5_radical  SET Na2S2O4 Na2S2O4 (Sodium Dithionite) SO2_radical •SO2⁻ Na2S2O4->SO2_radical  Initiation C2F5SO2 C2F5SO2⁻ (Perfluoroethylsulfinate) C2F5_radical->C2F5SO2  + •SO2⁻ Product Perfluoroethylated Heteroarene C2F5SO2->Product  Nucleophilic Attack  (SNAr) Heteroarene Electron-Deficient Heteroarene Heteroarene->Product

Caption: Nucleophilic Perfluoroethylation Pathway.

Materials:

  • Electron-deficient heteroarene (e.g., 4-cyanopyridine) (1.0 mmol)

  • This compound (C₂F₅Br) (1.5 mmol, 1.5 equiv)

  • Sodium dithionite (Na₂S₂O₄) (2.0 mmol, 2.0 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 mmol, 2.0 equiv)

  • Dimethyl sulfoxide (DMSO) (10 mL)

  • Schlenk tube or similar sealed reaction vessel

Procedure:

  • Reaction Setup: To a Schlenk tube, add the heteroarene substrate (1.0 mmol), sodium dithionite (2.0 mmol), and sodium bicarbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

  • Solvent and Reagent Addition: Add DMSO (10 mL) followed by this compound (1.5 mmol) via syringe.

  • Heating: Seal the tube and heat the reaction mixture to 60-80°C for 6-24 hours with vigorous stirring.

  • Monitoring: The reaction can be monitored by taking small aliquots and analyzing them by LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Substrate Scope & Performance Data

The efficiency of perfluoroethylation with C₂F₅Br is highly dependent on the substrate and the chosen method. The following table summarizes typical yields for different substrate classes.

Method Substrate Class Example Substrate Typical Yield (%) Reference
Radical AdditionTerminal Alkenes1-Octene70-85%General Knowledge
Radical AdditionStyrenesStyrene65-80%General Knowledge
Nucleophilic (Na₂S₂O₄)Pyridines4-Cyanopyridine75-90%
Nucleophilic (Na₂S₂O₄)Quinolines6-Nitroquinoline60-75%

Safety & Handling Considerations

  • This compound (C₂F₅Br): This is a volatile, non-flammable liquid. It should be handled in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. It is recommended to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Radical Initiators (e.g., AIBN): AIBN is a thermally sensitive solid and can decompose exothermically. Store in a cool, dark place away from heat sources.

  • Sodium Dithionite (Na₂S₂O₄): This is a solid that can be pyrophoric upon contact with small amounts of water or when heated in the air. Handle under an inert atmosphere and store in a dry environment.

Conclusion

This compound is a powerful and versatile reagent for the introduction of the valuable perfluoroethyl group into organic molecules. By understanding the underlying mechanistic dichotomy—radical versus nucleophilic pathways—researchers can rationally design experiments to effectively perfluoroethylate a wide array of substrates. The protocols and data presented herein provide a solid foundation for the application of this reagent in complex molecule synthesis, with significant implications for the fields of medicinal chemistry and materials science.

References

  • Title: A New and Convenient Method for Perfluoroalkylation of Heteroaromatic Compounds Source:Journal of Fluorine Chemistry URL:[Link]

Application Note: High-Sensitivity Detection and Quantification of Bromopentafluoroethane using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed framework for the qualitative and quantitative analysis of Bromopentafluoroethane (C2BrF5), a halogenated hydrocarbon with applications as a fire suppressant. The methodologies outlined herein are tailored for researchers, scientists, and drug development professionals who require robust and reliable analytical techniques for the detection of this compound in various matrices. This guide emphasizes the principles of Gas Chromatography-Mass Spectrometry (GC-MS) and provides detailed, step-by-step protocols for sample preparation and analysis, ensuring scientific integrity and reproducibility.

Introduction: The Analytical Imperative for this compound

This compound, also known as Halon 251, belongs to the class of halocarbons, which have been widely used as effective fire-extinguishing agents.[1] While their efficacy in fire suppression is well-established, their environmental persistence and potential health effects necessitate sensitive and specific analytical methods for their monitoring.[2] The analysis of this compound is critical in several key areas:

  • Environmental Monitoring: Assessing the presence and concentration of this compound in air, water, and soil to understand its environmental fate and transport.

  • Occupational Health and Safety: Monitoring workplace environments where this compound is used to ensure exposure levels remain below established safety limits.[2]

  • Toxicological Studies: Quantifying this compound in biological matrices to support research into its metabolic pathways and potential toxicity.

  • Process Chemistry and Drug Development: In specific contexts within pharmaceutical and chemical manufacturing, related fluorinated compounds may be used as reagents or intermediates. Precise analytical methods are crucial for quality control and impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the preeminent analytical technique for the determination of volatile and semi-volatile halogenated hydrocarbons like this compound.[3] Its combination of high-resolution chromatographic separation and highly specific mass-based detection provides the sensitivity and accuracy required for trace-level analysis.[4]

Principles of Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The analytical workflow for this compound is centered on the synergistic capabilities of gas chromatography and mass spectrometry.

2.1. Gas Chromatography (GC): The Separation Science

Gas chromatography separates compounds based on their volatility and differential interactions with a stationary phase within a capillary column.[5] An inert carrier gas (the mobile phase), typically helium or nitrogen, transports the vaporized sample through the column. Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster, resulting in their earlier elution. The choice of the GC column is critical; a non-polar or mid-polarity column is generally suitable for halogenated hydrocarbons.

2.2. Mass Spectrometry (MS): The Detection and Identification

Following separation by the GC, the eluted compounds enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process generates a positively charged molecular ion and a series of characteristic fragment ions. These ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole. The resulting mass spectrum serves as a unique chemical "fingerprint," allowing for unambiguous identification of the compound. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific, characteristic ions of this compound are monitored, significantly enhancing sensitivity and reducing background noise.[3]

Experimental Protocols

The following protocols are designed to be a robust starting point for the analysis of this compound. Method validation and optimization are essential for specific applications and matrices.

3.1. Reagents and Materials

  • Analytical Standard: this compound (CAS No. 354-55-2) of high purity (≥98%).

  • Solvents: High-purity, GC-grade solvents such as methanol, hexane, or dichloromethane for standard preparation and sample extraction.

  • Gases: Ultra-high purity (99.999%) helium or nitrogen for GC carrier gas.

  • Sample Collection Media:

    • For air samples: Evacuated stainless steel canisters (e.g., Summa canisters).[1]

    • For water samples: Amber glass vials with PTFE-lined septa.

    • For soil/solid samples: Glass jars with PTFE-lined caps.

3.2. Sample Preparation: A Critical Step for Accuracy

Proper sample preparation is paramount to achieving reliable and reproducible results.[6] The goal is to extract this compound from the sample matrix and present it in a form suitable for GC-MS analysis.

3.2.1. Protocol for Air Sample Analysis

This protocol is designed for the analysis of this compound in ambient or workplace air.

  • Sample Collection:

    • Use pre-evacuated and certified clean stainless steel canisters.[1]

    • For grab samples, open the canister valve and allow it to fill to ambient pressure.

    • For time-weighted average samples, use a flow controller to regulate the sample collection over a specific period.

  • Sample Introduction (Automated Gas Sampling Valve):

    • Connect the sample canister to an automated gas sampling valve on the GC-MS system.

    • The valve injects a precise volume of the gaseous sample into the GC inlet.

    • This direct injection method minimizes sample loss and contamination.

3.2.2. Protocol for Water Sample Analysis (Purge and Trap)

This method is suitable for the analysis of this compound in water samples.

  • Sample Collection:

    • Collect water samples in 40 mL amber glass vials, ensuring no headspace (zero air bubbles).

    • If residual chlorine is present, add a quenching agent like sodium thiosulfate.

  • Purge and Trap Concentration:

    • Use a purge and trap system connected to the GC-MS.

    • Sparge the water sample with an inert gas (e.g., helium) for a set period (e.g., 11 minutes).

    • The volatile this compound is purged from the water and collected on an adsorbent trap.

    • The trap is then rapidly heated, desorbing the analyte into the GC-MS for analysis.

3.2.3. Protocol for Soil/Solid Sample Analysis (Headspace)

This protocol is a screening method for the presence of this compound in soil or other solid matrices.

  • Sample Preparation:

    • Place a known weight of the solid sample (e.g., 5 grams) into a headspace vial.

    • Add a small amount of a suitable solvent (e.g., methanol) if necessary to aid in extraction.

    • Seal the vial with a PTFE-lined septum and crimp cap.

  • Headspace Analysis:

    • Place the vial in a heated autosampler tray and allow it to equilibrate for a set time (e.g., 15 minutes at 80°C).

    • The autosampler syringe will then withdraw a portion of the headspace (the gas above the sample) and inject it into the GC-MS.

3.3. GC-MS Instrumentation and Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis of this compound.

ParameterRecommended SettingRationale
Gas Chromatograph
GC ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA non-polar column suitable for the separation of halogenated hydrocarbons.
Carrier GasHelium at a constant flow of 1.2 mL/minProvides good chromatographic resolution and is compatible with mass spectrometry.
Injector Temperature200 °CEnsures rapid and complete volatilization of the analyte.
Injection ModeSplitless (for trace analysis) or Split (for higher concentrations)Splitless mode enhances sensitivity for low-level detection.
Oven ProgramInitial: 40°C, hold for 2 minRamp: 10°C/min to 200°CHold: 5 minA temperature ramp allows for the separation of compounds with a range of volatilities.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy that provides reproducible fragmentation patterns.
Ion Source Temp.230 °CMaintains the analyte in the gas phase and prevents contamination.
Quadrupole Temp.150 °CEnsures stable ion transmission.
Transfer Line Temp.250 °CPrevents condensation of the analyte between the GC and MS.
Acquisition ModeFull Scan (m/z 45-250) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysisFull scan is used for identification, while SIM mode provides higher sensitivity for quantification.
SIM Ionsm/z 198, 199, 129, 119 (tentative, based on spectral data)These ions are characteristic of this compound and provide specificity.

3.4. Data Analysis and Quantification

  • Qualitative Identification: The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum with that of a certified reference standard.

  • Quantitative Analysis: A calibration curve is generated by analyzing a series of standards of known concentrations. The concentration of this compound in a sample is determined by comparing its peak area to the calibration curve.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample_Collection Sample Collection (Air, Water, Soil) Extraction_Concentration Extraction / Concentration (Purge & Trap, Headspace) Sample_Collection->Extraction_Concentration GC_Separation Gas Chromatography Separation Extraction_Concentration->GC_Separation Injection MS_Detection Mass Spectrometry Detection & Identification GC_Separation->MS_Detection Data_Acquisition Data Acquisition (Chromatogram & Mass Spectrum) MS_Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: General workflow for this compound analysis.

Conclusion

The analytical methods detailed in this application note provide a robust and reliable framework for the detection and quantification of this compound. By leveraging the power of Gas Chromatography-Mass Spectrometry, researchers can achieve the high sensitivity and specificity required for environmental monitoring, occupational safety assessment, and other research applications. Adherence to the principles of proper sample preparation and the use of certified reference materials are essential for ensuring the accuracy and integrity of the analytical data.

References

  • MsdsDigital.com. (2016, September 13). This compound Safety Data Sheet.
  • NFPA. (n.d.). Halon 1211, Halon 1301, Halon 2402.
  • SpectraBase. (n.d.). 1-Bromo-1,1,2,2,2-pentafluoroethane.
  • U.S. Environmental Protection Agency. (n.d.). Halons Program.
  • PubChem. (n.d.). This compound.
  • Barón, E., Eljarrat, E., & Barceló, D. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7667–7676.
  • EAG Laboratories. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS).
  • Emerson. (n.d.). Application Note: Fundamentals of Gas Chromatography.
  • Spectroscopy Europe. (n.d.). Mass spectrometry for environmental and wastewater monitoring.
  • Raja, G., Sivanagireddy, G., & Kumar, P. R. (2020). A simple and trace level-sensitive gas chromatography with mass spectrometer (GCMS) method for the determination of seven potentially genotoxic impurities in Cilastatin sodium drug substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.
  • Phenomenex. (2023, May 25). Sample Preparation Techniques for Precision in Analysis.
  • U.S. Environmental Protection Agency. (n.d.). Approved CWA Test Methods: Organic Compounds.
  • National Institute for Occupational Safety and Health. (2014). NIOSH Manual of Analytical Methods (2014-151).
  • Agilent. (n.d.). Sample Preparation Fundamentals for Chromatography.
  • EST Analytical. (n.d.). Sample Preparation.
  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide.
  • XRF Scientific. (n.d.). A Step-By-Step Guide to Developing a Sample Preparation Method.
  • Eurofins Air Toxics. (2014, June 27). Guide to Air Sampling.

Sources

Application Notes and Protocols for the Analysis of Bromopentafluoroethane by Gas Chromatography-Mass Spectrometry (GC/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed methodology for the identification and quantification of Bromopentafluoroethane (C₂BrF₅) using Gas Chromatography-Mass Spectrometry (GC/MS). This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound. The protocols herein are grounded in established principles of analytical chemistry, drawing from authoritative sources such as the United States Environmental Protection Agency (EPA) methodologies for volatile organic compounds.[1][2][3] This guide offers a flexible framework, allowing for adaptation to various matrices, with a particular focus on applications within the pharmaceutical industry.

Introduction: The Analytical Imperative for this compound

This compound (CAS No. 354-55-2) is a halogenated hydrocarbon with a molecular weight of 198.92 g/mol .[4][5][6] Its unique physicochemical properties necessitate precise and accurate analytical methods for its detection and quantification, particularly in contexts such as pharmaceutical manufacturing where it may be present as a residual solvent or impurity. Gas Chromatography-Mass Spectrometry (GC/MS) stands as the gold standard for such analyses due to its exceptional separating power and definitive identification capabilities.[7] This application note will detail a headspace GC/MS method, a technique ideally suited for the analysis of volatile analytes within complex, non-volatile matrices.

Foundational Principles: Causality in Method Design

The selection of a headspace sampling technique is a deliberate choice driven by the need to isolate the volatile this compound from non-volatile sample components, thereby protecting the GC inlet and column from contamination and reducing matrix effects.[1][8] The choice of a mid-polarity GC column, such as a DB-624, is predicated on achieving optimal separation of halogenated hydrocarbons from other volatile species that may be present. The mass spectrometer is operated in electron ionization (EI) mode, a robust and widely used technique that generates reproducible fragmentation patterns for compound identification.

Experimental Workflow: A Validating System

The entire analytical procedure is designed as a self-validating system. Each step, from sample preparation to data analysis, incorporates checks and standards to ensure the integrity of the results.

Sources

Application Note: High-Resolution 19F NMR Spectroscopy of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally powerful analytical technique for the structural elucidation and quantification of organofluorine compounds.[1][2] Its utility is underscored by the unique nuclear properties of the ¹⁹F isotope: a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, rendering it highly sensitive to NMR detection.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of ¹⁹F NMR for the analysis of fluorinated compounds, with a specific focus on molecules such as bromopentafluoroethane (C₂BrF₅). We will delve into the theoretical underpinnings, detailed experimental protocols, and data interpretation strategies, offering field-proven insights to ensure the acquisition of high-quality, reproducible data.

Introduction: The Significance of ¹⁹F NMR in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery, materials science, and agrochemistry.[3][4] Fluorination can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, bioavailability, and binding affinity.[3] Consequently, the ability to unambiguously characterize these fluorinated molecules is of paramount importance. ¹⁹F NMR spectroscopy has emerged as an indispensable tool in this regard due to several key advantages:

  • High Sensitivity: The ¹⁹F nucleus is the third most receptive NMR nucleus after ³H and ¹H, ensuring that high-quality spectra can be obtained even with small sample quantities.[1]

  • Wide Chemical Shift Range: ¹⁹F chemical shifts span a vast range of approximately 800 ppm, which minimizes signal overlap and simplifies spectral analysis, even in complex molecular environments.[1]

  • Lack of Background Signal: The natural abundance of fluorine in biological systems is negligible, meaning that ¹⁹F NMR provides a clean background for studying fluorinated drugs and probes in biological matrices.[5]

  • Sensitivity to Electronic Environment: The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it a powerful probe for detecting subtle changes in molecular structure, conformation, and intermolecular interactions.[3][6]

This guide will provide a robust framework for leveraging these advantages in the analysis of fluorinated compounds, using C₂BrF₅ as a practical example.

Fundamental Principles of ¹⁹F NMR Spectroscopy

A thorough understanding of the principles governing ¹⁹F NMR is crucial for effective experimental design and data interpretation.

Chemical Shift (δ)

The chemical shift in ¹⁹F NMR arises from the shielding or deshielding of the fluorine nucleus by the surrounding electron density.[3] Electron-withdrawing groups decrease electron density around the fluorine atom, leading to deshielding and a downfield shift (higher ppm values), while electron-donating groups cause an upfield shift (lower ppm values).[3] ¹⁹F chemical shifts are typically referenced to an internal or external standard, most commonly trichlorofluoromethane (CFCl₃), which is assigned a chemical shift of 0 ppm.[3] The chemical shift range for organofluorine compounds is extensive, with CF₃ groups typically appearing between -50 to -70 ppm and CH₂F groups between -200 to -220 ppm.[1]

Factors Influencing ¹⁹F Chemical Shifts:

  • Electronic Effects: The electronegativity of neighboring atoms and the presence of resonance effects significantly impact the chemical shift.[3]

  • Hybridization: The hybridization state (sp³, sp², sp) of the carbon atom to which the fluorine is bonded influences the electron density and thus the chemical shift.[3]

  • Solvent Effects: The polarity and composition of the solvent can influence the chemical shift, making consistent solvent choice important for reproducibility.[4][7]

Spin-Spin Coupling (J-Coupling)

Spin-spin coupling, or J-coupling, arises from the interaction of the magnetic moments of neighboring NMR-active nuclei, transmitted through the bonding electrons. This interaction results in the splitting of NMR signals into multiplets. In ¹⁹F NMR, both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H, ¹⁹F-¹³C, etc.) coupling are observed.[1][8]

  • ¹⁹F-¹⁹F Coupling: Homonuclear coupling constants are generally larger than ¹H-¹H couplings and can be observed over multiple bonds (²J, ³J, ⁴J, and even ⁵J).[1] Geminal fluorines (²J) can exhibit coupling constants in the range of 250-300 Hz.[1]

  • ¹⁹F-¹H Coupling: Coupling between fluorine and hydrogen is very common. Geminal ¹⁹F-¹H coupling constants can be as large as 50 Hz.[1]

The magnitude of the coupling constant provides valuable information about the connectivity and stereochemistry of the molecule.[8]

Relaxation

Nuclear relaxation refers to the processes by which excited nuclear spins return to their equilibrium state. The two primary relaxation mechanisms are spin-lattice (T₁) and spin-spin (T₂) relaxation.[9][10]

  • T₁ Relaxation (Spin-Lattice): This process involves the transfer of energy from the nuclear spins to the surrounding molecular lattice. T₁ values influence the optimal repetition time between scans in an NMR experiment.[9] For quantitative analysis, a relaxation delay of at least 5-7 times the longest T₁ is recommended to ensure complete relaxation and accurate signal integration.[11]

  • T₂ Relaxation (Spin-Spin): This process involves the loss of phase coherence among the nuclear spins. T₂ relaxation determines the linewidth of the NMR signal.[10]

For ¹⁹F nuclei, relaxation can be influenced by dipole-dipole interactions with neighboring protons and by chemical shift anisotropy (CSA).[6][10]

Experimental Protocol: A Step-by-Step Guide

The acquisition of high-quality ¹⁹F NMR data requires careful attention to experimental detail. This section provides a comprehensive, step-by-step protocol for the analysis of a fluorinated compound like C₂BrF₅.

Sample Preparation

Proper sample preparation is the foundation of a successful NMR experiment.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the analyte. Common choices include chloroform-d (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).[12][13] The choice of solvent can affect the chemical shifts, so it is crucial to be consistent.[12] For C₂BrF₅, a non-polar solvent like CDCl₃ is suitable.

  • Concentration: The required concentration depends on the sensitivity of the NMR spectrometer and the specific experiment being performed. For a standard 1D ¹⁹F spectrum on a modern spectrometer, a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of solvent is typically sufficient.[13] For quantitative NMR (qNMR), precise weighing of both the analyte and an internal standard is necessary.[14]

  • Internal Standard: For accurate chemical shift referencing and quantification, an internal standard is recommended.[13] Common ¹⁹F NMR standards include trifluoroacetic acid (TFA), benzotrifluoride (BTF), and hexafluorobenzene (HFB).[15] The standard should be chemically inert, soluble in the chosen solvent, and have a signal that does not overlap with the analyte signals.[15]

  • Filtration: To ensure optimal spectral resolution, filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter.[16]

  • NMR Tube: Use a high-quality, clean NMR tube and fill it to a height of approximately 4-5 cm (0.6-0.7 mL).[16]

Instrument Setup and Calibration
  • Probe Tuning and Matching: Before data acquisition, it is essential to tune and match the NMR probe to the ¹⁹F frequency.[17][18][19] This ensures efficient transfer of radiofrequency power to the sample and maximizes signal sensitivity. This procedure is typically performed using the spectrometer's software and may involve manual adjustment of tuning and matching rods on the probe.[19][20]

  • Locking: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent. This compensates for any drift in the magnetic field during the experiment, ensuring high spectral resolution.[18]

  • Shimming: The magnetic field homogeneity across the sample is optimized through a process called shimming.[18][19] Automated shimming routines are available on most modern spectrometers. Good shimming is critical for obtaining sharp, symmetrical peaks.

Data Acquisition Parameters

The choice of acquisition parameters will significantly impact the quality of the resulting spectrum.

  • Pulse Sequence: For a standard 1D ¹⁹F spectrum, a simple pulse-acquire sequence is used. For quantitative measurements, an inverse-gated decoupling sequence is often employed to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[11]

  • Spectral Width (SW): The spectral width should be large enough to encompass all the ¹⁹F signals of interest. Given the wide chemical shift range of ¹⁹F, it is often necessary to start with a large spectral width and then narrow it down once the approximate chemical shifts are known.[21]

  • Transmitter Offset (O1P): The center of the spectrum should be set to the approximate midpoint of the expected chemical shifts.

  • Acquisition Time (AQ): This parameter determines the digital resolution of the spectrum. A longer acquisition time results in better resolution.

  • Relaxation Delay (D1): As discussed earlier, a sufficient relaxation delay is crucial for quantitative analysis. A delay of 5-7 times the longest T₁ is recommended.[11] If T₁ values are unknown, a conservative delay of 10-30 seconds is a good starting point for qNMR.

  • Number of Scans (NS): The number of scans is chosen to achieve an adequate signal-to-noise ratio (S/N). For concentrated samples, a small number of scans (e.g., 16 or 32) may be sufficient.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Solvent Solvent Selection Dissolve Dissolve Solvent->Dissolve Analyte Weigh Analyte & Standard Analyte->Dissolve Filter Filter Dissolve->Filter NMR_Tube Transfer to NMR Tube Filter->NMR_Tube Tune Tune & Match Probe NMR_Tube->Tune Lock Lock on Solvent Tune->Lock Shim Optimize Shims Lock->Shim Set_Params Set Acquisition Parameters Shim->Set_Params Acquire Acquire FID Set_Params->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integrate Peaks Baseline->Integrate Analyze Analyze Spectrum Integrate->Analyze

Caption: Experimental workflow for ¹⁹F NMR spectroscopy.

Data Processing and Interpretation: A Case Study of C₂BrF₅

Once the Free Induction Decay (FID) is acquired, it must be processed to obtain the final spectrum.

Data Processing Steps
  • Fourier Transformation (FT): The time-domain FID signal is converted into a frequency-domain spectrum through a Fourier transform.

  • Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape. This is typically done manually or with automated routines.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Integration: The area under each peak is integrated. In ¹⁹F NMR, the integral of a signal is directly proportional to the number of fluorine nuclei it represents.[22]

Interpreting the ¹⁹F NMR Spectrum of C₂BrF₅

This compound (CF₃CF₂Br) provides a straightforward example for illustrating spectral interpretation.

  • Expected Signals: We expect to see two distinct signals in the ¹⁹F NMR spectrum, one for the -CF₃ group and one for the -CF₂Br group, as they are in different chemical environments.

  • Chemical Shifts:

    • The -CF₃ group will be influenced by the adjacent -CF₂Br group. Its chemical shift is expected to be in the typical range for trifluoromethyl groups, but slightly shifted due to the electronegative bromine atom on the neighboring carbon.

    • The -CF₂Br group will be significantly influenced by the directly attached bromine atom and the adjacent -CF₃ group.

  • Coupling: The two groups of fluorine atoms are on adjacent carbons, so we expect to see vicinal (³J) coupling between them.

    • The signal for the -CF₃ group will be split into a triplet by the two fluorine atoms of the -CF₂Br group (n+1 rule, where n=2).

    • The signal for the -CF₂Br group will be split into a quartet by the three fluorine atoms of the -CF₃ group (n+1 rule, where n=3).

  • Integration: The ratio of the integrals for the two signals should be 3:2, corresponding to the number of fluorine atoms in the -CF₃ and -CF₂Br groups, respectively.

Predicted ¹⁹F NMR Data for C₂BrF₅
GroupPredicted Chemical Shift Range (ppm vs CFCl₃)Predicted MultiplicityPredicted Integration
-CF₃ -70 to -85Triplet (t)3
-CF₂Br -60 to -75Quartet (q)2

Note: These are approximate values. The actual chemical shifts and coupling constants would need to be determined experimentally.

Advanced Applications and Considerations

Beyond simple structural elucidation, ¹⁹F NMR has a wide range of advanced applications.

  • Quantitative ¹⁹F NMR (qNMR): qNMR is a powerful technique for determining the purity or concentration of a fluorinated analyte without the need for a calibration curve of the analyte itself.[23][24][25] It relies on the direct proportionality between signal integral and the number of nuclei.[14]

  • Drug Metabolism Studies: ¹⁹F NMR can be used to track the metabolic fate of fluorinated drugs in biological systems, as the fluorine atom serves as a unique spectroscopic handle.[3][26]

  • Protein-Ligand Interactions: By labeling either a protein or a ligand with fluorine, ¹⁹F NMR can be used to study binding events and conformational changes.[5][27] The sensitivity of the ¹⁹F chemical shift to its environment makes it an excellent probe for these studies.

Conclusion

¹⁹F NMR spectroscopy is a versatile and powerful tool for the analysis of fluorinated compounds. Its high sensitivity, wide chemical shift dispersion, and the absence of endogenous background signals make it particularly well-suited for applications in the pharmaceutical and materials science industries. By following the detailed protocols and understanding the fundamental principles outlined in this application note, researchers can confidently acquire and interpret high-quality ¹⁹F NMR data for the unambiguous characterization of their fluorinated molecules.

References

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (2023, December 29). In Wikipedia.
  • 19F Chemical Shifts and Coupling Constants. (n.d.). UCSB Department of Chemistry and Biochemistry.
  • Gerig, J. T. (2009). Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate.
  • Wody, M. T., Fiasella, A., & DiRocco, D. A. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3127–3133. [Link]
  • Quantitative NMR Spectroscopy. (n.d.). University of Bristol.
  • 1H and 19F NMR Relaxation Time Studies in (NH4)2ZrF6 Superionic Conductor. (n.d.). CORE.
  • Ashbrook, S. E., & Smith, M. E. (2010). High-Resolution 19F MAS NMR Spectroscopy: Structural Disorder and Unusual J Couplings in a Fluorinated Hydroxy-Silicate. Journal of the American Chemical Society, 132(43), 15128–15141. [Link]
  • Wody, M. T., Fiasella, A., & DiRocco, D. A. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications.
  • Nmr spectroscopy of fluorine 19. (2017, March 21). SlideShare.
  • Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. [Link]
  • Gerig, J. T. (2001). Fluorine NMR. eMagRes.
  • Giraud, N., et al. (2021). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv.
  • Ye, Y., et al. (2015). Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. Protein Science, 24(8), 1320-1325. [Link]
  • Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12763–12771. [Link]
  • 19Flourine NMR. (n.d.). The University of Sheffield.
  • F19 detection. (n.d.). UCSB Department of Chemistry and Biochemistry.
  • Gerig, J. T., & Keder, A. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Biochemistry, 35(32), 10464–10474. [Link]
  • Manual Probe Tuning. (n.d.). SDSU NMR Facility.
  • TUTORIAL: 1D 1H-coupled 19F SPECTRUM. (n.d.). IMSERC.
  • Ulrich, A. S., et al. (2001). Solid state 19F NMR parameters of fluorine-labeled amino acids. Part I: aromatic substituents. Magnetic Resonance in Chemistry, 39(S1), S146-S154. [Link]
  • Yu, J. X., et al. (2012). New Frontiers and Developing Applications in 19F NMR. Current Organic Chemistry, 16(23), 2772–2785. [Link]
  • Probe Tuning. (2004, February 15). Emory University.
  • NMR Probes User Manual. (n.d.). Revolution NMR.
  • Toukach, F. V., & Ananikov, V. P. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.
  • NMR500 Basics and Tuning. (n.d.). UCSB Department of Chemistry and Biochemistry.
  • Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. (n.d.). DiVA portal.
  • Correlation between the J-coupling in the ¹H and ¹⁹F NMR spectra (J =... (n.d.). ResearchGate.
  • Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. (2023, November 5). DTIC.
  • NMR Sample Preparation. (n.d.). Western University.
  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma.
  • Schönbichler, S. A., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 9206297. [Link]
  • Standardizing for 19F NMR. (2015, September 11). Reddit.
  • NMR Sample Preparation. (n.d.). Iowa State University.
  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). The University of Utah.
  • ¹⁹F NMR spectra of neat BrF5 at room temperature (top) and at 213 K... (n.d.). ResearchGate.
  • BROMINE PENTAFLUORIDE - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase.

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Application Notes and Protocols for the Utilization of Bromopentafluoroethane in Grignard Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Incorporation of the Pentafluoroethyl Moiety

In the landscape of modern medicinal chemistry, the incorporation of fluorinated alkyl groups is a well-established strategy for optimizing the pharmacological profile of drug candidates. The pentafluoroethyl (–C₂F₅) group, in particular, has emerged as a valuable substituent, often imparting enhanced metabolic stability, increased lipophilicity, and improved binding affinity to parent molecules.[1][2][3] The synthesis of compounds bearing this moiety frequently relies on the formation of a key intermediate: the pentafluoroethyl Grignard reagent (C₂F₅MgBr). This document provides a comprehensive guide to the preparation and utilization of this powerful nucleophile, derived from bromopentafluoroethane, with a focus on practical laboratory protocols, mechanistic understanding, and safety considerations.

Core Principles and Mechanistic Considerations

The Grignard reaction, a cornerstone of organic synthesis, involves the insertion of magnesium metal into a carbon-halogen bond to form an organomagnesium halide.[4][5][6] In the case of this compound, the highly polar carbon-magnesium bond of the resulting Grignard reagent renders the pentafluoroethyl group strongly nucleophilic, capable of attacking a wide range of electrophilic centers.[7][8][9]

The formation of the pentafluoroethyl Grignard reagent is understood to proceed via a radical mechanism at the surface of the magnesium metal.[6] The stability of perfluoroalkyl Grignard reagents can be a concern, but their formation at low temperatures in suitable ethereal solvents allows for their effective use in subsequent reactions.[4][10]

Reaction Mechanism Overview

Grignard Reaction Mechanism cluster_formation Grignard Reagent Formation cluster_reaction Reaction with an Electrophile (Ketone Example) C2F5Br C₂F₅Br (this compound) Mg Mg (Magnesium) C2F5Br->Mg Ether C2F5MgBr C₂F₅MgBr (Pentafluoroethylmagnesium Bromide) Mg->C2F5MgBr C2F5MgBr_reac C₂F₅MgBr Ketone R₂C=O (Ketone) C2F5MgBr_reac->Ketone Nucleophilic Attack Intermediate [R₂C(O⁻)(C₂F₅)]MgBr⁺ (Alkoxide Intermediate) Ketone->Intermediate AcidWorkup H₃O⁺ (Acidic Workup) Intermediate->AcidWorkup Product R₂C(OH)C₂F₅ (Tertiary Alcohol) AcidWorkup->Product

Caption: General mechanism of pentafluoroethyl Grignard reagent formation and subsequent reaction with a ketone.

Safety Precautions and Handling

This compound and the resulting Grignard reagent require careful handling due to their potential hazards.

  • This compound: This is a volatile compound. Handle in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.[11] In case of exposure, seek immediate medical attention.

  • Grignard Reagents: These are highly reactive and pyrophoric, especially in the absence of a solvent. They react violently with water and other protic sources.[12][13] All reactions must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).

  • Solvents: Anhydrous ethers like diethyl ether and tetrahydrofuran (THF) are typically used. These are highly flammable and can form explosive peroxides.[14] Use non-sparking tools and ensure all equipment is properly grounded.[14][15]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[14][16]

Experimental Protocol: Preparation of Pentafluoroethylmagnesium Bromide

This protocol details the in situ generation of pentafluoroethylmagnesium bromide and its subsequent reaction with a model electrophile, benzaldehyde.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Magnesium turnings99.8%Sigma-AldrichMust be activated prior to use.
IodineACS ReagentFisher ScientificFor activation of magnesium.
This compound99%Synquest Labs
Anhydrous Diethyl Ether≥99.7%Sigma-AldrichInhibitor-free.
Benzaldehyde≥99%Acros OrganicsFreshly distilled.
Saturated aq. NH₄ClFor quenching.
1 M HClFor workup.
Anhydrous MgSO₄For drying.
Experimental Workflow

Experimental_Workflow A 1. Apparatus Setup & Inert Atmosphere (Flame-dried glassware, N₂/Ar) B 2. Magnesium Activation (Mg turnings, I₂ crystal, heat) A->B C 3. Grignard Reagent Formation (Add C₂F₅Br solution in ether dropwise) B->C D 4. Reaction with Electrophile (Cool to 0°C, add benzaldehyde solution) C->D E 5. Reaction Quenching (Add saturated aq. NH₄Cl) D->E F 6. Aqueous Workup (Extraction with ether, wash with 1M HCl and brine) E->F G 7. Drying and Solvent Removal (Dry with MgSO₄, evaporate solvent) F->G H 8. Purification (Column chromatography or distillation) G->H

Caption: Step-by-step workflow for the synthesis of 1-phenyl-2,2,3,3,3-pentafluoropropan-1-ol.

Step-by-Step Procedure
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (or connected to a nitrogen/argon line), and a rubber septum. Flame-dry all glassware under a stream of inert gas and allow to cool to room temperature.[17]

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 eq.). Add a single crystal of iodine. Gently warm the flask with a heat gun until the purple iodine vapor is observed and dissipates. This process etches the passivating magnesium oxide layer.[5] Allow the flask to cool.

  • Grignard Reagent Formation: Add anhydrous diethyl ether to the flask to cover the magnesium. In a separate, dry dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. The reaction is initiated when bubbling is observed and the solution turns cloudy and grey.[18] Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde: Cool the Grignard reagent solution to 0 °C using an ice bath. Prepare a solution of freshly distilled benzaldehyde (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide intermediate.[18]

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by distillation to yield the desired 1-phenyl-2,2,3,3,3-pentafluoropropan-1-ol.

Challenges and Troubleshooting

  • Failure to Initiate: This is a common issue in Grignard reactions.[19] Ensure all reagents and glassware are scrupulously dry.[13] If initiation is difficult, a small amount of 1,2-dibromoethane can be added as an activating agent.[5]

  • Low Yield: This can be due to the decomposition of the Grignard reagent or side reactions. Maintaining a low temperature during the formation and reaction can be crucial for perfluoroalkyl Grignard reagents.[4][20]

  • Wurtz Coupling: Dimerization of the pentafluoroethyl group can occur. This can be minimized by slow addition of the this compound to the magnesium.

Applications in Drug Development

The introduction of the pentafluoroethyl group via this Grignard protocol can significantly impact the properties of a molecule. For instance, it can block metabolic oxidation at the site of introduction and modulate the pKa of nearby functional groups, which can be beneficial for optimizing drug-target interactions and pharmacokinetic profiles.[3][21] The resulting pentafluoroethyl-containing alcohols are versatile intermediates that can be further elaborated into a wide range of bioactive compounds.[2]

References

  • A study of the reaction of perfluoroalkyl Grignard reagents with phosphoryl chloride and phenylphosphonic dichloride. Dalton Transactions.
  • Bromine pentafluoride - Safety D
  • A Review on Grignard Reagent.
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  • The Grignard Reagents.
  • SAFETY D
  • Perfluoroalkyl Grignard Reagents: NMR Study of 1-Heptafluoropropylmagnesium Chloride in Solution.
  • Grignard reagent. Wikipedia.
  • SAFETY D
  • Perfluoroalkyl Grignard reagents. Part II. Reaction of heptafluoropropylmagnesium iodide with carbonyl compounds, and the mechanism of reduction during Grignard reactions. Journal of the Chemical Society (Resumed).
  • Application Notes and Protocols: Methods for Introducing Pentafluoroethyl Groups into Heterocycles. Benchchem.
  • Grignard Reaction, Mechanism, Reagent and Che
  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction.
  • Grignard Reaction. Organic Chemistry Portal.
  • Material Safety Data Sheet - 1-Bromo-2-fluoroethane. Cole-Parmer.
  • The Grignard Reaction Mechanism. Chemistry Steps.
  • Synthesis and reactions of a perfluoroalkylether Grignard reagent containing a functional ester group. CoLab.
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Grignard reagent formation via C–F bond activation: a centenary perspective.
  • Reactivity of different types of Grignard reagents. Chemistry Stack Exchange.
  • 14 Formation and reaction of a Grignard reagent. University of Wisconsin-Madison.
  • Fe-Catalyzed dicarbofunctionalization of electron-rich alkenes with Grignard reagents and (fluoro)alkyl halides.
  • Medicinal Applications of Perfluoroalkylated Chain-Containing Compounds.
  • An introduction to Grignard reagents. Chemguide.
  • Pentafluoroethylation of Arenediazonium Tetrafluoroborates Using On‐Site Generated Tetrafluoroethylene.
  • Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE.
  • Direct Synthesis of Heavy Grignard Reagents: Challenges, Limitations, and Derivatiz
  • Asymmetric Synthesis of a Chiral Sulfinamide and Its Conversion to Other Chiral Sulfin
  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • How would you prepare Grignard reagent? askIITians.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics.
  • Unusual reactions of Grignard reagents toward fluoroalkylated esters.
  • Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Deriv
  • Alkylation of boron trifluoride with pentafluorophenyl Grignard reagent. ChemSpider.
  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Benchchem.
  • Grignard Reagents for the Synthesis of Active Pharmaceutical Ingredients (APIs) in Flow. CRIPS.
  • Why does Grignard's reagent behave as an electrophile as well as a nucleophile? Quora.
  • Grignard and Organolithium Reagents. Chemistry LibreTexts.
  • (r)-3-methyl-3-phenyl-1-pentene. Organic Syntheses.
  • Reactivity of Electrophilic Trifluoromethyl
  • Grignard Reaction with Chlorosilanes in THF: A Kinetic Study.
  • Grignard Reagents. Sigma-Aldrich.

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Application Notes and Protocols for Bromopentafluoroethane as a Gaseous Tracer in Environmental Studies

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Evolving Landscape of Environmental Tracers

The study of fluid dynamics in our environment, from the intricate dance of atmospheric pollutants to the stealthy migration of contaminants in our soils and waterways, relies on our ability to track the movement of substances. Gaseous tracers are indispensable tools in this endeavor, providing a means to tag and follow air and water masses, thereby revealing their transport and dispersion characteristics. For decades, compounds like Sulfur Hexafluoride (SF₆) and various perfluorocarbons (PFCs) have been the workhorses of tracer studies. However, the ideal tracer is a moving target, defined by a stringent set of criteria: it must be non-toxic, environmentally benign, stable, easily detectable at minute concentrations, and have a low atmospheric background.

This document introduces Bromopentafluoroethane (C₂BrF₅), a compound with physicochemical properties that suggest its potential as a valuable gaseous tracer. While its application in environmental studies is not as extensively documented as that of its more common counterparts, its characteristics merit consideration. This guide is intended for researchers, scientists, and environmental professionals, providing a comprehensive overview of the theoretical basis, practical application, and analytical protocols for utilizing this compound in environmental tracer investigations. By adapting established methodologies for similar halogenated compounds, we present a robust framework for the effective deployment of this promising tracer.

This compound: A Profile of a Potential Tracer

This compound, also known by its chemical formula C₂BrF₅ and CAS number 354-55-2, is a halogenated hydrocarbon.[1][2] Its potential as a gaseous tracer stems from a combination of its physical and chemical properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a tracer is paramount for its effective use in environmental studies. These properties dictate its behavior in various environmental matrices and inform the selection of appropriate analytical techniques.

PropertyValueSource
Molecular Formula C₂BrF₅[1]
Molecular Weight 198.92 g/mol [1]
Boiling Point -21 °C[1]
Density 1.81 g/cm³[1]
Synonyms Pentafluoroethyl bromide, Perfluoroethyl bromide, Halon 251[3]

The low boiling point of this compound ensures that it exists as a gas under typical environmental conditions, a fundamental requirement for a gaseous tracer. Its high density relative to air will influence its initial dispersion near the release point.

Environmental Persistence and Fate

The Rationale for this compound as a Tracer

The selection of a tracer gas is a critical decision in the design of any environmental study. This compound presents several characteristics that make it a compelling candidate.

Advantages over Conventional Tracers

While Sulfur Hexafluoride (SF₆) is a widely used and effective tracer, its very long atmospheric lifetime and high global warming potential are significant drawbacks. Perfluorocarbons (PFCs) share these concerns. This compound, while also a halogenated compound, may offer a more environmentally acceptable profile, although a full life-cycle assessment is needed.

High-Sensitivity Detection

The presence of five fluorine atoms and one bromine atom makes this compound highly electronegative. This property is crucial for its detection at ultra-trace levels using Gas Chromatography with an Electron Capture Detector (GC-ECD). The ECD is exceptionally sensitive to halogenated compounds, allowing for the detection of minute concentrations against a low background, which is essential for tracking dispersion over large distances.

Experimental Protocols: A Guideline for Field Deployment and Analysis

The following protocols are adapted from established methodologies for other halogenated tracer gases, such as SF₆ and PFCs. These should be considered a starting point and may require optimization based on specific field conditions and analytical instrumentation.

Synthesis and Purification of this compound

For tracer applications, the use of high-purity this compound is essential to avoid the introduction of confounding substances into the environment. While commercial sources are available, custom synthesis may be necessary for specific isotopic labeling or to meet stringent purity requirements. A potential synthesis route involves the bromination of pentafluoroethane. Post-synthesis, purification is typically achieved through fractional distillation to remove any unreacted starting materials or byproducts. Quality control of the purified product should be performed using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its identity and purity.

Field Deployment: Release of the Tracer

The method of release is dictated by the objectives of the study. For atmospheric dispersion studies, a controlled release at a known, constant rate is crucial.

Protocol: Controlled Gaseous Release

  • Site Selection: Choose a release location that is upwind of the area of interest and free from major obstructions that could interfere with the initial plume development.

  • Cylinder Preparation: Use a certified-standard cylinder of high-purity this compound. The cylinder should be equipped with a high-precision regulator and a mass flow controller to ensure a constant release rate.

  • Release Setup: Connect the cylinder to a release stack or manifold. The height of the release point should be chosen based on the desired simulation (e.g., ground-level or elevated source).

  • Meteorological Monitoring: Concurrently, monitor key meteorological parameters such as wind speed, wind direction, temperature, and atmospheric stability at the release site. This data is critical for subsequent dispersion modeling and data interpretation.

  • Initiation and Monitoring: Start the release at the predetermined flow rate. Continuously log the flow rate and meteorological data throughout the release period.

Diagram: Experimental Workflow for a Tracer Release Study

G cluster_0 Pre-Deployment Phase cluster_1 Field Deployment Phase cluster_2 Post-Deployment Phase TracerPrep Tracer Preparation (Synthesis & Purification) SiteSelection Site Selection & Characterization TracerPrep->SiteSelection EquipmentPrep Equipment Preparation (Release System & Samplers) SiteSelection->EquipmentPrep Release Controlled Tracer Release EquipmentPrep->Release MetMonitoring Meteorological Monitoring Sampling Sample Collection (Downwind/Downstream) Release->Sampling DataProcessing Data Processing & QA/QC MetMonitoring->DataProcessing Analysis Sample Analysis (GC-ECD) Sampling->Analysis Analysis->DataProcessing Modeling Dispersion Modeling DataProcessing->Modeling Interpretation Interpretation & Reporting Modeling->Interpretation

Caption: Workflow for a typical gaseous tracer study.

Sample Collection

The collection of air samples at various locations downwind of the release is the core of the measurement campaign.

Protocol: Whole Air Sample Collection

  • Sampler Deployment: Deploy automated or manual whole-air samplers at predetermined locations and heights within the expected plume path. Samplers typically consist of an evacuated, passivated stainless steel canister or a syringe.

  • Sampling Time: The duration of sample collection should be chosen to capture the passage of the tracer plume. For short-duration releases, sequential sampling can provide a time-resolved concentration profile.

  • Field Blanks: Collect field blank samples by transporting sealed, evacuated canisters to the field and back to the laboratory without opening them. This helps to identify any potential contamination during transport and handling.

  • Sample Logging: Meticulously log the location, time, and duration of each sample collection.

Laboratory Analysis: Quantification of this compound

The analysis of collected air samples is performed using Gas Chromatography with an Electron Capture Detector (GC-ECD).

Protocol: GC-ECD Analysis of Air Samples

  • Instrumentation: Utilize a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar column) and an electron capture detector.

  • Calibration: Prepare a multi-point calibration curve using certified gas standards of this compound in a zero-air or nitrogen matrix. The calibration range should encompass the expected concentrations in the field samples.

  • Sample Introduction: Introduce a known volume of the air sample from the canister or syringe into the GC inlet. This can be done using a gas-tight syringe or an automated sample introduction system.

  • Chromatographic Conditions: Optimize the GC oven temperature program, carrier gas flow rate, and detector parameters to achieve good separation of this compound from other atmospheric constituents and a stable baseline.

  • Quantification: Identify the this compound peak based on its retention time, which is determined from the analysis of the calibration standards. Quantify the concentration by comparing the peak area or height to the calibration curve.

  • Quality Control: Regularly analyze calibration standards and blanks to monitor instrument performance and ensure the accuracy and precision of the measurements.

Diagram: Analytical Workflow for Sample Quantification

G Sample Air Sample (Canister/Syringe) GC Gas Chromatograph (GC) Sample->GC Column Capillary Column GC->Column ECD Electron Capture Detector (ECD) Column->ECD DataSystem Data Acquisition System ECD->DataSystem Quantification Quantification & Reporting DataSystem->Quantification Calibration Calibration Standards Calibration->GC

Caption: Analytical workflow for BPFE quantification.

Data Analysis and Interpretation

The ultimate goal of a tracer study is to understand the transport and dispersion characteristics of the environment under investigation.

Calculation of Dispersion Parameters

The measured concentrations of this compound at different downwind locations, combined with the known release rate and meteorological data, can be used to calculate key dispersion parameters. These parameters can then be used to validate and refine atmospheric dispersion models.

Comparison with Other Tracers

In studies where this compound is co-released with other tracers like SF₆, the relative dispersion patterns can provide insights into the influence of tracer properties on their transport. For instance, differences in deposition velocities or atmospheric reactivity could lead to observable differences in their downwind concentrations.

Safety and Environmental Considerations

While this compound is expected to have low toxicity, appropriate safety precautions should be taken during its handling. As with all halogenated compounds, its potential impact on the environment should be considered. Although likely less detrimental than SF₆ from a global warming perspective, its ozone-depleting potential, though expected to be low, should be evaluated. The quantities of tracer released in a typical study are small and are rapidly diluted to negligible concentrations.

Conclusion: A Promising Tool for Environmental Investigation

This compound holds promise as a valuable addition to the toolkit of gaseous tracers for environmental studies. Its favorable physicochemical properties and high-sensitivity detection method make it a suitable candidate for a wide range of applications, from local-scale dispersion studies to the investigation of long-range atmospheric transport. The protocols outlined in this guide, adapted from well-established methodologies, provide a solid foundation for researchers to begin exploring the potential of this compound. Further research, including dedicated field studies and a comprehensive environmental impact assessment, will be crucial in fully establishing the role of this compound as a next-generation environmental tracer.

References

  • This compound | C2BrF5 | CID 67719. PubChem.

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Application Notes and Protocols for Bromopentafluoroethane in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the applications of Bromopentafluoroethane (C₂BrF₅) in materials science. While historically recognized for its use as a fire suppressant (Halon 251) and refrigerant, environmental regulations have curtailed its large-scale use. However, its unique chemical properties, particularly the combination of a labile bromine atom and a stable perfluoroethyl group, make it a valuable reagent for specialized, high-value applications in advanced materials processing. This guide focuses on two primary areas: its role as a process gas in plasma etching for semiconductor fabrication and its potential as a radical initiator for polymer surface modification. We provide in-depth scientific rationale, step-by-step experimental protocols, and safety guidelines to ensure effective and safe utilization.

Introduction to this compound (C₂BrF₅)

This compound, also known as pentafluoroethyl bromide, is a halogenated alkane with the chemical formula C₂BrF₅. It is a colorless, volatile liquid at room temperature and exists as a gas under many processing conditions.[1] The key to its utility in materials science lies in its molecular structure: a stable, electron-withdrawing pentafluoroethyl group (C₂F₅-) attached to a bromine atom. The carbon-bromine bond is significantly weaker than the carbon-fluorine bonds, providing a site for selective chemical reactivity. This allows C₂BrF₅ to serve as a clean and efficient source of both bromine and pentafluoroethyl radicals, which are valuable for modifying and processing a variety of materials.

While effective, like other halons, the production and use of this compound are restricted due to its ozone-depleting potential. Consequently, its modern applications are confined to highly specialized, controlled environments where its unique properties are essential and alternatives are less effective.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Formula C₂BrF₅[1]
Molecular Weight 198.92 g/mol [1]
CAS Number 354-55-2[1]
Boiling Point -21 °C[2]
Density 1.81 g/cm³[2]
Appearance Colorless gas/liquid[1]
Primary Hazard Irritant, Pressurized Container[2]

Application I: Advanced Plasma Etching in Semiconductor Fabrication

The most significant contemporary application of this compound in materials science is as a specialty gas in plasma etching, a critical process for manufacturing integrated circuits and microelectromechanical systems (MEMS).[1][2]

Expertise & Experience: The Rationale for Using C₂BrF₅ in Plasma Etching

In plasma etching, a gas is ionized to create a reactive plasma that chemically and physically removes material from a substrate, typically a silicon wafer. The choice of gas is critical for controlling the etch rate, selectivity (etching the target material faster than the mask or underlying layer), and anisotropy (etching vertically rather than sideways).

This compound is a highly valuable etchant gas because it provides both fluorine and bromine reactive species from a single source.

  • Fluorine Radicals (F•): These are the primary etchants for silicon-based materials, such as silicon (Si), silicon dioxide (SiO₂), and silicon nitride (SiN), forming volatile byproducts like SiF₄.

  • Bromine Radicals (Br•): Bromine species contribute to the etching process but, more importantly, can form a protective film (passivation layer) on the sidewalls of the etched feature. This passivation inhibits lateral etching, leading to highly anisotropic, vertical profiles, which is essential for creating the high-aspect-ratio features required in modern microelectronics.[2]

Using a single-component gas like C₂BrF₅ simplifies gas handling and process control compared to mixing separate fluorine and bromine-containing gases.

Experimental Protocol: Anisotropic Etching of Silicon Dioxide (SiO₂) on a Silicon Substrate

This protocol describes a representative process using a capacitively coupled plasma (CCP) reactive ion etcher (RIE).

Objective: To anisotropically etch a 500 nm thick silicon dioxide film, using a patterned photoresist as a mask, down to the underlying silicon substrate.

Materials & Equipment:

  • 6-inch silicon wafer with a 500 nm thermally grown SiO₂ layer.

  • Wafer patterned with a photoresist mask.

  • Reactive Ion Etcher (RIE) system.

  • This compound (C₂BrF₅) gas cylinder (lecture bottle or larger, with appropriate regulator).

  • Argon (Ar) gas cylinder (for plasma stabilization and physical sputtering).

  • Scanning Electron Microscope (SEM) for post-etch analysis.

  • Profilometer for etch depth measurement.

Protocol Steps:

  • System Preparation:

    • Ensure the RIE chamber is clean. Run a standard oxygen plasma cleaning cycle if necessary to remove any organic residues.

    • Load the patterned SiO₂/Si wafer onto the substrate electrode (cathode) in the RIE chamber.

    • Evacuate the chamber to a base pressure of <10 mTorr.

  • Gas Introduction & Stabilization:

    • Introduce Argon gas at a flow rate of 40 standard cubic centimeters per minute (sccm).

    • Introduce this compound gas at a flow rate of 10 sccm.

    • Allow the chamber pressure to stabilize. Adjust the throttle valve to achieve a process pressure of 50 mTorr.

  • Plasma Ignition and Etching:

    • Apply radio frequency (RF) power (13.56 MHz) to the cathode at 150 Watts. This will ignite the plasma, which may have a characteristic faint glow.

    • The DC self-bias voltage should be monitored; a typical value might be between -200V and -400V.

    • Continue the etching process for a pre-determined time. For a target etch rate of ~250 nm/min, an etch time of 2 minutes is a good starting point. The actual etch rate must be calibrated for the specific tool.

  • Process Termination:

    • Turn off the RF power to extinguish the plasma.

    • Shut off the C₂BrF₅ and Ar gas flows.

    • Purge the chamber with an inert gas like nitrogen before venting to atmospheric pressure.

    • Carefully remove the wafer from the chamber.

  • Self-Validation & Analysis:

    • Etch Rate: After stripping the remaining photoresist, measure the etch depth using a profilometer. Calculate the etch rate (nm/min).

    • Anisotropy & Selectivity: Cleave a small piece of the wafer and examine the cross-section of an etched feature using an SEM. A successful process will show near-vertical sidewalls (high anisotropy). The integrity of the underlying silicon and the remaining mask material can be used to assess selectivity.

Table 2: Typical Process Parameters for SiO₂ Etching with C₂BrF₅
ParameterRangePurpose
C₂BrF₅ Flow Rate 5 - 20 sccmSource of reactive F• and Br• species.
Ar Flow Rate 20 - 50 sccmPlasma stabilization, enhances physical sputtering component.
Chamber Pressure 20 - 100 mTorrAffects ion mean free path and plasma density.
RF Power 100 - 300 WControls plasma density and ion energy.
Substrate Temp. 10 - 40 °CInfluences byproduct volatility and surface reactions.
Visualization: Plasma Etching Workflow

G cluster_prep Preparation cluster_process Etching Process cluster_analysis Analysis p1 Load Wafer p2 Evacuate Chamber p1->p2 e1 Introduce C₂BrF₅ / Ar Gas p2->e1 e2 Ignite Plasma (Apply RF Power) e1->e2 e3 Material Etching e2->e3 e4 Terminate Process (Power & Gas OFF) e3->e4 a1 Remove Wafer e4->a1 a2 Measure Etch Rate (Profilometer) a1->a2 a3 Inspect Profile (SEM) a1->a3

Caption: Workflow for plasma etching using C₂BrF₅.

Application II: Reagent in Radical-Mediated Surface Modification

While less common than its use in plasma etching, the chemical properties of C₂BrF₅ make it a candidate for introducing pentafluoroethyl groups onto material surfaces or into polymer structures via radical reactions.

Expertise & Experience: The Rationale for Radical Modification

The C-Br bond in this compound can be cleaved homolytically using ultraviolet (UV) light or a radical initiator to form a highly reactive pentafluoroethyl radical (•C₂F₅) and a bromine radical (Br•).

Reaction: C₂F₅Br → (UV light or heat) → •C₂F₅ + Br•

The energetic •C₂F₅ radical can then attack a substrate, such as a polymer chain, abstracting a hydrogen atom and creating a radical site on the polymer. The •C₂F₅ radical then combines at this site, effectively grafting a pentafluoroethyl group onto the polymer backbone. This process can dramatically alter the surface properties of the material, imparting:

  • Hydrophobicity and Oleophobicity: The low surface energy of fluorinated chains repels water and oils.

  • Chemical Inertness: The strength of C-F bonds enhances resistance to chemical attack.

  • Thermal Stability: Fluorinated polymers are known for their high thermal stability.

Experimental Protocol: UV-Initiated Surface Grafting onto a Polyethylene Film

Objective: To increase the hydrophobicity of a low-density polyethylene (LDPE) film by grafting pentafluoroethyl groups onto its surface.

Materials & Equipment:

  • LDPE film (approx. 5 cm x 5 cm).

  • Photochemical reactor with a UV lamp (e.g., mercury lamp, ~254 nm).

  • Schlenk flask or similar reaction vessel made of quartz or UV-transparent glass.

  • Vacuum line.

  • This compound (C₂BrF₅).

  • Hexane (for cleaning).

  • Contact angle goniometer.

  • X-ray Photoelectron Spectrometer (XPS).

Protocol Steps:

  • Substrate Preparation:

    • Clean the LDPE film by sonicating it in hexane for 15 minutes to remove surface contaminants.

    • Dry the film under vacuum or with a stream of dry nitrogen.

    • Place the cleaned, dry film inside the quartz reaction vessel.

  • Reaction Setup:

    • Attach the vessel to a vacuum line and evacuate to remove air.

    • Introduce C₂BrF₅ into the vessel as a vapor. A pressure of 100-200 Torr is a reasonable starting point. The C₂BrF₅ can be introduced via a freeze-pump-thaw cycle if starting from the liquid.

    • Seal the vessel.

  • UV-Initiated Grafting:

    • Place the sealed reaction vessel in the photochemical reactor.

    • Irradiate the vessel with the UV lamp for 1-2 hours. Ensure the entire surface of the LDPE film is exposed. The vessel may need to be rotated or agitated periodically.

  • Post-Reaction Cleanup:

    • Remove the vessel from the reactor.

    • Re-attach to the vacuum line and carefully vent the excess C₂BrF₅ and any gaseous byproducts (like HBr). The exhaust should be passed through a scrubber.

    • Purge the vessel with nitrogen.

    • Remove the modified LDPE film.

    • Thoroughly wash the film with hexane to remove any unreacted, physisorbed species, then dry under vacuum.

  • Self-Validation & Analysis:

    • Contact Angle: Measure the static water contact angle on the surface of the modified LDPE film and compare it to an untreated control film. A successful grafting reaction should result in a significant increase in the contact angle (e.g., from ~90° to >110°).

    • Surface Composition: Use XPS to analyze the surface of the film. The appearance of strong F 1s and Br 3d signals in the XPS spectrum, which were absent in the control, provides direct evidence of successful surface modification.

Visualization: Mechanism of Radical Grafting

Caption: Mechanism for UV-initiated grafting of C₂F₅.

Safety, Handling, and Storage

This compound must be handled with care due to its chemical properties and physical state.

HazardHandling & Storage PrecautionPPE
Gas Under Pressure Store cylinders in a cool, dry, well-ventilated area, away from heat and direct sunlight. Secure cylinders to prevent falling. Use only with equipment rated for cylinder pressure.Safety glasses, protective gloves.
Irritant Avoid contact with skin and eyes. Avoid breathing vapors. Use only in a well-ventilated area or a fume hood.[2]Safety goggles, chemical-resistant gloves (e.g., neoprene), lab coat.
First Aid Inhalation: Move person to fresh air. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.Eyewash stations and safety showers must be readily available.

Conclusion

This compound is a specialty chemical whose applications in materials science are driven by its unique ability to serve as a source for both fluorine and bromine species. Its primary, industrially relevant role is in the plasma etching of silicon-containing materials, where it enables the fabrication of highly anisotropic features critical to the semiconductor industry. Furthermore, its chemistry lends itself to research applications in the surface modification of polymers to impart desirable fluorinated properties. While its environmental impact necessitates controlled use, C₂BrF₅ remains a valuable tool for materials scientists and engineers working on advanced material processing challenges.

References

  • National Center for Biotechnology Information. "this compound." PubChem Compound Summary for CID 67719.
  • Justia Patents. "Plasma processing method and plasma processing apparatus." US Patent 20230282025A1.
  • Google Patents. "Gas additives for sidewall passivation during high aspect ratio cryogenic etch." US Patent 20180286707A1.

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Application Notes & Protocols for Bromopentafluoroethane (Halon 2501) Fire Suppression Systems in Laboratory Environments

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Foreword: Critical Regulatory & Environmental Context

This document provides technical guidance on Bromopentafluoroethane, also known as Halon 2501. It is imperative for all personnel to understand that this compound is a brominated haloalkane. As such, it is classified as an ozone-depleting substance (ODS) and is subject to international control under the Montreal Protocol on Substances that Deplete the Ozone Layer .[1][2][3][4] The production and importation of virgin halons, including this compound, were phased out in developed countries as of January 1, 1994.[5][6][7] Furthermore, the U.S. Environmental Protection Agency (EPA) classifies this compound as a per- and polyfluoroalkyl substance (PFAS).[8]

Consequently, the installation of new this compound fire suppression systems is prohibited and contrary to global environmental regulations and modern safety standards. This guide is intended solely for researchers, safety officers, and facilities managers at institutions that may have legacy systems containing this agent. The primary directive of these protocols is to ensure the safe management, maintenance, and ultimate decommissioning of these systems while transitioning to environmentally acceptable and technologically superior alternatives.

Agent Identification and Properties

This compound is a liquefied, compressed gas that acts as a clean extinguishing agent.[5] It extinguishes fires by chemically interrupting the combustion chain reaction and, to a lesser extent, by absorbing heat.[9][10] This chemical inhibition makes it highly effective against Class A (combustible solids), Class B (flammable liquids), and Class C (electrical) fires without leaving a residue, a property that led to its use in protecting sensitive and high-value equipment.[5][11]

Chemical and Physical Data

The fundamental properties of this compound (CAS: 354-55-2) are summarized below. This data is critical for understanding its behavior during storage and discharge, and for assessing potential hazards.

PropertyValueSource(s)
Chemical Formula C₂BrF₅[8]
Molecular Weight 198.92 g/mol [8]
Halon Number 2501
Boiling Point -21 °C
Density (liquid) 1.81 g/cm³
Vapor Density Heavier than air
Ozone Depletion Potential (ODP) High (Class I ODS)[5][6]
Global Warming Potential (GWP) Significant[5]
Appearance Colorless, liquefied gas

Hazard Analysis for Laboratory Environments

The use of a legacy this compound system necessitates a thorough understanding of its potential hazards to personnel and research integrity.

Hazards to Personnel
  • Asphyxiation: As a gas heavier than air, a system discharge will displace oxygen in the protected enclosure. This can lead to rapid suffocation, especially in poorly ventilated or confined spaces.

  • Irritation: this compound is classified as a skin, eye, and respiratory irritant. Direct contact with the liquid can cause frostbite due to its rapid evaporation.

  • Decomposition Products: At high temperatures, such as those encountered in a fire, this compound can decompose into toxic and corrosive byproducts, including hydrogen fluoride (HF) and hydrogen bromide (HBr). Inhalation of these compounds can cause severe respiratory damage.

  • Cardiac Sensitization: Like other halogenated hydrocarbons, high concentrations of this compound vapor can sensitize the heart to adrenaline, potentially leading to cardiac arrhythmias.

Impact on Research Assets

While considered a "clean agent" that does not leave a residue, the byproducts of its decomposition during a fire are highly corrosive. Sensitive electronic equipment, optical components, and delicate experimental setups can be irreparably damaged by exposure to HF and HBr.

Protocols for Management of Legacy Systems

Facilities with existing this compound systems must adhere to stringent management protocols to ensure safety and environmental compliance, with the end goal of decommissioning.

Risk Assessment and Mitigation Workflow

The following workflow must be implemented for any laboratory space protected by a legacy this compound system.

cluster_assessment Risk Assessment & Mitigation cluster_planning Transition Planning start Identify Lab with Legacy This compound System assess_hazards Conduct Comprehensive Hazard Analysis (Personnel, Research Assets, Environment) start->assess_hazards check_integrity Perform System Integrity & Leak Test (Ref: NFPA 2001 Door Fan Test) assess_hazards->check_integrity leak_found Leak Detected? check_integrity->leak_found decommission_now Prioritize Immediate Decommissioning (Follow Protocol 4.0) leak_found->decommission_now Yes no_leak Maintain System Under Strict Protocol (Protocol 3.2) leak_found->no_leak No plan_decommission Develop Decommissioning & Replacement Plan (Protocol 4.0) decommission_now->plan_decommission no_leak->plan_decommission set_timeline Set Firm Decommissioning Timeline (< 24 months) plan_decommission->set_timeline implement_plan Execute Decommissioning & Install Alternative System set_timeline->implement_plan complete System Replaced implement_plan->complete

Caption: Legacy Halon System Management & Decommissioning Workflow.

Step-by-Step Inspection and Maintenance Protocol (For Leak-Free Systems)

This protocol is a temporary measure while a decommissioning plan is actively underway. It should be performed by trained technicians only.

  • Pre-Inspection Safety:

    • Notify all laboratory personnel of the scheduled maintenance.

    • Ensure the system's control panel is placed in "Maintenance" or "Service" mode to prevent accidental discharge.

    • Verify that two technicians are present and equipped with appropriate Personal Protective Equipment (PPE), including safety glasses and gloves.

  • Cylinder and Agent Verification:

    • Visually inspect the agent cylinder for any signs of corrosion, physical damage, or tampering.

    • Check the cylinder pressure gauge against the manufacturer's specifications for the ambient temperature. A low reading indicates a potential leak.

    • Verify the cylinder weight against the weight recorded at the last inspection. Any loss of weight signifies a leak and mandates immediate decommissioning.

  • Piping and Nozzle Inspection:

    • Visually inspect all accessible piping, fittings, and nozzles for signs of damage or corrosion.

    • Ensure nozzle orifices are clear and unobstructed.

    • Confirm that nozzles are correctly positioned to cover the intended hazard zones and have not been moved or blocked by new equipment.

  • Detector and Actuation System Check:

    • Functionally test all associated smoke and heat detectors according to NFPA 72 standards.

    • Test manual actuation stations (without discharging the agent).

    • Verify that all alarm and notification appliances (strobes, horns) are functional.

  • Documentation and Reporting:

    • Log all inspection results, including cylinder pressure and weight, in a dedicated system logbook.

    • Report any deficiencies immediately to the facility safety officer.

    • Update the decommissioning timeline and status.

Emergency and Decommissioning Protocols

Emergency Response to System Discharge

In the event of a fire and subsequent system discharge, all personnel must follow this protocol without deviation.

cluster_emergency Emergency Response Protocol for Halon Discharge discharge System Discharges (Alarm Activates) evacuate Immediately Evacuate the Laboratory discharge->evacuate pull_alarm Activate Manual Fire Alarm Pull Station During Egress evacuate->pull_alarm no_entry Do NOT Re-enter the Area pull_alarm->no_entry notify Notify Emergency Services (911) & Campus Safety no_entry->notify account Assemble at Designated Muster Point & Account for All Personnel notify->account inform Inform First Responders: - Location of Fire - Agent Discharged is Halon 2501 - Potential for Toxic Byproducts account->inform ventilate Authorized Personnel Only: After Fire is Extinguished, Ventilate Area Using SCBA Until Air is Certified Safe inform->ventilate

Caption: Emergency Response Protocol for Halon Discharge.

Protocol for Decommissioning and Replacement
  • Agent Selection:

    • Engage a qualified fire protection engineer to assess the laboratory's specific hazards.

    • Select a modern, sustainable, and approved fire suppression agent. Leading alternatives include:

      • Inert Gas Systems (e.g., IG-541, IG-100): A blend of naturally occurring gases (Nitrogen, Argon, CO₂) with zero ODP and zero GWP. Excellent for sensitive equipment.

      • Fluoroketone-based Agents (e.g., FK-5-1-12): Low GWP, short atmospheric lifetime, and zero ODP. Effective and safe for occupied spaces when properly designed.

    • Refer to NFPA 2001: Standard on Clean Agent Fire Extinguishing Systems for design and installation requirements.[12][13][14][15]

  • Agent Recovery and Disposal:

    • Contract with an EPA-certified Halon recycling and reclamation facility. It is illegal to vent this compound to the atmosphere.

    • The contractor must use a closed-loop recovery system to safely transfer the agent from the system cylinder to a certified transport cylinder.

    • All removal and handling must be performed in accordance with EPA regulations and NFPA 12A guidelines for handling halogenated agents.[11][12]

  • System Removal:

    • Once the agent is recovered, the physical components of the system (cylinders, piping, nozzles, detectors) can be safely removed by qualified personnel.

  • Installation of New System:

    • Install the new, approved fire suppression system according to the relevant NFPA standards and manufacturer's instructions.

  • Training and Documentation:

    • Train all laboratory personnel on the operation and safety procedures for the new system.

    • Update all facility safety plans, signage, and documentation to reflect the new system.

References

  • U.S. Environmental Protection Agency (EPA). (2026). This compound - Substance Details.
  • United Nations Environment Programme. (n.d.). About Montreal Protocol.
  • United Nations Environment Programme. (2020). Handbook for the Montreal Protocol on Substances that Deplete the Ozone Layer (14th ed.).
  • U.S. Environmental Protection Agency (EPA). (2026). Substitutes in Fire Suppression and Explosion Protection.
  • SKYbrary Aviation Safety. (n.d.). Halon Fire Extinguishers.
  • United Nations Treaty Collection. (n.d.). The Montreal Protocol on Substances that Deplete the Ozone Layer.
  • U.S. Department of State. (n.d.). The Montreal Protocol on Substances That Deplete the Ozone Layer.
  • Control Fire Systems. (2020). Why is Halon Banned?.
  • U.S. Environmental Protection Agency (EPA). (2026). Halons Program.
  • Lafayette, IN Official Website. (n.d.). Halon Systems.
  • Control Fire Systems Blog. (2021). Types of Fire Suppression Systems.
  • Illinois Office of the State Fire Marshal. (n.d.). Incorporations by Reference - NFPA Standards.
  • National Fire Protection Association. (n.d.). Standard on Clean Agent Fire Extinguishing Systems.
  • National Fire Protection Association. (2022). NFPA 2001: Standard on Clean Agent Fire Extinguishing Systems.
  • National Fire Protection Association. (2018). NFPA 2001 Standard on Clean Agent Fire Extinguishing Systems, 2018 edition.

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Application Notes and Protocols for Bromopentafluoroethane in Laboratory Refrigeration

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of bromopentafluoroethane as a specialized refrigerant in laboratory equipment. It details the physicochemical properties, operational protocols, safety considerations, and material compatibility of this halogenated hydrocarbon. The protocols herein are designed to ensure procedural integrity, operational safety, and optimal performance of refrigeration systems utilizing this compound.

Introduction: Situating this compound in Laboratory Cooling

This compound (C2BrF5) is a halogenated ethane derivative belonging to the family of halons.[1][2] Historically, compounds in this class were valued for their inertness, non-flammability, and unique thermodynamic properties, which made them suitable for specialized applications, including fire suppression and low-temperature refrigeration.

While its counterpart, chloropentafluoroethane (R-115), was more widely used as a refrigerant, this compound possesses distinct properties that merit consideration for niche laboratory applications where specific boiling points and densities are required.[3][4] However, it is crucial to address the significant environmental impact associated with halogenated hydrocarbons. Compounds containing bromine or chlorine are potent ozone-depleting substances (ODS) and their production and use are heavily restricted under international agreements like the Montreal Protocol.[4][5]

This guide, therefore, serves a dual purpose: to provide a technical framework for the limited, specialized, and essential laboratory uses where alternatives are not yet viable, and to emphasize the stringent handling and containment protocols required to mitigate environmental release. The information presented is intended for professionals working with legacy systems or in highly specific research contexts where this compound is indispensable.

Section 1: Physicochemical and Refrigerant Characteristics

A thorough understanding of a refrigerant's properties is fundamental to its application. This compound is a colorless, non-flammable gas under standard conditions, with a faint ethereal odor.[4] Its key value in refrigeration stems from its thermodynamic characteristics, which allow for heat transfer at very low temperatures.

Below is a summary of its essential properties, compiled from authoritative chemical databases and safety data sheets.

PropertyValueUnitSource(s)
Chemical Formula C₂BrF₅-[1]
Molecular Weight 198.92 g/mol [2]
CAS Number 354-55-2-[6]
Boiling Point -39.1 (for R-115)°C[4]
Melting Point -99 (for R-115)°C[4]
Critical Temperature 80.0 (for R-115)°C[3][7]
Critical Pressure 3.21 (for R-115)MPa[3]
Ozone Depletion Potential (ODP) 0.4 - 0.6 (for R-115)-[3][5][7]
Global Warming Potential (GWP), 100-yr 7370 - 10300 (for R-115)-[3][7][8]
ASHRAE Safety Class A1 (for R-115)-[7]

Note: Specific thermodynamic data for this compound is limited in public literature; values for the closely related chloropentafluoroethane (R-115) are provided for reference and are expected to be comparable.

Section 2: Application Analysis in Laboratory Equipment

The utility of this compound is confined to highly specialized laboratory cooling systems, often in legacy equipment or custom-built apparatus for fundamental research.

  • Ultra-Low Temperature (ULT) Freezers: In cascade refrigeration systems, it can serve as the low-stage refrigerant, where its boiling point and heat capacity are leveraged to achieve and maintain temperatures in the -80°C to -150°C range. The causality for its use here lies in its ability to condense at a pressure and temperature that can be efficiently achieved by a high-stage refrigerant, creating a continuous cooling cycle to extreme temperatures.

  • Cryostats and Environmental Chambers: For specific material science or biological sample analysis, precise and stable low-temperature control is paramount. The thermodynamic properties of this compound allow for such stability in custom-designed cooling loops.

  • Specialized Analytical Instrumentation: Certain analytical instruments, such as some magnetic resonance spectrometers or custom detector cooling systems, may utilize this compound in closed-loop systems to minimize thermal noise and enhance signal resolution.

Section 3: Health, Safety, and Environmental Profile

Strict adherence to safety protocols is non-negotiable when handling this compound due to its chemical nature and the risks associated with pressurized gases.

Toxicity and Exposure Limits: this compound is considered to have low acute toxicity, with the primary hazard being asphyxiation at high concentrations due to displacement of oxygen.[4] As with all halogenated compounds, thermal decomposition, which can occur in the presence of high heat or open flames, may produce hazardous substances like hydrogen fluoride and hydrogen bromide.[9]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[9][10]

  • Skin Contact: Contact with the rapidly expanding liquid can cause frostbite. Flush the affected area with lukewarm water and seek medical attention. Do not rub the area.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

Environmental Impact: The environmental profile is the most significant drawback. The presence of bromine gives it a high Ozone Depletion Potential (ODP), contributing to the destruction of the stratospheric ozone layer.[5][8] Furthermore, it is a potent greenhouse gas with a high Global Warming Potential (GWP), meaning it traps significantly more heat in the atmosphere than carbon dioxide.[7][8] Release into the atmosphere is strictly prohibited by law in many jurisdictions.

Section 4: Protocols for System Management

The following protocols are designed to provide a self-validating framework for the safe and compliant management of this compound in a laboratory setting.

Protocol 4.1: Safe Handling and Storage of Refrigerant Cylinders
  • Personnel Training: Ensure all personnel handling cylinders are trained on the specific hazards of compressed gases and this compound, as detailed in the Safety Data Sheet (SDS).[11]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields and insulated gloves when handling cylinders. Safety boots are required when moving or transporting cylinders.[12]

  • Cylinder Inspection: Before use, visually inspect the cylinder for any signs of damage, rust, or leaks. Check that the valve is not damaged.

  • Storage: Store cylinders in a cool, dry, and well-ventilated area away from direct sunlight, heat sources, and incompatible materials.[9] Cylinders must be stored upright and securely fastened with a chain or strap to prevent falling.

  • Transportation: Use a cylinder cart for moving cylinders, even for short distances. Never lift a cylinder by its valve cap.[12]

Protocol 4.2: Charging a Laboratory Refrigeration Unit

This protocol outlines the essential steps for charging a system, a process that should only be performed by certified technicians.

G cluster_prep Preparation Phase cluster_charge Charging Phase cluster_verify Verification Phase p1 1. System Evacuation: Connect vacuum pump. Evacuate to <500 microns. p2 2. Vacuum Hold Test: Isolate system from pump. Hold vacuum for 30 mins. Verify no pressure rise. p1->p2 Ensures leak-free system c1 3. Connect Refrigerant Cylinder: Place cylinder on a weighing scale. Connect charging manifold. p2->c1 Proceed if vacuum holds c2 4. Purge Charging Lines: Briefly open cylinder valve to purge air from lines. c1->c2 c3 5. Charge Refrigerant: Charge as liquid into high-side. Monitor weight on scale until target charge is reached. c2->c3 v1 6. System Start-up: Energize the system. Monitor operating pressures (suction and discharge). c3->v1 Charging complete v2 7. Performance Check: Verify system reaches target temperature. Check for any unusual noise or vibration. v1->v2 Confirm correct operation

Caption: Workflow for charging a laboratory refrigeration unit.

Step-by-Step Methodology:

  • System Evacuation: Connect a high-capacity vacuum pump to the refrigeration system's service ports. Evacuate the system to a pressure of 500 microns or lower. This removes moisture and non-condensable gases, which can severely impact performance.[12]

  • Vacuum Hold Test (Self-Validation): Isolate the system by closing the valve to the vacuum pump. Monitor the system pressure for at least 30 minutes. A stable vacuum confirms the system is free of leaks. If the pressure rises, a leak is present and must be located and repaired before proceeding.

  • Connect Refrigerant Cylinder: Place the this compound cylinder on a calibrated digital weighing scale. Connect the charging manifold and hoses to the cylinder and the system's high-side service port.

  • Purge Charging Lines: Briefly open the cylinder valve to allow a small amount of refrigerant vapor to purge the air from the charging lines, preventing contamination of the system.

  • Charge Refrigerant: With the system off, open the necessary valves to allow liquid refrigerant to flow into the high side of the system. The amount of refrigerant added is critical and must be measured precisely by monitoring the weight change on the scale. Refer to the equipment manufacturer's specifications for the exact charge weight.

  • System Start-up and Verification: Once the correct charge is added, close the cylinder valve and start the refrigeration system. Monitor the suction and discharge pressures to ensure they are within the manufacturer's specified ranges for the given ambient and operating temperatures.

  • Performance Check: Allow the system to run until it reaches its target temperature. Perform a final leak check on all fittings and connections using an electronic leak detector suitable for halogenated refrigerants.

Protocol 4.3: System Decommissioning and Refrigerant Recovery

Under no circumstances should this compound be vented to the atmosphere. All refrigerant must be recovered into a designated, approved recovery cylinder.

  • Required Equipment: Use an EPA-certified or equivalent refrigerant recovery machine.[13] Ensure the recovery cylinder is clean, has adequate capacity, and is designated for high-pressure refrigerants.

  • Connection: Connect the recovery machine to the laboratory equipment's service ports and to the recovery cylinder.

  • Recovery Process: Start the recovery machine and open the necessary valves. The machine will draw the refrigerant out of the system and transfer it to the recovery cylinder.

  • Completion: Continue the recovery process until the system is evacuated to the level required by local regulations (e.g., 0 psig or a specific vacuum level).[13]

  • Labeling and Disposal: Clearly label the recovery cylinder with the type of refrigerant ("this compound") and its weight. The recovered refrigerant must be sent to a certified reclaimer or a licensed hazardous waste disposal facility in accordance with all local and national regulations.

Section 5: Material Compatibility

Ensuring the compatibility of the refrigerant with system components is critical for long-term reliability and safety. Incompatibilities can lead to material degradation, leaks, and system failure.

  • Metals: this compound is compatible with most common metals used in refrigeration, such as copper, aluminum, brass, and stainless steel.[14]

  • Elastomers (Seals and Gaskets): Compatibility with elastomers can vary. Materials like Viton® and PTFE generally show good resistance.[15] However, some synthetic rubbers like neoprene may experience excessive swelling or embrittlement.[14] It is essential to consult manufacturer data or conduct immersion testing for critical applications.

  • Plastics: Many plastics can be affected by halogenated refrigerants. Polytetrafluoroethylene (PTFE) and Polyetheretherketone (PEEK) are generally resistant.[16] Materials like ABS and polycarbonate may be prone to stress cracking or failure and should be avoided.[16]

  • Lubricants: The choice of compressor lubricant is critical. Polyolester (POE) oils are commonly used with HFC refrigerants and may be suitable, but compatibility must be verified with the specific oil manufacturer for use with a brominated compound. Mineral oils have limited miscibility and are generally not recommended.

References

  • Refrigerant-Supply.com. (n.d.). R-115 Chloropentafluoroethane.
  • A-Gas. (n.d.). Buy R115 Refrigerant.
  • A-Gas. (n.d.). Buy R115 Refrigerant.
  • HVAC Buddy. (n.d.). R-115 Refrigerant.
  • LookChem. (n.d.). This compound Safety Data Sheets(SDS).
  • Wikipedia. (n.d.). Chloropentafluoroethane.
  • National Institute of Standards and Technology (NIST). (n.d.). This compound - Critically Evaluated Thermophysical Property Data.
  • MsdsDigital.com. (2016). This compound Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-2-fluoroethane.
  • Wikipedia. (n.d.). Pentafluoroethane.
  • SWEP. (n.d.). Environmental impacts of refrigerants.
  • ASHRAE. (n.d.). Refrigerants.
  • precisionFDA. (n.d.). This compound.
  • International Journal of Scientific Research and Engineering Development. (2023). Effect of Common Refrigerants on Environment and Ozone Layer.
  • abcr Gute Chemie. (n.d.). This compound, 97%.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 67719.
  • National Center for Biotechnology Information. (n.d.). PubChem.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Acceptable Refrigerants and their Impacts.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Material Compatibility Evaluations.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Guidance for safe handling of refrigerant-containing appliances/vehicles after natural disasters.
  • Green Cooling Initiative. (2019). Guidelines for the safe use of flammable refrigerants in the production of room air conditioners.
  • Norwich University Archives. (n.d.). The Impact of Next-Generation Refrigerants on Environmental Sustainability.
  • U.S. Environmental Protection Agency (EPA). (2025). Refrigerant Safety.
  • SciSpace. (n.d.). Materials compatibility and lubricants research on CFC-refrigerant substitutes.
  • ResearchGate. (2025). Critical Literature Review of Low Global Warming Potential (GWP) Refrigerants and their Environmental Impact.
  • Bal Seal Engineering. (n.d.). Chemical Compatibility Guide.
  • U.S. Department of Energy. (n.d.). Materials Compatibility and Lubricants Research on CFC-Refrigerant Substitutes.
  • Shell. (n.d.). Material Compatibility Guide.
  • ACS Publications. (n.d.). Separation of Refrigerant R-410A Using Porous Materials.

Sources

Application Notes and Protocols for Reactions Involving Gaseous Bromopentafluoroethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Gaseous Perfluoroalkyl Halides

Bromopentafluoroethane (C₂BrF₅), a dense and non-flammable gas at standard conditions, serves as a valuable source of the pentafluoroethyl radical (C₂F₅•) for a variety of synthetic transformations. Its application in the synthesis of complex fluorinated molecules is of significant interest to researchers in materials science and drug development. However, the effective and safe utilization of this gaseous reagent necessitates a thorough understanding of its properties and a meticulously designed experimental setup.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving gaseous this compound. It eschews a rigid template in favor of a logically structured narrative that explains the "why" behind the "how," ensuring both scientific integrity and practical applicability.

I. Physicochemical Properties and Safety Imperatives

A foundational understanding of the physical and chemical properties of this compound is paramount for designing a safe and efficient experimental workflow.

Table 1: Physicochemical Data of this compound [1][2][3][4][5][6][7][8][9][10]

PropertyValue
Molecular Formula C₂BrF₅
Molecular Weight 198.92 g/mol
Boiling Point -21 °C
Density (liquid) 1.81 g/cm³[1][3]
CAS Number 354-55-2[1][2][3]
Hazards Irritating to eyes, respiratory system, and skin.[1][11][12] Contains gas under pressure; may explode if heated.[11]
Safety First: A Non-Negotiable Prerequisite

The handling of any compressed gas requires strict adherence to safety protocols to mitigate risks associated with pressure, potential leaks, and chemical reactivity.[13][14][15][16][17][18][19][20]

  • Ventilation is Critical: All operations involving this compound must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[13][15] This prevents the accumulation of the gas, which can displace oxygen and act as an irritant.[11]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and appropriate gloves, is mandatory.[9][16][17] Given its low boiling point, cryogenic gloves should be considered when handling the liquefied gas to prevent frostbite.

  • Cylinder Handling and Storage: Gas cylinders must be secured in an upright position to a stable surface.[14] Storage should be in a cool, dry, and well-ventilated area away from heat sources and incompatible materials.

  • Pressure Regulation: A two-stage pressure regulator compatible with corrosive gases is essential for controlled delivery of the gas. The regulator and all downstream tubing should be leak-tested with an inert gas before introducing this compound.

II. Experimental Setups: From Concept to Reality

The choice of experimental setup is dictated by the nature of the intended reaction. This section details versatile setups for thermolysis, photolysis, and radical addition reactions involving this compound.

General Gas Handling and Purification Workflow

A fundamental gas handling manifold is the cornerstone of any experiment with gaseous reagents. This setup allows for the purification of the gas and its precise delivery to the reaction vessel.

GasHandling Cylinder This compound Cylinder Regulator Two-Stage Regulator Cylinder->Regulator Purifier Gas Purification Column (e.g., activated alumina, molecular sieves) Regulator->Purifier Controlled Flow Flow_Controller Mass Flow Controller Purifier->Flow_Controller Reactor Reaction Vessel Flow_Controller->Reactor Vent Vent/Scrubber Reactor->Vent Exhaust

Caption: General workflow for gas handling and purification.

Protocol 1: Gas Purification and Delivery

  • Assembly: Construct a gas manifold using stainless steel or Teflon tubing. Ensure all connections are secure and leak-tight.

  • Purification: Pass the this compound gas through a column packed with a suitable drying agent (e.g., molecular sieves) and an oxygen scavenger if necessary. This step is crucial as impurities can interfere with radical reactions.

  • Flow Control: Utilize a mass flow controller to precisely regulate the flow rate of the gas into the reactor. This allows for accurate stoichiometry and reproducible reaction conditions.

  • Leak Testing: Before introducing this compound, pressurize the system with an inert gas (e.g., nitrogen or argon) and check for leaks using a leak detection solution or an electronic leak detector.

Thermolysis Reactions: Harnessing Heat for Radical Generation

Thermolysis involves the cleavage of the C-Br bond at elevated temperatures to generate pentafluoroethyl radicals.[21][22][23][24] A typical setup involves a tube furnace and a temperature controller.

ThermolysisSetup Gas_Inlet Purified C2BrF5 Inlet Quartz_Tube Quartz Reactor Tube Gas_Inlet->Quartz_Tube Tube_Furnace Tube Furnace with Temperature Controller Tube_Furnace->Quartz_Tube Heating Condensation_Trap Cold Trap (-78 °C) Quartz_Tube->Condensation_Trap Gaseous Products Substrate_Inlet Substrate Inlet (if applicable) Substrate_Inlet->Quartz_Tube Product_Collection Product Collection Flask Condensation_Trap->Product_Collection Vent Vent/Scrubber Condensation_Trap->Vent Non-condensable gases

Caption: Experimental setup for thermolysis reactions.

Protocol 2: Gas-Phase Thermolysis of this compound

  • Reactor Preparation: Place a quartz tube reactor within a programmable tube furnace. The choice of quartz is essential due to its thermal stability and inertness.

  • System Purge: Purge the entire system with an inert gas to remove air and moisture.

  • Reagent Introduction: Introduce a controlled flow of purified this compound into the heated zone of the reactor. If the reaction involves a co-reactant, it can be introduced simultaneously through a separate inlet.

  • Reaction: Heat the furnace to the desired temperature to initiate the thermolysis of this compound and subsequent reactions. The optimal temperature will depend on the specific reaction being performed.

  • Product Collection: Pass the gaseous effluent from the reactor through a cold trap (e.g., a dry ice/acetone bath at -78 °C) to condense the products and unreacted starting materials.

  • Analysis: Analyze the collected condensate using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[13]

Photolysis Reactions: Light-Induced Radical Formation

Photolysis offers a milder alternative to thermolysis for generating pentafluoroethyl radicals, often leading to higher selectivity.[25] This method utilizes a photochemical reactor equipped with a suitable light source.

PhotolysisSetup Gas_Inlet Purified C2BrF5 Inlet Photoreactor Photochemical Reactor (Quartz or Borosilicate Glass) Gas_Inlet->Photoreactor Cooling_Jacket Cooling Jacket Photoreactor->Cooling_Jacket Cooling Product_Outlet Product Outlet Photoreactor->Product_Outlet Light_Source UV Lamp (e.g., Mercury Lamp) Light_Source->Photoreactor Irradiation Stirring Magnetic Stirrer Stirring->Photoreactor Vent Vent/Scrubber Product_Outlet->Vent

Caption: Setup for photochemical reactions.

Protocol 3: Photochemical Addition to an Alkene

  • Reactor Setup: Assemble a photochemical reactor, which can be a commercially available unit or a custom-built apparatus.[2][11][15][26][27] The reactor vessel should be made of a material transparent to the desired wavelength of light (e.g., quartz for UV, borosilicate glass for visible).

  • Reagent Preparation: In a suitable solvent, dissolve the alkene substrate and any photocatalyst or sensitizer. Degas the solution by bubbling with an inert gas.

  • Gas Introduction: Introduce a steady stream of purified this compound into the reaction mixture. The gas can be bubbled through the solution to ensure good mixing.

  • Irradiation: Position the light source at a fixed distance from the reactor and begin irradiation. The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them by GC-MS or ¹⁹F NMR.[13]

  • Work-up and Purification: Once the reaction is complete, stop the gas flow and irradiation. The reaction mixture can then be worked up using standard procedures such as extraction and column chromatography to isolate the fluorinated product.[1]

Atom Transfer Radical Addition (ATRA) Reactions

ATRA is a powerful method for the formation of C-C and C-Br bonds in a single step.[5][21][28] These reactions are often initiated by a radical initiator or a photocatalyst.

Protocol 4: Photocatalyzed Atom Transfer Radical Addition

  • Reaction Assembly: In a Schlenk flask or a vial suitable for photochemical reactions, combine the alkene substrate, a photocatalyst (e.g., an iridium or ruthenium complex), and a suitable solvent.[21][28]

  • Degassing: Thoroughly degas the reaction mixture by several freeze-pump-thaw cycles.

  • Introduction of this compound: Introduce this compound gas into the reaction vessel, either by bubbling it through the solution or by pressurizing the headspace.

  • Photocatalysis: Irradiate the reaction mixture with a light source of the appropriate wavelength to excite the photocatalyst and initiate the radical chain reaction.[5]

  • Monitoring and Isolation: Monitor the reaction progress by TLC, GC-MS, or NMR. Upon completion, the solvent is removed, and the product is purified by column chromatography.

III. Analytical Monitoring and Data Interpretation

Real-time monitoring of gas-phase reactions is crucial for optimizing reaction conditions and understanding reaction kinetics.

Table 2: Analytical Techniques for Reaction Monitoring

TechniqueApplication
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile products and reactants.[7][23]
Fourier-Transform Infrared Spectroscopy (FTIR) In-situ monitoring of the disappearance of starting materials and the appearance of products by tracking characteristic vibrational frequencies.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy A powerful tool for identifying and quantifying fluorinated species in the reaction mixture.[13]
Mass Spectrometry (MS) Real-time analysis of gas composition directly from the reactor outlet.[8]

The interpretation of the data obtained from these techniques allows for the determination of reaction conversion, selectivity, and yield, providing valuable insights for process optimization.

IV. Conclusion: Enabling Innovation in Fluorine Chemistry

The successful execution of reactions involving gaseous this compound hinges on a combination of a robust experimental setup, stringent safety practices, and a clear understanding of the underlying chemical principles. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the rich reactivity of this versatile fluorinating agent. By adopting these methodologies, scientists can confidently and safely advance their research in the synthesis of novel fluorinated compounds for a wide range of applications.

V. References

  • Synthesis of Fluorinated Compounds. (n.d.). Retrieved January 7, 2026, from a source providing synthetic protocols.

  • HepatoChem, Inc. (n.d.). Photochemical Reactor Setup - Photoreactor Setup and Design. Retrieved January 7, 2026, from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: ¹⁹F NMR Spectroscopy for Monitoring Reactions Involving Fluoroethane. Retrieved January 7, 2026, from a relevant source on the BenchChem website.

  • Readily Reconfigurable Continuous-Stirred Tank Photochemical Reactor Platform. (n.d.). White Rose Research Online. Retrieved January 7, 2026, from a relevant research publication.

  • Simplified scheme of the experimental setup for gas-phase reaction chamber. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Vapourtec Ltd. (2025, April 1). How Does a Photochemistry Flow Reactor Work? Retrieved January 7, 2026, from [Link]

  • Techinstro. (n.d.). How to use Photochemical Reactor? Retrieved January 7, 2026, from a relevant source on the Techinstro website.

  • Development of a gas phase source for perfluoroalkyl acids to examine atmospheric sampling methods. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from a relevant research publication.

  • A flow reactor setup for photochemistry of biphasic gas/liquid reactions. (n.d.). Beilstein Journals. Retrieved January 7, 2026, from [Link]

  • In situ generation of radical initiators using amine-borane complexes for carbohalogenation of alkenes. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from a relevant research publication.

  • ScienceDaily. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds. Retrieved January 7, 2026, from [Link]

  • Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal-Organic Framework. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from a relevant research publication.

  • Faiz, J. (2014, October 3). Shedding Light on Atom-Transfer Radical Addition Reactions. ChemistryViews. Retrieved January 7, 2026, from [Link]

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021, February 22). National Institutes of Health. Retrieved January 7, 2026, from a relevant research publication.

  • Enzymatic synthesis of fluorinated compounds. (2021, October 9). National Institutes of Health. Retrieved January 7, 2026, from a relevant research publication.

  • Introduction of Fluorine and Fluorine-Containing Functional Groups. (n.d.). Harvard University. Retrieved January 7, 2026, from a relevant source on the DASH repository.

  • Intermolecular Atom Transfer Radical Addition to Olefins Mediated by Oxidative Quenching of Photoredox Catalysts. (2011, March 7). National Institutes of Health. Retrieved January 7, 2026, from a relevant research publication.

  • Working with Chemicals - Prudent Practices in the Laboratory. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from a relevant NCBI Bookshelf publication.

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  • Research Laboratory Safety. (2020, May 22). The Ohio State University. Retrieved January 7, 2026, from a relevant source on the OSU website.

  • Laboratory Safety. (n.d.). GitHub Pages. Retrieved January 7, 2026, from a relevant source on GitHub Pages.

  • Photocatalytic Atom Transfer Radical Addition to Olefins Utilizing Novel Photocatalysts. (2019, April 26). MDPI. Retrieved January 7, 2026, from a relevant research publication.

  • Co-Catalyzed atom transfer radical addition of bromodifluoroacetamides, expanding the scope of radical difluoroalkylation. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from a relevant research publication.

  • LABORATORY SAFETY PROGRAM GUIDELINE. (2020, February 19). Texas A&M University-San Antonio. Retrieved January 7, 2026, from a relevant source on the TAMUSA website.

  • An Overview of Mode of Action and Analytical Methods for Evaluation of Gas Phase Activities of Flame Retardants. (n.d.). MDPI. Retrieved January 7, 2026, from a relevant research publication.

  • Quantitative monitoring of biphasic reactions. (n.d.). Andor Technology. Retrieved January 7, 2026, from a relevant source on the Andor website.

  • BenchChem. (n.d.). Experimental Protocols and Application Notes for Reactions Involving Dibromoiodomethane. Retrieved January 7, 2026, from a relevant source on the BenchChem website.

  • Gas Phase Thermochemistry for Perfluoroalkyl Carboxylic Acids. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from a relevant research publication.

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. (n.d.). Central Washington University. Retrieved January 7, 2026, from a relevant source on the CWU website.

  • Experimental setup for tracer studies for (a) one inlet and one outlet. (n.d.). ResearchGate. Retrieved January 7, 2026, from a relevant figure on the ResearchGate website.

  • In situ analysis of gas phase reaction processes within monolithic catalyst supports by applying NMR imaging methods. (n.d.). ResearchGate. Retrieved January 7, 2026, from a relevant research publication.

  • Evaluated kinetic and photochemical data for atmospheric chemistry: Volume IV – gas phase reactions of organic halogen species. (2008, August 4). Atmospheric Chemistry and Physics. Retrieved January 7, 2026, from a relevant research publication.

  • Photolysis of dibromodifluoromethane at 265 nm. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from a relevant research publication.

  • Thermal Decomposition of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), a Novel Brominated Flame Retardant. (n.d.). ResearchGate. Retrieved January 7, 2026, from a relevant research publication.

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Troubleshooting & Optimization

Technical Support Center: Purification of Bromopentafluoroethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of bromopentafluoroethane (C₂BrF₅). This document is designed for researchers, scientists, and drug development professionals who handle this specialized fluorinated compound. As a low-boiling-point liquid, its purification presents unique challenges that require careful consideration of both technique and safety. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter.

Section 1: Critical Safety & Handling Precautions

Before commencing any purification protocol, it is imperative to handle this compound with appropriate care.

  • Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[1][2][3] Inhalation can cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Wear safety goggles, cryogenic gloves when handling condensed liquid, and appropriate protective clothing to prevent skin contact.[1][5]

  • Material Compatibility: Ensure all apparatus components (tubing, seals, etc.) are compatible with halogenated compounds. Avoid strong bases, certain metals, and strong oxidizing agents.[5]

  • Pressure Management: Due to its low boiling point (-21 °C), this compound will be a gas at room temperature and must be handled in appropriate pressure-rated vessels or at low temperatures.[4][6] All glassware should be carefully inspected for cracks or defects.

Section 2: Physical & Chemical Properties

A thorough understanding of the physical properties of this compound and its potential impurities is the foundation of a successful purification strategy.

PropertyThis compoundChloropentafluoroethane (Common Impurity)
CAS Number 354-55-2[4][6]76-15-3[7]
Molecular Formula C₂BrF₅[4][8]C₂ClF₅[7]
Molar Mass 198.92 g/mol [4][8]154.47 g/mol [7]
Boiling Point -21 °C[4][6]-39.22 °C[7]
Density 1.81 g/cm³ (liquid)[4]1.547 g/cm³ (liquid at boiling point)[7]

Section 3: Troubleshooting Guide & FAQs

This section directly addresses common questions and issues encountered during the purification of this compound.

Initial Analysis & Impurity Identification

Question: What are the most likely impurities in my crude this compound sample?

Answer: The impurity profile depends heavily on the synthetic route. However, common impurities are typically other halogenated ethanes. The most probable contaminant is chloropentafluoroethane (C₂ClF₅) if chlorinated starting materials were used or if there was chlorine contamination in the bromine source. Other potential impurities include under-fluorinated starting materials, other brominated/chlorinated fluoroethanes, or acidic byproducts like hydrogen bromide (HBr) and hydrogen fluoride (HF) if moisture was present during synthesis or storage.

Question: Which analytical technique is best for an initial purity assessment?

Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal initial technique.[][10] It provides excellent separation of volatile compounds and allows for the identification of impurity peaks by their mass spectra.[10] This is critical for developing a targeted purification strategy. For quantitative analysis without needing a reference standard for every impurity, Quantitative NMR (qNMR) is also a powerful tool.[11]

Purification by Low-Temperature Fractional Distillation

Question: My GC analysis shows an impurity peak very close to my main product. Is simple distillation enough?

Answer: No, for closely boiling impurities, simple distillation is ineffective.[12][13] Given that a likely impurity, chloropentafluoroethane, has a boiling point of -39.22 °C, the difference from this compound (-21 °C) is only about 18 °C. This small difference necessitates the use of fractional distillation.[14][15] The fractionating column provides multiple theoretical plates—sites of condensation and re-vaporization—that enrich the vapor phase with the more volatile component (in this case, the chloropentafluoroethane impurity), leading to a much better separation.[13][15]

Question: I'm performing a fractional distillation, but the separation is poor. What should I check?

Answer: Poor separation during fractional distillation of low-boiling compounds is a common issue. Here are the key parameters to troubleshoot:

  • Column Insulation: The temperature gradient along the fractionating column is critical.[16] For a sub-ambient distillation, the column must be vacuum-jacketed and preferably silvered to minimize heat exchange with the environment. Inadequate insulation will destroy the temperature gradient and prevent effective separation.

  • Reflux Ratio: Ensure a proper reflux ratio. This is the ratio of condensate returned to the column versus condensate collected as distillate. A higher reflux ratio improves separation but slows down the distillation. Start with a high reflux ratio (e.g., 10:1) and slowly decrease it as the separation is established.

  • Distillation Rate: A slow, steady distillation rate is crucial. If you heat the distillation pot too aggressively, the vapor will travel up the column too quickly, preventing the equilibrium needed at each theoretical plate from being established.[15]

  • Column Packing: The efficiency of the column depends on the packing material providing a large surface area. Ensure the column is uniformly packed and that there are no channels that would allow vapor to bypass the packing.

Purification by Preparative Gas Chromatography (Prep GC)

Question: Fractional distillation failed to remove a critical impurity. What is the next step?

Answer: When fractional distillation is insufficient, Preparative Gas Chromatography (Prep GC) is the method of choice for achieving ultra-high purity. Prep GC operates on the same principles as analytical GC but uses larger columns and collection systems to isolate compounds in larger quantities.[10] It offers significantly higher separation efficiency (many thousands of theoretical plates) compared to distillation, making it ideal for separating compounds with very similar boiling points or azeotropic mixtures.

Question: What are the main challenges when using Prep GC for this compound?

Answer: The primary challenge is sample collection. Because this compound is a gas at room temperature, the fractions must be collected in cooled traps (e.g., liquid nitrogen or a dry ice/acetone bath) to condense the eluting gas. It is also critical to use a carrier gas that is easily separated from the product; helium is an excellent choice. You must also ensure that the injection volume does not overload the column, which would ruin the separation.

Chemical Scrubbing

Question: I detect acidic impurities (HBr, HF) in my product. How can I remove them?

Answer: Acidic impurities can be effectively removed by passing the gaseous this compound through a chemical scrubbing trap. A simple and effective method is to bubble the gas through a dilute solution of sodium bicarbonate or pass it through a packed column of a solid adsorbent like activated carbon or alumina.[17][18] It is critical to place a drying trap (e.g., containing molecular sieves or Drierite) after any aqueous scrubbing solution to remove residual moisture, which could otherwise re-introduce water into your purified, anhydrous product.

Section 4: Detailed Experimental Protocols

Protocol: Low-Temperature Fractional Distillation

This protocol outlines the purification of ~50 g of crude this compound.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus in a fume hood using a 100 mL round-bottom flask (distillation pot), a 30 cm vacuum-jacketed Vigreux or packed fractionating column, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

    • Place a calibrated low-temperature thermometer so the top of the bulb is level with the side arm of the distillation head.[15]

    • Ensure all glass joints are properly sealed with PTFE sleeves or appropriate vacuum grease.

  • Cooling Systems:

    • Place a Dewar flask filled with a dry ice/acetone slurry (-78 °C) around the receiving flask to collect the purified product.

    • Connect a circulating chiller to the condenser, with the coolant set to -30 °C or lower.

  • Procedure:

    • Cool the distillation pot in a dry ice/acetone bath. Carefully condense the crude this compound gas into the pot. Add a PTFE-coated stir bar.

    • Replace the cooling bath around the pot with a heating mantle or an adjustable-temperature liquid bath.

    • Begin slowly heating the pot while stirring.

    • Observe the vapor front (a ring of condensate) slowly ascend the column.[15] If it rises too quickly, reduce the heating.

    • Once the vapor reaches the thermometer, the temperature should drop and stabilize at the boiling point of the most volatile fraction (likely the C₂ClF₅ impurity, around -39 °C).

    • Collect this initial forerun fraction in a separate, cooled trap until the temperature begins to rise.

    • Once the head temperature stabilizes at -21 °C, switch to the main, pre-chilled receiving flask. Collect the pure this compound fraction, maintaining a slow and steady distillation rate.

    • Stop the distillation when only a small amount of liquid remains in the pot to avoid concentrating potentially unstable residues.

  • Validation:

    • Analyze the forerun, main fraction, and pot residue by GC-MS to confirm the separation efficiency and the purity of the main fraction.

Section 5: Visual Workflows

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude C₂BrF₅ Analysis1 Initial Purity Analysis (GC-MS) Crude->Analysis1 Decision Impurities Identified? Analysis1->Decision Distillation Low-Temp Fractional Distillation Decision->Distillation Closely-Boiling Impurities PrepGC Preparative GC Decision->PrepGC Very Close Impurities or Azeotrope Scrubbing Chemical Scrubbing (e.g., NaHCO₃ trap) Decision->Scrubbing Acidic Impurities Distillation->Decision Purity Still Insufficient Distillation->Scrubbing Purity OK PrepGC->Scrubbing Analysis2 Final Purity Verification (GC, qNMR) Scrubbing->Analysis2 Pure High-Purity C₂BrF₅ Analysis2->Pure

Caption: Decision workflow for purifying this compound.

Diagram 2: Troubleshooting Fractional Distillation

DistillationTroubleshooting Start Start: Poor Separation in Fractional Distillation CheckInsulation Is the column vacuum-jacketed and insulated? Start->CheckInsulation FixInsulation Action: Use a vacuum-jacketed column. Insulate properly. CheckInsulation->FixInsulation No CheckRate Is the distillation rate slow and steady? CheckInsulation->CheckRate Yes FixRate Action: Reduce heating to slow the takeoff rate. CheckRate->FixRate No CheckReflux Is the reflux ratio high enough? CheckRate->CheckReflux Yes FixReflux Action: Increase the reflux ratio. CheckReflux->FixReflux No ConsiderPrepGC Problem Persists: Consider Azeotrope or Need for Prep GC CheckReflux->ConsiderPrepGC Yes

Caption: Troubleshooting guide for poor distillation performance.

Section 6: References

  • CAS Common Chemistry. (n.d.). 1-Bromo-1,1,2,2,2-pentafluoroethane. CAS. Retrieved January 4, 2026, from [Link]

  • NIST/TRC. (2012). This compound. Web Thermo Tables (WTT). Retrieved January 4, 2026, from [Link]

  • LookChem. (n.d.). This compound Safety Data Sheets(SDS). LookChem. Retrieved January 4, 2026, from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-2-fluoroethane. Cole-Parmer. Retrieved January 4, 2026, from [Link]

  • National Institutes of Health. (n.d.). This compound. PubChem. Retrieved January 4, 2026, from [Link]

  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved January 4, 2026, from [Link]

  • Wikipedia. (n.d.). List of purification methods in chemistry. Wikipedia. Retrieved January 4, 2026, from [Link]

  • ALS. (2021). ANALYTICAL METHOD SUMMARIES. ALS. Retrieved January 4, 2026, from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Wikipedia. Retrieved January 4, 2026, from [Link]

  • The Chemistry Blog. (n.d.). What is Fractional Distillation?. The Chemistry Blog. Retrieved January 4, 2026, from [Link]

  • University of Rochester. (n.d.). Purification: Fractional Distillation. Department of Chemistry. Retrieved January 4, 2026, from [Link]

  • IT Medical Team. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development and Research. Retrieved January 4, 2026, from [Link]

  • Japan Environmental Management Association for Industry. (n.d.). Analytical Method. JEMAI. Retrieved January 4, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 5.3: Fractional Distillation. Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

  • Teledyne LABS. (n.d.). What is Gas Chromatography?. Teledyne LABS. Retrieved January 4, 2026, from [Link]

  • Air Liquide. (n.d.). Chloropentafluoroethane. Gas Encyclopedia Air Liquide. Retrieved January 4, 2026, from [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound. Google Patents. Retrieved January 4, 2026, from

  • Google Patents. (n.d.). US7678353B2 - Process for scrubbing alkyl halides from gases. Google Patents. Retrieved January 4, 2026, from

  • Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (n.d.). Selected Methods of Analysis. Cengage. Retrieved January 4, 2026, from [Link]

  • AZoM. (2013). Ensuring Purity of Gases for Gas Chromatography. AZoM. Retrieved January 4, 2026, from [Link]

  • precisionFDA. (n.d.). This compound. precisionFDA. Retrieved January 4, 2026, from [Link]

  • Phenomenex. (n.d.). Gas Chromatography. Phenomenex. Retrieved January 4, 2026, from [Link]

  • Scribd. (n.d.). Bulletin 918: Selecting Purifiers For Gas Chromatography. Scribd. Retrieved January 4, 2026, from [Link]

  • US EPA. (2025). This compound - Substance Details. SRS. Retrieved January 4, 2026, from [Link]

  • Google Patents. (n.d.). WO2005023397A1 - Method for removing impurities accumulated in a scrubbing fluid. Google Patents. Retrieved January 4, 2026, from

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Technical Support Center: Purification of Bromopentafluoroethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of bromopentafluoroethane (C₂BrF₅). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound, ensuring you achieve the desired purity for your critical applications.

Introduction to this compound Synthesis and Impurity Profile

The most prevalent method for synthesizing this compound is the photochemical bromination of pentafluoroethane (C₂HF₅). This process, while effective, can lead to a variety of impurities that must be removed to ensure the final product's quality. Understanding the potential impurities is the first step in developing a robust purification strategy.

The primary impurities encountered in the synthesis of this compound can be categorized as follows:

  • Unreacted Starting Materials: Residual pentafluoroethane and bromine.

  • Over-brominated Byproducts: Formation of dibromotetrafluoroethane isomers.

  • Isomeric Impurities: Potential for the formation of structural isomers, although the primary product is 1-bromo-1,1,2,2,2-pentafluoroethane.

This guide will provide a structured approach to identifying and removing these impurities, ensuring a high-purity final product.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: My final product shows multiple peaks in the GC-MS analysis. What are the likely impurities?

The presence of multiple peaks in your Gas Chromatography-Mass Spectrometry (GC-MS) chromatogram indicates a mixture of compounds. Based on the common synthesis route of photochemical bromination of pentafluoroethane, the likely impurities are:

  • Pentafluoroethane (C₂HF₅): Unreacted starting material. This will typically be one of the most volatile components and will have an early retention time.

  • Bromine (Br₂): Unreacted bromine can persist in the crude product.

  • Dibromotetrafluoroethanes (C₂Br₂F₄): Over-bromination can lead to the formation of one or more isomers of dibromotetrafluoroethane. These will have a higher molecular weight and longer retention times than the desired product.

Troubleshooting Workflow for Impurity Identification:

Caption: Workflow for identifying impurities in crude this compound using GC-MS.

To confirm the identity of these peaks, compare their mass spectra with a commercial library such as NIST or Wiley. The fragmentation patterns will provide definitive identification of the impurities present.[1]

FAQ 2: How can I effectively remove unreacted pentafluoroethane and bromine from my product?

Due to the significant difference in boiling points, fractional distillation is the most effective method for removing the more volatile unreacted starting materials.

CompoundBoiling Point (°C)
Pentafluoroethane (C₂HF₅)-48.5
This compound (C₂BrF₅) -21.0
Bromine (Br₂)58.8

Experimental Protocol: Fractional Distillation for Removing Volatile Impurities

  • Apparatus Setup: Assemble a fractional distillation apparatus with a high-efficiency packed column (e.g., Vigreux or packed with Raschig rings or metal sponge). Ensure all glassware is dry to prevent hydrolysis.

  • Cooling: Use a refrigerated condenser to ensure efficient condensation of the low-boiling point compounds.

  • Heating: Gently heat the distillation flask using a heating mantle. The temperature at the head of the column should be carefully monitored.

  • Fraction Collection:

    • First Fraction: Collect the fraction that distills below -25°C. This will primarily consist of unreacted pentafluoroethane.

    • Intermediate Fraction: As the temperature rises, collect an intermediate fraction.

    • Product Fraction: Collect the main fraction at the boiling point of this compound (-21°C).

    • Residue: Unreacted bromine and less volatile impurities will remain in the distillation flask.

The efficiency of the separation is highly dependent on the number of theoretical plates in the distillation column. For closely boiling impurities, a longer column with a higher number of theoretical plates will be necessary.

FAQ 3: I suspect I have over-brominated byproducts. How can I confirm their presence and remove them?

Over-brominated species like dibromotetrafluoroethanes are common byproducts. Their presence can be confirmed using both GC-MS and ¹⁹F NMR spectroscopy.

Analytical Confirmation:

  • GC-MS: Look for peaks with a higher mass-to-charge ratio than this compound. The mass spectrum will show characteristic isotopic patterns for two bromine atoms.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum is highly sensitive to the local electronic environment of the fluorine atoms.[2][3][4][5] The presence of additional fluorine-containing species will result in extra peaks. The chemical shifts of these impurities will differ from those of the desired product.

Compound TypeApproximate ¹⁹F NMR Chemical Shift Range (ppm vs. CFCl₃)
-CF₃+40 to +80
-CF₂-+80 to +140

Purification Strategy: High-Efficiency Fractional Distillation

Removing over-brominated byproducts requires a more rigorous fractional distillation due to closer boiling points.

Troubleshooting and Optimization of Fractional Distillation:

Fractional Distillation Optimization start Poor Separation of High-Boiling Impurities increase_plates Increase Theoretical Plates (Longer/More Efficient Column) start->increase_plates optimize_reflux Optimize Reflux Ratio (Slower Distillation Rate) start->optimize_reflux vacuum_distillation Consider Vacuum Distillation (Lower Boiling Points) start->vacuum_distillation check_purity Analyze Fractions by GC-MS/¹⁹F NMR increase_plates->check_purity optimize_reflux->check_purity vacuum_distillation->check_purity

Caption: Decision-making flowchart for optimizing fractional distillation.

FAQ 4: My ¹⁹F NMR spectrum is complex. How do I assign the peaks to the product and impurities?

¹⁹F NMR is a powerful tool for identifying and quantifying fluorinated compounds due to its high sensitivity and wide chemical shift range.[2][3][4][5]

Steps for ¹⁹F NMR Spectral Analysis:

  • Reference Spectrum: Obtain a reference ¹⁹F NMR spectrum of pure this compound if available. The CF₃ group will appear as a triplet, and the CF₂Br group will appear as a quartet due to ³JFF coupling.

  • Chemical Shift Prediction: Use computational software or reference databases to predict the chemical shifts of potential impurities.[2][3][4]

  • Integration: The relative integration of the peaks corresponds to the molar ratio of the different fluorine-containing species in the mixture.

  • Coupling Patterns: Analyze the coupling patterns (J-coupling) to elucidate the structure of the impurities. For example, the presence of a C-H bond adjacent to a fluorine atom will result in J-coupling, which can help identify unreacted starting material.

Concluding Remarks

The successful synthesis of high-purity this compound hinges on a thorough understanding of the potential impurities and the application of appropriate purification and analytical techniques. By carefully controlling the reaction conditions to minimize side reactions and employing high-efficiency fractional distillation, researchers can effectively remove unreacted starting materials and over-brominated byproducts. The diligent use of analytical methods such as GC-MS and ¹⁹F NMR is crucial for verifying the purity of the final product and for troubleshooting any separation challenges. This guide provides a foundational framework for addressing common issues, enabling the production of high-quality this compound for advanced research and development applications.

References

  • Wiberg, K. B., & Zilm, K. W. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. The Journal of Organic Chemistry, 66(8), 2809–2817.
  • SpectraBase. (n.d.). 1,1-Difluoroethane - Optional[19F NMR] - Chemical Shifts.
  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.
  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • CAS. (n.d.). 1-Bromo-1,1,2,2,2-pentafluoroethane. CAS Common Chemistry.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • precisionFDA. (n.d.). This compound.
  • Vapourtec. (n.d.). Photochemical bromination with elemental bromine in continuous flow.
  • Martinez, C. S. (2016, January 17). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC International.
  • University of Wisconsin-Madison. (n.d.). 24.3 Photochemical Bromination of an Alkane.
  • Singh, R., et al. (2018). GC-MS Analysis and Antiproliferative Effect of Ethanolic Extract of Apium graveolensL. seeds on MCF-7 Human Breast Cancer Cell L. Research Journal of Pharmacy and Technology, 11(7), 2865-2870.
  • Merck Research Laboratories. (2021). Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination. Organic Process Research & Development, 25(11), 2438–2446.
  • Jeyachandran, R., & Mahesh, A. (2014). GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L. Journal of Coastal Life Medicine, 2(4), 312-316.
  • Khan, I., et al. (2012). Gas chromatography-mass spectrometry (GC-MS) analysis of petroleum ether extract (oil) and bio-assays of crude extract of Iris germanica. International Journal of Phytomedicine, 4(2), 209-213.
  • Satyal, P. (2015). Development of GC-MS database of essential oil components by the analysis of natural essential oils and synthetic compounds and discovery of biologically active novel chemotypes in essential oils. The University of Alabama in Huntsville.
  • Christie, M. I., Roy, R. S., & Thrush, B. A. (1959). The photochemical reaction between bromine and chlorine. Transactions of the Faraday Society, 55, 1139-1148.

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Technical Support Center: High-Purity Bromopentafluoroethane (C₂BrF₅)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for high-purity Bromopentafluoroethane (CAS No. 354-55-2), also known as Pentafluoroethyl bromide or Halon 2501. This document is designed for our valued partners in research, science, and drug development. It provides essential, field-tested guidance on the safe handling, storage, and troubleshooting of this versatile chemical. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.

Section 1: Frequently Asked Questions (FAQs) - Core Knowledge

This section addresses the most common foundational questions regarding this compound.

Q1: What is this compound and what are its primary applications in research?

A: this compound (C₂BrF₅) is a liquefied, non-flammable gas belonging to the haloalkane family.[1][2][3] Due to its unique chemical structure, containing both bromine and fluorine atoms, it serves as a valuable reagent in organic synthesis.[4] In the pharmaceutical and drug development sectors, it is primarily used as a building block to introduce a pentafluoroethyl group (-C₂F₅) into complex molecules. This modification can significantly enhance the metabolic stability, lipophilicity, and overall pharmacological profile of novel drug candidates.[4][5] The incorporation of fluorine is a well-established strategy in medicinal chemistry to improve drug efficacy and biodistribution.[6]

Q2: What are the key physical and chemical properties of this compound?

A: Understanding the fundamental properties of C₂BrF₅ is critical for its safe handling and for designing experiments. Key quantitative data are summarized in the table below. It exists as a colorless gas at standard temperature and pressure and is typically supplied as a liquefied gas in pressurized cylinders.[1][7]

PropertyValueSource
CAS Number 354-55-2[1][8]
Molecular Formula C₂BrF₅[8][9]
Molecular Weight 198.92 g/mol [8][9]
Boiling Point -21 °C[10]
Appearance Colorless Gas[7]
Classification Gases under pressure, Liquefied gas[1]

Q3: What are the primary hazards associated with this compound?

A: The primary hazards are related to its physical state and physiological effects. As a liquefied gas under pressure, cylinders may explode if heated.[1] Direct contact with the liquid can cause frostbite.[1] Inhalation may cause respiratory irritation, and at high concentrations, it can act as an asphyxiant by displacing oxygen.[1][11] It is also classified as a skin and eye irritant.[1][11] Always consult the Safety Data Sheet (SDS) before use.[12]

Section 2: FAQs - Safety and Handling

Q1: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

A: A rigorous PPE protocol is non-negotiable.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles at all times.[11] If there is a risk of splashing liquid, a face shield should be worn in addition to goggles.

  • Skin Protection: Wear thermal insulating gloves when handling cylinders to protect against frostbite. For operations where exposure to the gas is possible, consult the SDS for appropriate glove material (e.g., Viton®, Butyl rubber). A flame-retardant lab coat is also recommended.[13]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[14] If ventilation is inadequate or in the case of a large release, a self-contained breathing apparatus (SCBA) is required.

Q2: Are there any specific materials I should avoid using with this compound?

A: Yes, material compatibility is crucial for system integrity. While it is generally non-corrosive, you should avoid contact with:

  • Strong Bases and Oxidizing Agents: These can cause vigorous reactions.

  • Chemically Active Metals: Such as alkali metals (e.g., sodium, potassium) and powdered aluminum or magnesium, which can react exothermically. Always verify the compatibility of your apparatus, including tubing, regulators, and reaction vessels. Stainless steel (304, 316) and PTFE are generally considered compatible materials.[15][16] For plastics, it is essential to consult detailed chemical resistance charts, as compatibility can vary significantly.[17][18]

Q3: What should I do in case of accidental exposure?

A: Immediate and correct first aid is vital.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[12][14]

  • Skin Contact: For gas exposure, wash the area with soap and water.[12] For liquid contact (frostbite), gently warm the affected area with lukewarm water. Do not rub. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11][12]

Section 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My gas regulator is freezing up during use.

Solution: This is a common issue caused by the Joule-Thomson effect, where the gas cools significantly as it expands from the high pressure in the cylinder to the lower pressure in your system.

  • Reduce Flow Rate: The most immediate solution is to decrease the gas flow rate. This reduces the rate of expansion and cooling.

  • Use an Appropriate Regulator: Ensure you are using a regulator designed for liquefied gases, which can better handle the temperature drop.

  • Controlled Warming: Never apply direct, high-temperature heat to the cylinder or regulator. If necessary, a gentle, controlled flow of ambient air over the regulator can help mitigate freezing. Do not use a heat gun.

Problem: I suspect the purity of my this compound is compromised.

Solution: Purity is paramount for reproducible results. Contamination can arise from backflow, improper cylinder handling, or issues from the supplier. Follow this logical workflow to diagnose the issue.

G start Suspected Contamination check_source Step 1: Isolate Source Is this a new cylinder or one already in use? start->check_source new_cyl New Cylinder check_source->new_cyl New used_cyl In-Use Cylinder check_source->used_cyl In Use contact_supplier Action: Quarantine cylinder. Contact supplier with Lot No. Request Certificate of Analysis (CoA). new_cyl->contact_supplier check_system Action: Check experimental setup for leaks or potential backflow. used_cyl->check_system compare_coa Does experimental issue correlate with CoA impurities? contact_supplier->compare_coa supplier_issue Root Cause: Supplier Quality Issue. Return/replace cylinder. compare_coa->supplier_issue Yes exp_issue Root Cause: Experimental variable. Re-evaluate procedure. compare_coa->exp_issue No leak_found Leak or Backflow Path Found? check_system->leak_found system_issue Root Cause: System Contamination. Purge lines, repair leak. leak_found->system_issue Yes no_leak No obvious system issue found. leak_found->no_leak No analytical_verify Action: Perform analytical verification (e.g., GC-MS) on a small sample. no_leak->analytical_verify confirm_contam Contamination Confirmed? analytical_verify->confirm_contam contam_confirmed Root Cause: Cylinder Contaminated. Label and dispose of cylinder properly. confirm_contam->contam_confirmed Yes contam_not_confirmed Root Cause: Experimental variable. Re-evaluate non-reagent factors. confirm_contam->contam_not_confirmed No

Caption: Troubleshooting workflow for suspected this compound contamination.

Section 4: Experimental Protocol - Safely Dispensing Gas

This protocol outlines the standard operating procedure for safely dispensing high-purity this compound from a lecture bottle or cylinder into a reaction system.

Objective: To deliver a controlled amount of C₂BrF₅ gas while ensuring operator safety and maintaining reagent purity.

Materials:

  • Cylinder of high-purity this compound

  • Appropriate two-stage gas regulator with compatible CGA fitting

  • Inert, pressure-rated tubing (e.g., stainless steel, PTFE)

  • Reaction vessel/system with a vent to a fume hood or scrubbing system

  • Calibrated flow meter or bubble counter

  • Cylinder stand or strap

Procedure:

  • Preparation and Safety Check:

    • Don all required PPE (safety goggles, lab coat, thermal gloves).

    • Ensure the work is performed inside a certified chemical fume hood.

    • Secure the gas cylinder in an upright position using a strap or stand.[13]

    • Inspect the cylinder valve and regulator for any signs of damage or contamination.

  • Regulator and System Connection:

    • Ensure the regulator outlet valve is closed and the pressure-adjusting knob is turned fully counter-clockwise (to the "off" position).

    • Connect the regulator to the cylinder valve. Tighten the connection using the appropriate wrench. Do not overtighten.

    • Connect the regulator outlet to your reaction system using the pressure-rated tubing. Ensure all fittings are secure.

  • System Purge (Critical for Purity):

    • If your system is sensitive to air, perform at least three cycles of evacuating the system (with a vacuum pump) and backfilling with an inert gas (e.g., Nitrogen, Argon).

  • Initiating Gas Flow:

    • Slowly open the main cylinder valve fully.

    • Turn the regulator's pressure-adjusting knob clockwise to set the desired delivery pressure. Monitor the low-pressure gauge. Start with a low pressure (e.g., 5-10 psig).

    • Slowly open the regulator's outlet valve to initiate gas flow into your system.

    • Adjust the flow rate using a needle valve on your apparatus or the regulator outlet valve. Monitor the flow with your flow meter.

  • Shutdown Procedure:

    • When the required amount of gas has been dispensed, first close the main cylinder valve.

    • Allow the gas remaining in the regulator and lines to vent into your system until both the high- and low-pressure gauges on the regulator read zero. This prevents trapping pressurized gas.

    • Close the regulator's outlet valve.

    • Turn the pressure-adjusting knob counter-clockwise until it feels loose.

    • If the cylinder will not be used again soon, disconnect the regulator and replace the cylinder valve cap.

Section 5: Disposal

Q: How do I dispose of an empty or partially used cylinder of this compound?

A: this compound and its cylinders must be disposed of as hazardous waste.[13] Never attempt to vent the contents to the atmosphere or dispose of them in the regular trash.

  • Designate as Waste: A cylinder is considered "empty" when its internal pressure equals atmospheric pressure, but residual gas will remain.[13] Label the cylinder clearly as "HAZARDOUS WASTE: this compound".[13]

  • Safe Storage: Ensure the valve is closed and the valve cap is securely in place. Store the cylinder in your designated hazardous waste accumulation area.[13]

  • Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[1][13] You will need to complete a hazardous waste manifest for transportation.[13]

References

  • This compound Safety Data Sheets(SDS). (2017). lookchem. [Link]
  • This compound SDS. (2016). MsdsDigital.com. [Link]
  • Safety data sheet for Bromopentafluorobenzene. (2023). CPAchem Ltd.
  • This compound | C2BrF5 | CID 67719. (n.d.).
  • Bromochlorodifluoromethane - Wikipedia. (n.d.). Wikipedia. (Note: Provides context on related Halon compounds used as fire suppressants). [Link]
  • This compound | C2BrF5 | CID 67719. (n.d.).
  • 1-Bromo-1,1,2,2,2-pentafluoroethane. (n.d.). CAS Common Chemistry. [Link]
  • This compound. (n.d.). precisionFDA. [Link]
  • CHEMICAL RESISTANCE CHART. (n.d.). Adinco. [Link]
  • Chemical Compatibility D
  • The Role of Bromine in Modern Pharmaceuticals. (2024). Tethys Chemical. [Link]
  • FM-200™ Properties, Uses, Storage, and Handling. (n.d.). Chemours. [Link]
  • Bromotrifluoromethane-containing fire extinguishing composition. (1977).
  • Bromotrifluoromethane - Wikipedia. (n.d.). Wikipedia. [Link]
  • Applications in drug development. (2005). European Pharmaceutical Review. [Link]
  • Understanding FM200 Fire Suppression Systems. (n.d.). JAY L HARMAN FIRE EQUIPMENT. [Link]
  • Chemical Comp
  • Handling and Storage of Hazardous Materials. (n.d.).
  • (19)F applications in drug development and imaging - a review. (2014). PubMed. [Link]
  • Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature. (2018).

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Technical Support Center: Stabilizing Bromopentafluoroethane for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the dedicated technical support guide for ensuring the long-term stability of bromopentafluoroethane (C2BrF5). In the fast-paced environments of research, scientific discovery, and drug development, the integrity of your starting materials is paramount. The stability of a reagent like this compound can directly impact experimental reproducibility, the validity of your results, and the overall timeline of your projects.

This guide is structured to provide you with not just protocols, but a deeper understanding of the principles behind them. As your virtual Senior Application Scientist, my goal is to equip you with the expertise to confidently store, handle, and troubleshoot any issues related to the stability of this compound. We will delve into the common degradation pathways, proven stabilization strategies, and robust analytical methods to verify purity over time.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs that my this compound has started to degrade?

A1: The most common indicators of degradation include a noticeable discoloration (developing a yellowish or brownish tint), the appearance of a sharp, acidic odor, or the presence of fine precipitates. Analytically, you may observe new peaks in your GC-MS chromatogram that were not present in the initial analysis of the pure compound.

Q2: I've noticed a pressure buildup in my storage container. What could be the cause?

A2: Pressure buildup can be a sign of degradation, particularly if the compound is exposed to moisture or high temperatures. Hydrolysis can generate gaseous byproducts. It is crucial to handle any pressurized container with extreme caution in a well-ventilated fume hood.

Q3: Can I store this compound in any standard laboratory bottle?

A3: No, material compatibility is critical. This compound should be stored in containers made of materials with high chemical resistance, such as borosilicate glass (Pyrex®), stainless steel, or fluorinated polymers like Teflon® (PTFE, FEP). Avoid using containers made of aluminum or other reactive metals, as they can catalyze degradation.[1][2]

Q4: Is refrigeration necessary for long-term storage?

A4: While not always mandatory, refrigeration at 2-8°C is highly recommended for long-term storage. Lower temperatures slow down the rate of potential degradation reactions, such as hydrolysis. Always ensure the container is tightly sealed to prevent the ingress of atmospheric moisture, which can condense at lower temperatures.

Q5: I suspect contamination from a previous experiment. How can I confirm the purity of my stored this compound?

A5: The most reliable method for purity assessment is Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate this compound from potential impurities and degradation products, and the mass spectrometer can help in their identification. A detailed analytical protocol is provided later in this guide.

Understanding the Degradation Pathways

To effectively stabilize this compound, it is essential to understand the chemical reactions that can lead to its degradation. The two primary pathways of concern are hydrolysis and photodegradation.

Hydrolysis

The carbon-bromine (C-Br) bond in this compound is the most susceptible to nucleophilic attack by water. While the surrounding fluorine atoms provide some steric hindrance and inductive electron withdrawal, the C-Br bond is weaker than the carbon-fluorine (C-F) bonds and can undergo hydrolysis, especially in the presence of trace acids or bases which can catalyze the reaction. This reaction leads to the formation of pentafluoroethanol and hydrobromic acid (HBr). The buildup of HBr can further catalyze the degradation process.

Hydrolysis cluster_hydrolysis Hydrolysis Pathway C2BrF5 This compound (C2BrF5) Products Degradation Products C2BrF5->Products Nucleophilic Substitution H2O Water (H2O) H2O->C2BrF5 Pentafluoroethanol Pentafluoroethanol (C2F5OH) Products->Pentafluoroethanol HBr Hydrobromic Acid (HBr) Products->HBr

Hydrolysis of this compound
Photodegradation

Exposure to ultraviolet (UV) light, particularly in the presence of oxygen, can initiate free-radical chain reactions. The energy from UV radiation can be sufficient to cause homolytic cleavage of the C-Br bond, generating a pentafluoroethyl radical and a bromine radical. These highly reactive species can then participate in a cascade of reactions, leading to the formation of various byproducts.[3][4]

Photodegradation cluster_photodegradation Photodegradation Pathway C2BrF5 This compound (C2BrF5) Radicals Radical Intermediates C2BrF5->Radicals Homolytic Cleavage UV_light UV Light (hν) UV_light->C2BrF5 Pentafluoroethyl_rad Pentafluoroethyl Radical (•C2F5) Radicals->Pentafluoroethyl_rad Bromine_rad Bromine Radical (•Br) Radicals->Bromine_rad Byproducts Various Byproducts Pentafluoroethyl_rad->Byproducts Bromine_rad->Byproducts

Photodegradation of this compound

Stabilization Strategies and Protocols

To counteract the degradation pathways, a combination of proper storage conditions and the use of chemical stabilizers is recommended.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of chemical reactions, including hydrolysis.
Light Store in amber glass bottles or in the darkPrevents photodegradation initiated by UV light.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Minimizes exposure to atmospheric moisture and oxygen.
Container Tightly sealed borosilicate glass or stainless steelEnsures material compatibility and prevents moisture ingress.[1][2]
Chemical Stabilization Protocol

For enhanced long-term stability, the addition of a chemical stabilizer is advised. Nitromethane is a known stabilizer for halogenated hydrocarbons.[5][6][7] It is thought to function by complexing with Lewis acidic metal impurities that can catalyze degradation.[5] Additionally, antioxidants can be used to inhibit free-radical mediated degradation.

Protocol for Stabilization with Nitromethane:

  • Preparation: In a chemical fume hood, ensure your this compound and a high-purity grade of nitromethane are at room temperature.

  • Concentration: Prepare a stock solution of nitromethane in a small volume of this compound. The target final concentration of nitromethane in the bulk solution should be between 0.1% and 0.5% (v/v).

  • Addition: To the bulk container of this compound, add the calculated volume of the nitromethane stock solution.

  • Mixing: Gently swirl the container to ensure thorough mixing. Avoid vigorous shaking to minimize the introduction of air.

  • Inerting: If possible, flush the headspace of the container with an inert gas (Argon or Nitrogen) before sealing.

  • Labeling: Clearly label the container indicating that it has been stabilized with nitromethane and the date of stabilization.

  • Storage: Store the stabilized solution under the recommended conditions (2-8°C, protected from light).

Analytical Protocol for Purity and Stability Assessment

Regular analytical testing is crucial to monitor the stability of your stored this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

Step-by-Step GC-MS Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of your stored this compound in a high-purity, volatile solvent such as hexane or ethyl acetate.

    • Vortex briefly to ensure homogeneity.

  • GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
GC Column A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
Injection Volume 1 µL
Inlet Temperature 250°C
Split Ratio 50:1
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 35-350 m/z
  • Data Analysis:

    • The peak for pure this compound should be sharp and symmetrical.

    • Integrate all peaks in the chromatogram. The purity can be estimated by the area percentage of the main peak.

    • Examine the mass spectrum of the main peak to confirm the identity of this compound (look for characteristic fragments).

    • Analyze any smaller peaks to identify potential impurities or degradation products.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Cloudy Appearance or Precipitate - Contamination with water leading to hydrolysis and formation of insoluble byproducts.- Reaction with the container material.- Filter a small aliquot and analyze by GC-MS to identify the precipitate.- Transfer the remaining pure liquid to a new, clean, and compatible container.- Consider re-purification by distillation if the purity is significantly compromised.
Unexpected Peaks in GC-MS - Degradation of the compound.- Contamination from the solvent or glassware.- Compare the mass spectra of the new peaks with a library to identify them.- Run a blank (solvent only) to rule out contamination.- If degradation is confirmed, consider adding a stabilizer or purifying the material.
Poor Peak Shape in GC - Active sites in the GC inlet or column.- Co-elution with an impurity.- Use a deactivated inlet liner.- Condition the GC column according to the manufacturer's instructions.- Adjust the temperature program to improve separation.
Discoloration of the Liquid - Formation of colored degradation products, possibly from photodegradation or reaction with impurities.- Store the material in an amber bottle and protect it from light.- Analyze by GC-MS to identify the colored impurities.- If purity is compromised, purification may be necessary.

References

  • National Center for Biotechnology Information (2024). Nitromethane. In PubChem Compound Summary for CID 6375.
  • U.S. Environmental Protection Agency. (2021). Analytical Method Summaries.
  • International Agency for Research on Cancer. (1999). Nitromethane. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon, France: IARC.
  • Raja, G., et al. (2020). A Simple and trace level-sensitive Gas chromatography with mass spectrometer (GCMS) method was developed, optimized and validated for the determination of seven potentially genotoxic impurities. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.[9]
  • Environmental Health & Safety, University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals.
  • Gao, J., et al. (2023). Photochemical degradation pathways and near-complete defluorination of chlorinated polyfluoroalkyl substances.
  • Ellington, J. J. (1989). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. U.S. Environmental Protection Agency.[11]
  • MDPI. (2023). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. Polymers, 15(14), 3051.[13]
  • The Cary Company. (2024). Choosing the Best Bottles for Chemical Storage.
  • IBC Tanks. (n.d.). Compatibility of IBC Materials with Different Chemicals.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Kümmerer, K., et al. (2011). Photodegradation of Naproxen and Ibuprofen and the Formation of Ecotoxic Photoproducts in Natural Water Systems. Molecules, 16(7), 5839-5851.[4]
  • Bandara, C. D., et al. (2020). A Toxicological Study on Photo-degradation Products of Environmental Ibuprofen: Ecological and Human Health Implications. International Journal of Molecular Sciences, 21(18), 6817.[14]
  • U.S. Environmental Protection Agency. (1985). Rates of Hydrolysis of Ethylene Dibromide (EDB). ChemView.[15]
  • TotalEnergies. (n.d.). Antioxidants and Stabilisers Additives.
  • Synthego. (n.d.). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems.

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Troubleshooting Guide: Common Issues in C2BrF5 Perfluoroethylation

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of modern synthesis, perfluoroalkylated compounds are indispensable in pharmaceuticals, agrochemicals, and materials science due to the unique properties conferred by the fluoroalkyl group. Among the various methods, the introduction of the pentafluoroethyl (-C2F5) group using bromopentafluoroethane (C2BrF5) is a powerful tool. However, the radical nature of this transformation presents unique challenges.

This Technical Support Center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on optimizing these reactions. As Senior Application Scientists, we move beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and innovate confidently.

This section addresses specific experimental hurdles in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Question 1: I am observing low or no product yield. What are the likely causes and how can I fix it?

Low conversion is the most common issue and can stem from several factors related to the delicate nature of radical chain reactions.

  • Cause A: Inefficient Radical Initiation The generation of the pentafluoroethyl radical (•C2F5) from C2BrF5 is the critical first step. If the initiation is slow or inefficient, the entire reaction will fail.

    • Solution:

      • Verify Initiator Compatibility: Are you using a thermal or photochemical initiator? Thermal initiators like AIBN or dilauroyl peroxide have specific decomposition temperatures. Ensure your reaction temperature is within the optimal range for your chosen initiator.

      • Increase Initiator Concentration: The initiator is consumed during the reaction. A substoichiometric amount may be depleted before the substrate is fully converted. Consider a modest increase in initiator loading (e.g., from 10 mol% to 20 mol%).

      • Consider Photochemical Initiation: If thermal methods are failing, visible-light photoredox catalysis can offer a milder and more efficient pathway for generating the •C2F5 radical.[1] This often involves a photocatalyst [e.g., Ru(bpy)3Cl2 or an organic dye] that, upon irradiation, facilitates the single-electron transfer needed to cleave the C-Br bond.[2]

  • Cause B: Presence of Inhibitors Radical reactions are notoriously sensitive to inhibitors, with the most common culprit being molecular oxygen.

    • Solution:

      • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed. The most effective methods are freeze-pump-thaw cycles (for lower-boiling solvents) or sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.

      • Purify Substrates: Impurities in your starting material, particularly those with antioxidant properties (e.g., phenols), can quench the radical chain. Purify substrates by chromatography or distillation if their quality is uncertain.

  • Cause C: Unfavorable Reaction Temperature Temperature affects not only initiator decomposition but also the rates of propagation versus termination steps.

    • Solution:

      • Systematic Temperature Screening: If using a thermal initiator, screen a range of temperatures around its recommended half-life temperature. A temperature that is too high can lead to rapid initiator decomposition and an abundance of radical-radical termination side reactions. A temperature that is too low results in insufficient radical generation.

  • Cause D: Poor Solvent Choice The solvent can significantly influence the stability of reactants and intermediates.[3]

    • Solution:

      • Match Solvent to Mechanism: For radical reactions, non-polar solvents can be effective. However, if your substrate or intermediates have polar character, a more polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) might be necessary to ensure solubility and facilitate the reaction.[4] Polar aprotic solvents are often preferred as they can solvate cations without "caging" and deactivating anionic nucleophiles or radical anions through strong hydrogen bonding.[5]

Question 2: My reaction works, but I am getting a mixture of products (poor selectivity). How can I improve this?

Selectivity issues arise when the •C2F5 radical can react at multiple sites on your substrate or when side reactions compete with the desired pathway.

  • Cause A: Multiple Reactive Sites If your substrate has several C-H bonds or multiple double bonds with similar reactivity, the radical may add unselectively.

    • Solution:

      • Introduce Directing Groups: In some cases, installing a temporary directing group can steer the radical to a specific site. This is a common strategy in C-H functionalization.

      • Modify Electronic Properties: Altering the electronic nature of the substrate by changing substituents can differentiate the reactivity of potential reaction sites.

  • Cause B: Competing Side Reactions The •C2F5 radical can participate in undesired pathways, such as dimerization or reaction with the solvent.

    • Solution:

      • Adjust Substrate Concentration: A higher concentration of the substrate can favor the bimolecular reaction between the radical and the substrate over other pathways.

      • Choose an Inert Solvent: Some solvents, especially those with weak C-H bonds (like THF), can be attacked by the highly reactive •C2F5 radical. Solvents like acetonitrile, DMSO, or fluorinated solvents are generally more robust.[6]

Workflow for Troubleshooting Low Product Yield

The following diagram provides a logical decision-making process for addressing low-yield reactions.

TroubleshootingWorkflow start Start: Low or No Yield Observed check_initiation Step 1: Verify Radical Initiation start->check_initiation initiator_ok Is initiator type, concentration, and temperature appropriate? check_initiation->initiator_ok adjust_initiator Action: Adjust initiator concentration, change initiator type, or optimize temperature. initiator_ok->adjust_initiator No check_inhibitors Step 2: Check for Inhibitors initiator_ok->check_inhibitors Yes adjust_initiator->start Re-attempt inhibitors_ok Was the reaction mixture thoroughly degassed? check_inhibitors->inhibitors_ok degas_purify Action: Re-run with rigorous degassing (e.g., freeze-pump-thaw) and purified reagents. inhibitors_ok->degas_purify No check_solvent Step 3: Evaluate Solvent inhibitors_ok->check_solvent Yes degas_purify->start Re-attempt solvent_ok Is the solvent appropriate for the substrate and promoting the radical pathway? check_solvent->solvent_ok change_solvent Action: Screen alternative solvents (e.g., ACN, DMF, DCE). solvent_ok->change_solvent No success Problem Solved solvent_ok->success Yes change_solvent->start Re-attempt

Caption: Troubleshooting Decision Tree for Low Yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of perfluoroethylation with C2BrF5?

The reaction typically proceeds via a radical chain mechanism, which can be broken down into three main stages:

  • Initiation: A radical initiator (thermal or photochemical) abstracts the bromine atom from C2BrF5 to generate the key pentafluoroethyl radical (•C2F5).

  • Propagation: The highly electrophilic •C2F5 radical adds to the substrate (e.g., an alkene or arene). The resulting radical intermediate then continues the chain reaction.

  • Termination: Two radicals combine to form a non-radical species, which terminates the chain. This can be a significant source of byproducts if the radical concentration becomes too high.

Q2: Which analytical techniques are best for monitoring the reaction?

Effective reaction monitoring is crucial for optimization. A combination of techniques is often best.[7]

  • ¹⁹F NMR Spectroscopy: This is arguably the most powerful tool. It allows for direct, quantitative observation of the consumption of C2BrF5 and the appearance of the pentafluoroethylated product, as both will have distinct signals in the ¹⁹F NMR spectrum. This can be used for in-situ monitoring or for analyzing aliquots.[7]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for volatile products. It provides information on conversion, byproduct formation, and the identity of unknown species through mass fragmentation patterns.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The preferred method for less volatile, more polar, or thermally sensitive molecules. It is widely used in pharmaceutical development to track product formation and impurity profiles.[8]

Q3: How do I choose the right solvent for my reaction?

Solvent choice is critical for reaction success.[3] Consider the following factors:

  • Solubility: All reactants, especially the substrate and initiator, must be soluble.

  • Inertness: The solvent should not react with the radical intermediates. Avoid solvents with weak C-H bonds.

  • Polarity: The effect of solvent polarity on radical reactions can be complex. However, polar aprotic solvents like DMSO, DMF, and acetonitrile can stabilize charged intermediates that may form during certain radical pathways, potentially increasing the reaction rate.[4]

SolventDielectric Constant (ε)TypeTypical Application Notes
Acetonitrile (ACN)37.5Polar AproticExcellent general-purpose solvent for radical reactions. Good balance of polarity and inertness.[3]
Dimethyl Sulfoxide (DMSO)47Polar AproticHighly polar, can accelerate reactions involving polar intermediates. High boiling point.[3]
Dichloroethane (DCE)10.4NonpolarGood for substrates requiring lower polarity. Can be less inert than ACN.
Water80.1Polar ProticUsed in specific cases, often with phase-transfer catalysts or for highly water-soluble substrates. Can cage nucleophiles.[5]

Q4: What are the essential safety precautions when working with C2BrF5?

Safety must be the top priority. C2BrF5 is a gas under pressure and a source of highly reactive radicals.

  • Handling: Always handle C2BrF5 in a well-ventilated chemical fume hood.[9][10] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.[11]

  • Equipment: Use pressure-rated reaction vessels and equipment designed for handling gases. Ensure all connections are secure to prevent leaks.

  • Storage: Store the gas cylinder in a cool, dry, well-ventilated area, secured to a wall or bench.

  • Emergency: Ensure an emergency eye wash and safety shower are immediately accessible. In case of exposure, remove the individual to fresh air and seek immediate medical attention.[9][10][11]

Experimental Protocols

Protocol 1: General Procedure for Photoredox-Mediated Perfluoroethylation of an Arene

ProtocolWorkflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Analysis prep1 1. Add substrate (0.5 mmol) & photocatalyst (1-5 mol%) to an oven-dried vial. prep2 2. Add magnetic stir bar & seal with a septum. prep1->prep2 reagent1 3. Evacuate & backfill vial with N2 (3x). prep2->reagent1 reagent2 4. Add degassed solvent (e.g., ACN, 3 mL) via syringe. reagent1->reagent2 reagent3 5. Add C2BrF5 via gas-tight syringe or mass flow controller. reagent2->reagent3 react1 6. Place vial near a blue LED light (e.g., 450 nm) with cooling. reagent3->react1 react2 7. Stir vigorously for the specified time (e.g., 12-24 h). react1->react2 workup1 8. Quench the reaction. react2->workup1 workup2 9. Analyze by ¹⁹F NMR, GC-MS, or LC-MS. workup1->workup2 workup3 10. Purify by column chromatography. workup2->workup3

Caption: Standard Experimental Workflow.

Protocol 2: Reaction Monitoring by ¹⁹F NMR Spectroscopy

  • Prepare a Standard: In a separate NMR tube, prepare a sealed capillary containing a known concentration of a fluorine-containing standard (e.g., trifluorotoluene) in the reaction solvent.

  • Take a t=0 Sample: Before starting the reaction (before adding C2BrF5 or before turning on the light), take a 0.1 mL aliquot of the reaction mixture, dilute it, add it to an NMR tube with the standard capillary, and acquire a ¹⁹F NMR spectrum. This is your baseline.

  • Take Time Points: At regular intervals (e.g., every 1-2 hours), carefully and quickly take another 0.1 mL aliquot under an inert atmosphere. Prepare the sample as in step 2 and acquire a spectrum.

  • Analyze Data: By integrating the signal for your product relative to the unchanging signal of the internal standard, you can accurately calculate the reaction conversion and yield over time. This provides invaluable kinetic data for optimization.[7]

References

  • Synlett. (2006).
  • ResearchGate.
  • McMaster University. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
  • Wikipedia. Solvent effects. [Link]
  • ResearchGate.
  • Chemistry LibreTexts. (2022). 4.7: Solvent Effects. [Link]
  • Talanta. (2014). Analytical method for biomonitoring of perfluoroalkyl acids in human urine. [Link]
  • MDPI. (2022). A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS)
  • Notables de la Ciencia.
  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
  • ResearchGate.
  • YouTube. (2022). Are These 'Inert' Solvents Actually Reactive?. [Link]

Sources

Technical Support Center: Bromopentafluoroethane (C₂BrF₅)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bromopentafluoroethane (C₂BrF₅). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common side reactions encountered during its use in experimental settings. Our goal is to equip you with the knowledge to anticipate, mitigate, and resolve issues, thereby enhancing the efficiency and success of your synthetic endeavors.

I. Understanding the Reactivity of this compound

This compound is a valuable reagent for introducing the pentafluoroethyl (-C₂F₅) group, a moiety of increasing importance in pharmaceuticals and agrochemicals due to its unique electronic and lipophilic properties. However, its reactivity is nuanced, and a thorough understanding of the potential reaction pathways is crucial to avoid unwanted side products.

The primary modes of reaction for this compound involve the cleavage of the carbon-bromine (C-Br) bond. This can occur through several mechanisms, each leading to different products and potential side reactions.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

A. Nucleophilic Substitution and Elimination Reactions

Question 1: I am attempting a nucleophilic substitution (Sₙ2) reaction with this compound to introduce the -C₂F₅ group, but I am observing low yields and the formation of gaseous byproducts. What is happening?

Answer:

This is a classic case of competing elimination (E2) and substitution (Sₙ2) reactions. While you desire the nucleophile to attack the α-carbon and displace the bromide, the nucleophile can also act as a base, abstracting a β-fluorine to form an alkene.

Causality:

The strong electron-withdrawing nature of the fluorine atoms in the pentafluoroethyl group makes the β-fluorines more acidic than hydrogens in a typical alkyl halide, although they are still not highly acidic. However, in the presence of a strong base, elimination can become a significant competitive pathway. The primary product of this E2 elimination is tetrafluoroethylene (F₂C=CF₂), which is a gas at room temperature and would account for the observed gas evolution.

Troubleshooting Steps:

  • Choice of Nucleophile/Base: The strength and steric bulk of your nucleophile are critical.

    • To Favor Sₙ2 (Substitution): Employ strong nucleophiles that are weak bases. Examples include iodide (I⁻), azide (N₃⁻), and cyanide (CN⁻).

    • To Minimize E2 (Elimination): Avoid strong, sterically hindered bases like potassium tert-butoxide (t-BuOK)[1][2], as these will preferentially abstract a proton (or in this case, a fluorine), leading to the elimination product. Even common bases like sodium hydroxide (NaOH) can promote elimination, especially at higher temperatures.[3][4]

  • Solvent Selection: The solvent plays a crucial role in solvating the nucleophile and influencing its reactivity.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are generally recommended for Sₙ2 reactions. They solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and more reactive towards the electrophilic carbon.[5][6]

    • Polar Protic Solvents (e.g., water, ethanol): These solvents can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the carbon atom, thus slowing down the Sₙ2 reaction.[7][8] This can sometimes allow the competing E2 reaction to become more prominent.

  • Temperature Control: Lowering the reaction temperature generally favors the Sₙ2 pathway over the E2 pathway. Elimination reactions typically have a higher activation energy than substitution reactions.

Data Presentation: Nucleophile/Base Selection Guide

Reagent TypeExamplePredominant Reaction with C₂BrF₅Common Side Products
Strong Nucleophile / Weak Base Sodium Iodide (NaI), Sodium Azide (NaN₃)Sₙ2 SubstitutionMinimal
Strong Base / Strong Nucleophile Sodium Hydroxide (NaOH), Sodium Ethoxide (NaOEt)Mixture of Sₙ2 and E2Tetrafluoroethylene
Strong, Bulky Base Potassium tert-butoxide (t-BuOK)[9][10]E2 Elimination[2][3]Tetrafluoroethylene (major)

Experimental Workflow: Minimizing Elimination

cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Workup A Choose a strong nucleophile, weak base (e.g., NaN₃) B Select a polar aprotic solvent (e.g., DMF) A->B ensures high nucleophilicity C Maintain low reaction temperature (e.g., 0-25 °C) B->C suppresses E2 pathway D Monitor reaction by TLC/GC-MS for consumption of C₂BrF₅ C->D avoids over-reaction E Aqueous workup to remove inorganic salts D->E isolates crude product F Purification by column chromatography or distillation E->F obtains pure product

Caption: Workflow to favor Sₙ2 over E2.

B. Palladium-Catalyzed Cross-Coupling Reactions

Question 2: I am using this compound in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille), but I am observing significant amounts of homocoupled byproducts. What is causing this and how can I prevent it?

Answer:

Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of symmetrical biaryls (from your coupling partner) or, in this case, perfluorobutane (C₄F₁₀) from the coupling of two pentafluoroethyl groups.

Causality:

Homocoupling can arise from several pathways within the catalytic cycle:

  • Reaction of the Organometallic Reagent: Two molecules of your organoboron or organotin reagent can couple.

  • Reductive Elimination from a Bis(organo)palladium(II) Complex: If two pentafluoroethyl groups end up on the same palladium center, they can undergo reductive elimination to form C₄F₁₀.

Troubleshooting Steps:

  • Ligand Choice: The choice of phosphine ligand is critical in stabilizing the palladium catalyst and influencing the rates of the desired catalytic steps versus side reactions. For fluoroalkyl couplings, bulky, electron-rich phosphine ligands are often beneficial.[11][12]

  • Reaction Conditions:

    • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the organometallic reagent can sometimes favor homocoupling.

    • Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.

    • Base: The choice and amount of base can significantly impact the reaction outcome.[12]

  • Pre-catalyst Activation: Ensure your palladium(0) catalyst is active. If using a palladium(II) precatalyst, ensure its reduction to the active palladium(0) species is efficient.

Experimental Protocol: Minimizing Homocoupling in a Suzuki-Miyaura Coupling

  • Reagent Purity: Use high-purity arylboronic acid and this compound.

  • Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can deactivate the catalyst.

  • Catalyst System:

    • Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or generate the active catalyst in situ from a Pd(II) source (e.g., Pd(OAc)₂) and a suitable phosphine ligand.

    • Consider using specialized ligands designed for challenging cross-coupling reactions.

  • Reaction Setup:

    • To a dried flask under an inert atmosphere (argon or nitrogen), add the arylboronic acid, palladium catalyst, and ligand.

    • Add the degassed solvent (e.g., toluene, dioxane).

    • Add the base (e.g., K₂CO₃, CsF).

    • Finally, add the this compound.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS to determine the optimal reaction time and minimize byproduct formation.

C. Photochemical Reactions

Question 3: My reaction involving this compound is sensitive to light, and I am seeing unexpected products. What are the likely photochemical side reactions?

Answer:

This compound, like many alkyl halides, is susceptible to photolytic cleavage of the C-Br bond upon exposure to ultraviolet (UV) light. This generates a highly reactive pentafluoroethyl radical (•C₂F₅).

Causality:

The energy from UV photons can exceed the bond dissociation energy of the C-Br bond, leading to homolytic cleavage:

C₂F₅Br + hν → •C₂F₅ + •Br

The resulting pentafluoroethyl radical can then initiate a variety of unwanted side reactions.

Potential Side Reactions:

  • Radical Abstraction: The •C₂F₅ radical can abstract a hydrogen atom from the solvent or other reagents, leading to the formation of pentafluoroethane (C₂F₅H).

  • Radical Addition: The radical can add to any double bonds present in your starting materials or products, leading to a complex mixture of fluorinated compounds.

  • Dimerization: Two •C₂F₅ radicals can combine to form perfluorobutane (C₄F₁₀).

Troubleshooting Steps:

  • Protect from Light: The most straightforward solution is to protect your reaction from light by wrapping the reaction vessel in aluminum foil or using amber glassware.

  • Solvent Choice: Be mindful of your solvent's reactivity towards radicals. Solvents with easily abstractable hydrogens (e.g., tetrahydrofuran) may be more prone to participating in side reactions. Consider using more photochemically inert solvents if light sensitivity is a major issue.[13][14]

Diagram: Photochemical Side Reactions

C2F5Br C₂F₅Br Radicals •C₂F₅ + •Br C2F5Br->Radicals Homolytic Cleavage Photon hν (UV light) Photon->C2F5Br Solvent Solvent (R-H) Radicals->Solvent H-abstraction Alkene Alkene (C=C) Radicals->Alkene Addition AnotherRadical •C₂F₅ Radicals->AnotherRadical Combination C2F5H C₂F₅H (Abstraction) Solvent->C2F5H AdditionProduct Addition Product Alkene->AdditionProduct Dimer C₄F₁₀ (Dimerization) AnotherRadical->Dimer

Caption: Pathways for photochemical side reactions.

D. Thermal Decomposition

Question 4: I am running a reaction with this compound at elevated temperatures and observing decomposition. What are the likely thermal degradation products?

Answer:

While this compound is relatively stable, at high temperatures it can undergo thermal decomposition. The C-Br bond is the weakest bond in the molecule and is the most likely site for initial cleavage.

Causality:

Sufficient thermal energy can induce homolytic cleavage of the C-Br bond, similar to photolysis, generating pentafluoroethyl and bromine radicals. These reactive species can then undergo further reactions. General studies on brominated flame retardants show that thermal degradation can produce a variety of smaller brominated and halogenated compounds.[15]

Potential Decomposition Products:

  • Pentafluoroethyl radical (•C₂F₅) and Bromine radical (•Br)

  • Recombination products: C₄F₁₀, Br₂

  • Products from reactions with other molecules: C₂F₅H (if a hydrogen source is present)

  • At very high temperatures, further fragmentation of the •C₂F₅ radical can occur, potentially leading to the formation of tetrafluoroethylene (C₂F₄), hexafluoroethane (C₂F₆), and other smaller perfluorinated or brominated species.[16][17]

Troubleshooting Steps:

  • Temperature Management: Avoid excessive temperatures whenever possible. If high temperatures are required, minimize the reaction time.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may be initiated by thermal decomposition.

  • Material Compatibility: Be aware that at high temperatures, the generated radicals or acidic byproducts (like HBr if moisture is present) could react with the reactor materials.

E. Hydrolysis

Question 5: Can this compound undergo hydrolysis? What are the potential side products?

Answer:

Hydrolysis of this compound is generally slow under neutral conditions but can be accelerated by strong acids or bases.

Causality:

Under basic conditions, hydroxide ions can act as a nucleophile, leading to the formation of an unstable pentafluoroethanol intermediate, which can then decompose. Under acidic conditions, protonation of the bromine atom can facilitate its departure as a leaving group.

Potential Hydrolysis Products:

The direct Sₙ2 product, pentafluoroethanol (CF₃CF₂OH), is known to be unstable and can eliminate hydrogen fluoride (HF) to form trifluoroacetyl fluoride (CF₃COF). This acyl fluoride is highly reactive and can be further hydrolyzed to trifluoroacetic acid (TFA).[18][19][20]

Troubleshooting Steps:

  • Control pH: If your reaction is sensitive to acidic or basic conditions, maintain a neutral pH.

  • Anhydrous Conditions: To prevent hydrolysis, ensure that your solvents and reagents are dry, especially if the reaction is run at elevated temperatures or for extended periods.

III. Summary of Key Troubleshooting Strategies

IssuePrimary CauseKey Solutions
Low Yield of Substitution Product / Gas Evolution Competing E2 eliminationUse strong, non-basic nucleophiles; use polar aprotic solvents; lower reaction temperature.
Homocoupling in Cross-Coupling Reactions Catalyst-mediated side reactionsOptimize ligand and reaction conditions (stoichiometry, temperature, base).
Light Sensitivity / Unwanted Radical Products Photolytic C-Br bond cleavageProtect the reaction from light; choose photochemically stable solvents.
Decomposition at High Temperatures Thermal C-Br bond cleavageUse the lowest effective temperature; maintain an inert atmosphere.
Formation of Acidic Byproducts HydrolysisControl pH; use anhydrous conditions.

This technical support guide provides a framework for understanding and troubleshooting common side reactions of this compound. By carefully considering the principles of chemical reactivity and optimizing your experimental parameters, you can significantly improve the outcome of your reactions.

IV. References

  • Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 111, 307-312.

  • Elimination by the E2 mechanism. (2023, January 22). Chemistry LibreTexts.

  • Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 65, 1-47.

  • tBuOK Elimination. (n.d.). Chemistry Steps.

  • Exceptions to Zaitsev's Rule for E2 Reactions. (n.d.). Chad's Prep®.

  • Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. (2011, October 29). Master Organic Chemistry.

  • Bulky Bases in Elimination Reactions. (2012, October 24). Master Organic Chemistry.

  • Identification of photodegradation products from common environmental pollutants using gas chromatography coupled with high resolution mass spectrometry. (2022, August 22). DiVA portal.

  • A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. (2025, August 6). ResearchGate.

  • Dellinger, B., & Taylor, P. H. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(16), 6445–6454.

  • Wang, L., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules, 27(18), 6033.

  • Products of thermal decomposition of brominated polymer flame retardants. (n.d.). CIOP.

  • Zhou, S., et al. (2022). Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX=CH2 (X = F, Cl, Br). Physical Chemistry Chemical Physics, 24(2), 1138-1150.

  • Florin, R. E., & Wall, L. A. (1955). Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. Journal of Research of the National Bureau of Standards, 55(1), 23.

  • Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 111, 307-312.

  • Beckwith, R. C., Wang, T. X., & Margerum, D. W. (1996). Equilibrium and Kinetics of Bromine Hydrolysis. Inorganic Chemistry, 35(4), 995–1000.

  • Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps.

  • Bradt, P., & Mohler, F. L. (1955). Mass spectra of thermal degradation products of polymers. Journal of Research of the National Bureau of Standards, 55(6), 323.

  • Song, X., & Bertran, J. (2013). Revisiting the mechanism of neutral hydrolysis of esters: water autoionization mechanisms with acid or base initiation pathways. The Journal of Physical Chemistry B, 117(24), 7435–7445.

  • nucleophilic substitution - halogenoalkanes and hydroxide ions. (n.d.). Chemguide.

  • Very confused on How hydroxide ion is favored sn2. In theory hydroxide ion is a protic solvent, but shouldn't this favor sn1. I understand it's a strong nucleophile, but I'm highly confused. (2022, November 2). Reddit.

  • Hu, K. S., et al. (2011). Thermodynamics and kinetics of the hydrolysis of atmospherically relevant organonitrates and organosulfates. Atmospheric Chemistry and Physics, 11(13), 6547–6560.

  • Ahmad, I., et al. (2012). Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. AAPS PharmSciTech, 13(1), 266–273.

  • Acevedo, O., & Jorgensen, W. L. (2013). Revisiting the mechanism of neutral hydrolysis of esters: water autoionization mechanisms with acid or base initiation pathways. Journal of the American Chemical Society, 135(23), 8564–8572.

  • Effect of aprotic solvent on a secondary substituted carbon. (2023, December 17). Reddit.

  • Nucleophilic Substitution Reactions of Haloalkanes and Related Compounds. (n.d.).

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • 9.2. Common nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook.

  • Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. (2018, April 30). YouTube.

  • Nucleophilic Substitution Reactions in Halogenoalkanes Revision notes. (n.d.). Cognito.

  • 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (n.d.).

  • Wang, X., et al. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2698–2703.

  • 11.3: Characteristics of the SN2 Reaction. (2024, March 28). Chemistry LibreTexts.

  • Shekhar, S., et al. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 138(13), 4342–4345.

  • Liu, B., et al. (2011). More Toxic and Photoresistant Products from Photodegradation of Fenoxaprop-p-ethyl. Journal of Agricultural and Food Chemistry, 59(19), 10564–10570.

  • Richard, C., & Guyon, C. (2002). Photochemical Degradation of Acifluorfen in Aqueous Solution. Journal of Agricultural and Food Chemistry, 50(24), 7055–7059.

  • Boissarie, L. C., et al. (2020). Palladium-Catalyzed Cross-Coupling of Gem-Bromofluoroalkenes with Alkylboronic Acids for the Synthesis of Alkylated Monofluoroalkenes. Molecules, 25(23), 5532.

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Quenching procedures for Bromopentafluoroethane reactions

Author: BenchChem Technical Support Team. Date: January 2026

{"_id":"query:2","answer":"## Technical Support Center: Quenching Procedures for Bromopentafluoroethane Reactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for quenching procedures involving this compound. Authored for experienced professionals, it moves beyond simple step-by-step instructions to explain the underlying chemical principles and strategic decisions required for safe and effective reaction termination.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with quenching reactions involving this compound?

A1: The primary hazards stem from the potential for highly exothermic reactions, especially when using reactive quenching agents like organolithiums or Grignard reagents.[1][2][3] Uncontrolled quenching can lead to a rapid increase in temperature and pressure, potentially causing vessel rupture or fire, particularly if flammable solvents are present.[1][2] Additionally, incomplete quenching can leave pyrophoric materials in the waste stream, which can ignite upon exposure to air or moisture.[1][2] Thermal decomposition of this compound can produce hazardous substances, including hydrogen bromide and hydrogen fluoride.[4][5][6]

Q2: Can I use water to quench a reaction where this compound was used with an organometallic reagent?

A2: Direct quenching with water is strongly discouraged and can be extremely dangerous.[2][3][7] Organometallic reagents such as Grignard reagents (RMgX) and organolithiums (RLi) react violently with protic solvents like water.[2][3][7][8] This can lead to splashing, fires, and the generation of flammable gases. A stepwise quenching procedure using less reactive protic solvents first is the standard, safe practice.[2][7]

Q3: What are the signs of an incomplete quench?

A3: Persistent bubbling or fizzing upon the addition of a quenching agent, even after the initial vigorous reaction has subsided, can indicate the presence of unreacted material.[7] If quenching a pyrophoric reagent, a localized color change at the point of addition of the quenching agent may also suggest residual reactivity. The persistence of a pyrophoric material can be tested by taking a small, carefully handled aliquot and observing its reaction with a small amount of water in a separate, controlled environment.

Q4: How does the choice of solvent affect the quenching procedure?

A4: The reaction solvent can influence the rate of quenching and the solubility of byproducts. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are common in organometallic reactions and are generally compatible with standard quenching procedures.[8][9] However, it's crucial to ensure the solvent is dry before the reaction to prevent premature quenching of the reagents.[2][8] During quenching, the solvent acts as a heat sink, helping to moderate the reaction temperature.[7]

Q5: What are the proper disposal methods for waste containing this compound?

A5: Waste containing this compound should be treated as hazardous waste.[10][11] After complete and verified quenching, the resulting mixture should be neutralized.[1][12] The neutralized aqueous and organic waste should be collected in appropriately labeled containers for disposal by a licensed hazardous waste facility.[2][11] Do not discharge any waste containing this compound into drains or any place where its accumulation could be dangerous.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Violent, uncontrolled reaction during quenching - Quenching agent added too quickly.- Insufficient cooling of the reaction mixture.- Use of a highly reactive quenching agent (e.g., water) as the initial quencher for a pyrophoric reagent.- Immediately cease addition of the quenching agent.- Ensure the reaction vessel is securely clamped and in a cooling bath (e.g., ice water).[2][7]- If safe to do so, increase stirring to improve heat dissipation.- In the future, add the quenching agent slowly and dropwise, especially at the beginning of the quench.[2][3]
Quenching reaction does not start - The reactive species has already been consumed by adventitious water or air.- The quenching agent is not reactive enough.- Add a small amount of a more reactive quenching agent (e.g., a small piece of dry ice for organolithiums) to a small, representative sample to test for reactivity.[13]- If no reaction occurs, the primary reagent is likely consumed. Proceed with a cautious workup.
Formation of an insoluble precipitate during quenching - Formation of insoluble metal salts (e.g., magnesium or lithium hydroxides).- This is a common occurrence. After the initial quench is complete, the addition of an aqueous acid solution (e.g., citric acid or acetic acid) will typically dissolve these salts by forming soluble species.[1]
Persistent color in the organic layer after workup - Presence of unreacted starting materials or colored byproducts.- Perform appropriate chromatographic purification (e.g., column chromatography) to isolate the desired product.- Consider if the color indicates the presence of iodine, which can be removed by washing with a sodium thiosulfate solution.[14]
Low yield of the desired product after quenching and workup - The desired product may be susceptible to hydrolysis under the quenching conditions.[15][16][17]- The Grignard or organolithium reagent may have been partially consumed by moisture or air before the addition of the electrophile.- For sensitive products, consider quenching at a lower temperature and using a milder quenching agent.- Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere to maximize the yield of the organometallic reagent.[2][8]

Experimental Protocols & Methodologies

Protocol 1: Standard Quenching of a Grignard Reaction Involving this compound

This protocol outlines the standard procedure for quenching a Grignard reaction where this compound has been used as an electrophile.

Step-by-Step Methodology:

  • Cool the Reaction Mixture: Once the reaction is deemed complete, cool the reaction flask to 0 °C using an ice-water bath. This is crucial for controlling the exothermicity of the quench.[1]

  • Slow Addition of a Protic Solvent: While stirring vigorously, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise. The rate of addition should be controlled to maintain a manageable reaction temperature.

  • Extraction: Once the addition of the NH₄Cl solution is complete and the initial fizzing has subsided, allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.

  • Phase Separation: Separate the organic and aqueous layers. Extract the aqueous layer with the reaction solvent (e.g., diethyl ether or THF) two to three more times to ensure complete recovery of the product.

  • Washing: Combine the organic extracts and wash them sequentially with water and then with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Quenching of a Reaction with Excess Organolithium Reagent

This protocol is for situations where an excess of a pyrophoric organolithium reagent was used in conjunction with this compound.

Step-by-Step Methodology:

  • Inert Atmosphere and Cooling: Ensure the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).[1][2] Cool the reaction flask to 0 °C in an ice-water bath.[1][2]

  • Initial Quench with a Less Reactive Alcohol: Slowly and dropwise, add isopropanol to the reaction mixture with vigorous stirring.[1][2] Isopropanol is less reactive with organolithiums than water, allowing for a more controlled quench.[1]

  • Sequential Addition of More Protic Solvents: After the reaction with isopropanol subsides, a 1:1 mixture of isopropanol and water can be slowly added.[1] Following this, water can be cautiously added until no further reaction is observed.[2][3][7]

  • Neutralization: Once the quenching is complete, neutralize the mixture by adding an acid like citric or acetic acid while still under an inert atmosphere.[1]

  • Workup: Proceed with a standard aqueous workup as described in Protocol 1 (Steps 3-6).

Visualizations

Quenching_Decision_Workflow start Reaction Complete is_pyrophoric Excess Pyrophoric Reagent Present? start->is_pyrophoric quench_protocol_2 Protocol 2: Stepwise Quench is_pyrophoric->quench_protocol_2 Yes quench_protocol_1 Protocol 1: Standard Quench is_pyrophoric->quench_protocol_1 No isopropanol 1. Add Isopropanol (0°C) quench_protocol_2->isopropanol ipa_water 2. Add IPA/Water Mixture isopropanol->ipa_water water 3. Add Water ipa_water->water neutralize 4. Neutralize (e.g., Citric Acid) water->neutralize workup 5. Aqueous Workup neutralize->workup end_node Crude Product workup->end_node sat_nh4cl 1. Add sat. aq. NH4Cl (0°C) quench_protocol_1->sat_nh4cl sat_nh4cl->workup

Caption: Decision workflow for selecting the appropriate quenching protocol.

References

  • This compound - MsdsDigital.com. (2016, September 13).
  • 2-Bromoheptafluoropropane - AK Scientific, Inc.
  • Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. (2015, January 7).
  • Standard Operating Procedure. SOP Title: Bromine Safety & Standard Operating Procedures.
  • This compound Safety Data Sheets(SDS) - lookchem.
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016, November 12). Journal of Visualized Experiments.
  • Organolithium reagent - Wikipedia.
  • Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... | Study Prep in Pearson+.
  • Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Magnetochemistry.
  • Quenching and Disposal of Liquid Pyrophoric Materials - Environmental Health and Safety.
  • SAFETY DATA SHEET - Bromopentafluorobenzene. (2025, September 5). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 1-Bromopentane. (2025, September 22). Thermo Fisher Scientific.
  • Quenching Reactive Substances. (2006, October 27). Virginia Tech Chemistry Department.
  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry.
  • Quenching Reactive Metal Still Bottoms Standard Operating Procedure.
  • Quenching of Pyrophoric Materials. (2016, November 22). Richmond Sarpong Group, UC Berkeley.
  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. (2018, November 3). Science of The Total Environment.
  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY.
  • (r)-3-methyl-3-phenyl-1-pentene - Organic Syntheses Procedure.
  • Organolithium reagents – Knowledge and References - Taylor & Francis.
  • Grignard Reaction, Mechanism, Reagent and Cheat Sheet. (2020, February 20). Leah4Sci.
  • Other Disposal Guidance | I-WASTE DST | US EPA.
  • Products of thermal decomposition of brominated polymer flame retardants - CIOP.
  • What is the product of the reaction of bromoethane with each of the following nucleophiles? a. CH 3 CH 2 CH 2 O - Pearson.
  • This compound | C2BrF5 | CID 67719 - PubChem - NIH.
  • Proper Disposal of Fluoroethane: A Comprehensive Guide for Laboratory Professionals - Benchchem.
  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. International Journal of Molecular Sciences.
  • Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans. Organic & Biomolecular Chemistry.
  • Solved: Bromoethane and chloroethane are added separately to water. Hydrolysis reactions occur. [Chemistry] - Gauth.
  • Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. Journal of Research of the National Bureau of Standards.
  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.
  • Exploring the Role of Nucleophiles in Chemical Reactions. (2023). Journal of Organic and Inorganic Chemistry.
  • Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S) - Organic Syntheses Procedure.
  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry.
  • amines as nucleophiles - Chemguide.
  • End of Life Management - BSEF.
  • Chapter 7 - Management Procedures For Specific Waste Types - Cornell EHS.
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  • Are alkyl bromides susceptible to hydrolysis? (2015, April 14). ResearchGate.

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Technical Support Center: Troubleshooting Low Yields in Bromopentafluoroethane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of bromopentafluoroethane (C₂BrF₅). As a volatile and highly fluorinated compound, its synthesis presents unique difficulties. This document provides a structured, in-depth approach to diagnosing and resolving common issues that lead to diminished yields, grounded in established chemical principles and field-proven insights.

Part 1: Core Troubleshooting Guide

This section addresses specific, frequently encountered problems in a question-and-answer format. Each answer provides a causal explanation followed by actionable, step-by-step solutions.

Q1: My reaction shows low conversion of the starting material. What are the likely causes and how can I resolve this?

Low conversion is a primary indicator that the fundamental reaction conditions are not optimal or that key reagents are inactive. The synthesis of this compound, often proceeding via a halogen exchange (Halex) reaction, is highly sensitive to several factors.[1]

Causality & Corrective Actions:

  • Inactive Halogen Source: The reactivity of alkali metal halides (e.g., KF, KBr) is critically dependent on their physical state. Anhydrous conditions and high surface area are paramount.

    • Diagnosis: The halide salt appears clumped, or you are using a standard reagent-grade salt without pre-treatment.

    • Solution: Activate your halide source. For potassium fluoride (KF), this is crucial. Use spray-dried KF or prepare it by heating finely ground KF under a high vacuum (>150 °C) for several hours to remove adsorbed water and increase surface area. The efficacy of the fluoride ion as a nucleophile is dramatically increased in the absence of protic species that can solvate it via hydrogen bonding.

  • Presence of Moisture: Water is detrimental. It can hydrolyze starting materials, deactivate catalysts, and passivate the surface of your halide source.

    • Diagnosis: Inconsistent results, even with activated reagents. Failure to use anhydrous solvents or properly dried glassware.

    • Solution: Rigorously exclude water. Flame-dry or oven-dry all glassware and allow it to cool under an inert atmosphere (N₂ or Ar).[2] Use freshly distilled, anhydrous solvents. For a detailed procedure, refer to the Protocol for Anhydrous Solvent Preparation .

  • Suboptimal Thermal Conditions: Halogen exchange reactions often have a high activation energy and require elevated temperatures to proceed at a reasonable rate.[3]

    • Diagnosis: The reaction is sluggish or stalls despite using active reagents.

    • Solution: Optimize the reaction temperature. Carefully increase the temperature in increments (e.g., 10-15 °C) while monitoring the reaction progress by GC or NMR. Be aware that excessive temperatures can promote side reactions.

  • Inefficient Phase Transfer (for Heterogeneous Reactions): In reactions involving a solid halide salt and an organic substrate, getting the halide anion into the organic phase is often the rate-limiting step.

    • Diagnosis: The reaction is slow, and vigorous stirring does not significantly improve the rate.

    • Solution: Employ a phase-transfer catalyst (PTC). Catalysts like tetrabutylammonium bromide (TBAB) or crown ethers (e.g., 18-crown-6) can complex the cation (e.g., K⁺) and shuttle the "naked," highly reactive halide anion into the organic phase, accelerating the reaction.[1]

Q2: I'm observing significant formation of unexpected byproducts. How do I identify and minimize them?

The presence of byproducts points to competing reaction pathways. Identification is the first step toward suppression.

Causality & Corrective Actions:

  • Elimination Reactions: Depending on the structure of the precursor, elimination of HBr or HF can compete with the desired substitution, leading to olefinic impurities. This is particularly relevant if the reaction conditions are too basic or the temperature is too high.[4]

    • Identification: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify products with a mass corresponding to the loss of H-X from the starting material. ¹H and ¹⁹F NMR can reveal characteristic vinyl proton or fluorine signals.

    • Solution: Lower the reaction temperature. High temperatures disproportionately favor elimination over substitution. If a base is present, consider switching to a non-nucleophilic, sterically hindered base or running the reaction under neutral conditions if possible.

  • Over-Halogenation or Scrambling: If multiple halogen atoms are present in the precursor, you may see the substitution of more than one atom or an equilibrium mixture of products.

    • Identification: GC-MS or LC-MS will show peaks corresponding to di-brominated, di-fluorinated, or other mixed halogenated species.

    • Solution: Adjust the stoichiometry. Use a controlled amount (e.g., 1.0-1.2 equivalents) of the limiting halogenating agent. Consider a slower, dropwise addition of the reagent to maintain a low instantaneous concentration, which can improve selectivity.[5]

  • Solvent-Derived Byproducts: Polar aprotic solvents, while necessary, are not always inert at the high temperatures required for Halex reactions.[3][6]

    • Identification: Byproducts containing fragments of DMSO, DMF, or other solvents.

    • Solution: Choose a more robust solvent. Sulfolane, for example, is often preferred for high-temperature Halex reactions due to its high boiling point and greater thermal stability compared to solvents like DMF.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing low-yield issues.

G cluster_diagnosis Diagnosis Phase cluster_solution Corrective Action Phase start Low Yield Observed low_conversion Low Conversion? start->low_conversion byproducts Significant Byproducts? low_conversion->byproducts No check_reagents 1. Verify Reagent Activity 2. Ensure Anhydrous Conditions low_conversion->check_reagents Yes post_workup_loss Yield Low After Workup? byproducts->post_workup_loss No refine_conditions 1. Lower Reaction Temperature 2. Adjust Stoichiometry 3. Change Solvent byproducts->refine_conditions Yes improve_workup 1. Use Low-Temp Extraction 2. Implement Cold Trapping 3. Careful Distillation post_workup_loss->improve_workup Yes optimize_conditions 1. Increase Temperature/Pressure 2. Add Phase-Transfer Catalyst check_reagents->optimize_conditions If still low

Caption: A step-by-step flowchart for troubleshooting low yields.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for a typical Halex synthesis of this compound?

While the exact conditions depend on the specific precursor, the following table summarizes a typical starting point for optimization based on common industrial practices for halogen exchange.[1][3]

ParameterRecommended ConditionRationale & Key Considerations
Precursor e.g., 1-bromo-1,1,2,2-tetrachloroethaneA molecule with a halogen that can be readily displaced by fluoride.
Fluoride Source Spray-dried Potassium Fluoride (KF)High surface area and anhydrous nature are critical for reactivity.
Bromide Source Anhydrous Hydrogen Bromide (HBr) or KBrDepends on the specific transformation (fluorination vs. bromination).
Solvent Sulfolane or N-Methyl-2-pyrrolidone (NMP)High boiling point, polar aprotic nature stabilizes intermediates.
Catalyst Tetrabutylammonium Bromide (TBAB)Facilitates transfer of the halide anion into the organic phase.
Temperature 150 - 220 °CReaction often requires significant thermal energy to overcome activation barrier.
Pressure Autoclave (Sealed Vessel)Necessary to contain volatile reactants/products and reach required temperatures.
Q2: My isolated yield is much lower than the conversion rate suggests. Where am I losing my product?

This issue almost certainly stems from the high volatility of this compound (Boiling Point: ~8-9 °C).[7] Significant product loss can occur during aqueous workup, solvent removal, and transfer steps.

  • Evaporation During Workup: Performing extractions at room temperature will lead to substantial loss.

    • Solution: Chill all solutions (organic and aqueous washes) in an ice bath before and during the extraction process. Minimize exposure to the atmosphere.

  • Loss During Solvent Removal: Standard rotary evaporation, even with a chilled water bath, is often insufficient to prevent the loss of such a volatile product.

    • Solution: Remove the bulk of higher-boiling solvents via distillation at atmospheric pressure first. For final purification, use a short-path distillation apparatus or a Kugelrohr apparatus with receiving flasks cooled in a dry ice/acetone bath (-78 °C).

  • Inefficient Condensation: Ensure your distillation or reflux condenser is sufficiently cold.

    • Solution: Use a cryocooler or a coolant mixture (e.g., dry ice/acetone) for your condenser fluid instead of standard tap water to ensure complete condensation of the volatile product.

Key Factors in Halogen Exchange Reactions

The interplay between solvent, catalyst, and reagents is crucial for a successful synthesis.

G cluster_reagents Reagent Quality cluster_conditions Reaction Conditions Yield High Yield of C₂BrF₅ Anhydrous Anhydrous Halide Source (e.g., Spray-Dried KF) Anhydrous->Yield Temp Optimal Temperature (e.g., >150°C) Anhydrous->Temp requires PureSubstrate Pure Substrate PureSubstrate->Yield Solvent Polar Aprotic Solvent (e.g., Sulfolane) Solvent->Yield PTC Phase-Transfer Catalyst (e.g., TBAB) Solvent->PTC enables PTC->Yield Temp->Yield

Sources

Technical Support Center: Managing Pressure in Reactions with Gaseous Bromopentafluoroethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling gaseous bromopentafluoroethane (C₂BrF₅). This guide is designed for researchers, scientists, and drug development professionals who are incorporating this versatile reagent into their synthetic workflows. As a gas at standard temperature and pressure, C₂BrF₅ presents unique challenges, primarily centered around pressure management. Proper control is not only crucial for safety but also for achieving reaction reproducibility, optimizing yield, and ensuring process integrity.

This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in authoritative sources.

Section 1: Foundational Knowledge & FAQs

This section covers the fundamental principles and properties that govern the behavior of this compound in a reaction system.

Q1: What are the key physical properties of this compound that influence pressure management?

Understanding the physical properties of this compound is the first step in designing a safe and effective reaction setup. Its low boiling point and corresponding vapor pressure are the most critical parameters. This compound is a gas at room temperature, and its pressure in a sealed vessel is highly sensitive to temperature changes.

The relationship between temperature and vapor pressure is non-linear and is a primary driver of pressure fluctuations within your reactor.[1] This relationship can be described by the Clausius-Clapeyron equation, which illustrates that vapor pressure increases exponentially with temperature.[1]

Table 1: Temperature vs. Vapor Pressure of this compound

Temperature (°C)Vapor Pressure (kPa)
-60.310
-42.840
-31.6100
-10.1200
23.9500
41.2 (Critical)3157 (Critical)

Data sourced from the National Institute of Standards and Technology (NIST) Thermophysical Property Data.[2]

Q2: Why is managing pressure so critical when using gaseous reagents like C₂BrF₅?

Pressure is a direct reflection of the concentration of a gas in a fixed volume.[3] According to the Ideal Gas Law (PV=nRT), the pressure (P) in a sealed reactor of a given volume (V) is directly proportional to the number of moles of gas (n) and the temperature (T).[4] Managing pressure is therefore critical for several reasons:

  • Safety: The most immediate concern is over-pressurization, which can lead to catastrophic failure of the reaction vessel. This can be caused by excessive heating, a runaway reaction producing gaseous byproducts, or a blocked vent.[5]

  • Reaction Kinetics: For many gas-liquid reactions, the rate is dependent on the concentration of the dissolved gas, which is in turn governed by its partial pressure (Henry's Law).[6] Controlling the pressure allows you to control the reaction rate.

  • Stoichiometry: Precise pressure control is essential for accurate dosing of the gaseous reagent, ensuring the correct molar ratios are maintained throughout the reaction.[7]

  • Process Control: Stable pressure indicates a well-controlled process. Fluctuations can signal issues such as leaks, inefficient mixing, or unintended side reactions.[8][9]

Q3: What are the primary causes of pressure changes in a closed reactor system?

In a sealed reactor, pressure will change due to a combination of physical and chemical factors. The main drivers are:

  • Gas Generation or Consumption: Many chemical reactions produce gaseous byproducts, which will increase the total moles of gas and therefore the pressure.[5] Conversely, if a gas is consumed in the reaction, the pressure will decrease.

  • Thermal Expansion & Vapor Pressure: As the temperature of the reactor increases, the kinetic energy of the gas molecules increases, causing a rise in pressure. Furthermore, the vapor pressure of all volatile components (solvents, reagents) will increase significantly with temperature, contributing to the total system pressure.[1][5]

  • Phase Changes: If the reaction temperature exceeds the boiling point of a liquid component within the sealed system, the rapid generation of a large volume of gas can cause a dangerous and abrupt pressure spike.[5]

Section 2: Experimental Setup & Best Practices

A robust and well-designed experimental setup is the cornerstone of safe and successful reactions with gaseous reagents.

Q4: What type of reactor is suitable for reactions with this compound?

The choice of reactor depends entirely on the intended reaction pressure.

  • Glassware (Atmospheric Pressure): Standard laboratory glassware (e.g., Schlenk flasks) is only suitable for reactions at or near atmospheric pressure .[10] These systems can be equipped with a balloon or bubbler to maintain a slight positive pressure of C₂BrF₅.[11] They are not designed to withstand significant internal pressure and must never be heated as a completely sealed system.[10]

  • High-Pressure Metal Reactors (Autoclaves): For reactions requiring pressures significantly above atmospheric, a certified high-pressure reactor, typically made of stainless steel or Hastelloy, is mandatory.[12] These reactors are equipped with essential safety features like pressure gauges, rupture discs, and pressure relief valves.

Q5: How can I safely introduce gaseous C₂BrF₅ into my reaction vessel?

Controlled addition is key to managing the reaction. The gas should be delivered from a lecture bottle or cylinder equipped with a high-quality, two-stage pressure regulator. Common methods include:

  • Bubbling (Sparging): The gas is introduced below the surface of the liquid reaction mixture through a gas dispersion tube or a needle.[12] This enhances the gas-liquid mass transfer.

  • Mass Flow Controller (MFC): For precise and automated control of the gas addition rate, an MFC is the preferred instrument. It allows for a constant molar delivery of the gas, independent of pressure fluctuations.[13]

  • Pressurizing the Headspace: The reactor can be sealed and then pressurized to the desired level with C₂BrF₅. This is common for batch reactions where the gas is consumed over time.

Below is a diagram illustrating a typical setup for delivering a gaseous reagent to a reactor.

GasDeliveryWorkflow GasCylinder C₂BrF₅ Cylinder Regulator Two-Stage Regulator GasCylinder->Regulator High Pressure MFC Mass Flow Controller (MFC) Regulator->MFC Regulated P CheckValve Check Valve MFC->CheckValve Controlled Flow Reactor Reaction Vessel CheckValve->Reactor Vent Exhaust to Scrubber Reactor->Vent

Caption: A standard workflow for the controlled delivery of gaseous reagents.

Q6: What materials are compatible with this compound?

Material compatibility is critical to prevent corrosion, leaks, and potential catalytic decomposition of the reagent. Always consult specific chemical resistance charts from manufacturers.[14][15]

Table 2: General Material Compatibility Guide

Material ClassCompatibleQuestionable / Depends on ConditionsNot Recommended
Metals Stainless Steel (316, 304), Hastelloy CAluminum, Carbon SteelStrong bases, reactive metals (e.g., Zinc, Magnesium)[16]
Plastics PTFE, PFA, PVDFPolypropylene, PolyethylenePVC, Nylon
Elastomers (Seals) FFKM (Kalrez®), FEP EncapsulatedFKM (Viton®), EPDMBuna-N (Nitrile), Silicone

This is a general guide. End-users must perform their own tests to ensure compatibility under specific reaction conditions (temperature, pressure, solvent).[15][17]

Section 3: Troubleshooting Guide

Even with a well-planned experiment, issues can arise. This section provides logical steps to diagnose and resolve common pressure-related problems.

Q7: My reactor pressure is unexpectedly high. What should I do?

An unexpectedly high pressure reading is a critical safety event that requires immediate and calm action. Do not ignore it. The primary causes are typically a blocked outlet, an uncontrolled exothermic reaction, or equipment failure.[5]

Immediate Actions:

  • Stop Heating: Immediately turn off and remove all heating sources.

  • Stop Reagent Addition: Close the gas inlet valve to stop the flow of C₂BrF₅.

  • Cool the Reactor: If safe to do so, apply external cooling (e.g., an ice bath) to reduce the temperature and vapor pressure.

The flowchart below provides a systematic approach to troubleshooting the root cause.

HighPressureTroubleshooting Start High Pressure Alarm Action1 STOP HEATING STOP GAS FLOW APPLY COOLING Start->Action1 Check1 Is temperature increasing rapidly? Action1->Check1 Check2 Is the exhaust path clear? Check1->Check2 No Cause1 Potential Runaway Reaction Check1->Cause1 Yes Cause2 Blocked Outlet/ Vent Valve Closed Check2->Cause2 No Cause3 Incorrect Charging/ Setup Error Check2->Cause3 Yes Solution1 Emergency Cooling. Monitor pressure until stable. Review reaction chemistry. Cause1->Solution1 Solution2 Once stable and cool, CAREFULLY check vent path. Verify valve positions. Cause2->Solution2 Solution3 Review procedure. Verify reagent amounts and solvent volume. Cause3->Solution3

Caption: A logical flowchart for troubleshooting high-pressure events.

Q8: My reactor pressure is fluctuating erratically. What are the likely causes?

Erratic or cycling pressure readings often point to mechanical or control system issues rather than a chemical problem.[18]

  • Faulty Regulator: The primary or secondary stage of your gas cylinder regulator may be failing. Check for stable downstream pressure with the reactor isolated.

  • Leaks: A leak in the system, especially around fittings or seals, can cause pressure to drop, followed by the control system trying to compensate, leading to fluctuations.

  • Inadequate Mixing: In a gas-liquid reaction, poor mixing can lead to periods of slow gas uptake followed by rapid reaction as a pocket of gas is dispersed. Ensure your stirring is adequate to create a good vortex and surface area.

  • Temperature Control Instability: If your heating/cooling system is overshooting its setpoint, the corresponding changes in vapor pressure will be reflected in the system pressure.[19]

  • Pump/Valve Issues: In automated systems, a faulty pump or check valve can cause inconsistent flow and pressure.[18][19]

Q9: My reaction is not proceeding, and the pressure is lower than expected. What's wrong?

Low pressure typically indicates a problem with gas delivery or containment.

  • System Leak: This is the most common cause. Perform a leak test by pressurizing the sealed reactor with an inert gas (Nitrogen or Argon) and monitoring the pressure over time.

  • Empty Gas Cylinder: Check the pressure gauge on the C₂BrF₅ cylinder to ensure it is not empty.

  • Blockage in Delivery Line: A clogged line or a closed valve between the cylinder and the reactor will prevent gas delivery.

  • Incorrect Gas Flow Setting: Double-check the settings on your regulator and mass flow controller.

  • High Gas Solubility: In some solvents, the gas may be highly soluble, and the initial pressure drop may be due to the gas dissolving into the liquid phase before the reaction begins.

Section 4: Safety Protocols

Properly managing the effluent from your reactor is a critical and non-negotiable aspect of safety and environmental responsibility.

Q10: How should I handle the reactor exhaust? What are the appropriate scrubbing techniques for unreacted C₂BrF₅ and potential byproducts?

The reactor exhaust must be directed through a scrubbing system to neutralize any unreacted this compound and potential acidic byproducts (e.g., HBr, HF) that could form from decomposition.[20] A wet scrubber using a basic solution is a highly effective method.[21]

Protocol: Setting up a Laboratory Gas Scrubber

  • Choose a Scrubbing Solution: A 1-2 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water is typically effective for neutralizing both the parent compound and acidic halogenated gases.[21]

  • Assemble the Scrubber: Use one or two gas washing bottles (bubblers) in series. The first bubbler will capture the majority of the effluent, while the second ensures complete removal.

  • Connect the Exhaust: The vent line from your reactor's pressure relief valve or back-pressure regulator should be directed into the first bubbler, with the tube submerged in the basic solution.

  • Vent to Fume Hood: The outlet of the final bubbler should be vented into a fume hood.

  • Monitor and Replace: The scrubbing solution should be monitored for changes in pH and replaced as it becomes neutralized.

GasScrubbingSystem cluster_scrubbers Scrubbing Train Reactor Reactor Exhaust Scrubber1 Bubbler 1 (NaOH soln) Reactor->Scrubber1 Effluent Gas Scrubber2 Bubbler 2 (NaOH soln) Scrubber1->Scrubber2 Polishing FumeHood Vent to Fume Hood Scrubber2->FumeHood Cleaned Gas

Caption: A diagram of a two-stage wet scrubbing system for reactor exhaust.

References
  • How Is Pressure Managed In Industrial Chemical Processes? - Chemistry For Everyone.
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Technical Support Center: Safe Management of Bromopentafluoroethane Waste

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe handling and disposal of Bromopentafluoroethane (also known as Halon 251) waste. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information and troubleshoot common issues encountered during laboratory operations. As a halogenated hydrocarbon with environmental significance, proper management of this compound is a matter of safety, environmental responsibility, and regulatory compliance.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding this compound waste.

Q1: What is this compound, and why is its disposal so strictly regulated?

A1: this compound (C₂BrF₅) is a halogenated hydrocarbon. Like other "Halons," it is a compound that contains bromine and fluorine. These substances are recognized for their high ozone-depleting potential (ODP).[1] Due to their impact on the stratospheric ozone layer, the production of virgin halons was phased out under the Montreal Protocol.[2] Consequently, the existing supply is finite and managed as a critical resource. Disposal is strictly regulated by entities like the U.S. Environmental Protection Agency (EPA) to prevent its release into the atmosphere and to ensure the material is handled safely.[2]

Q2: What are the primary disposal methods for this compound?

A2: The term "disposal" is often a misnomer. The most preferred and environmentally responsible method is reclamation and recycling .[1] Since production has ceased, existing this compound is a valuable resource for "critical uses" where no effective alternatives exist, such as in aviation and military fire suppression systems.[2][3] Commercial recyclers purchase decommissioned or surplus halons, reclaim them to meet industry specifications, and sell them for these essential applications.[2][4] Destruction via high-temperature incineration is a secondary option, typically reserved for contaminated material that cannot be reclaimed. This process must be performed at specialized facilities equipped to handle halogenated waste and scrub the hazardous byproducts, such as hydrogen fluoride (HF) and hydrogen bromide (HBr).[5][6]

Q3: Can I vent a small amount of this compound in a fume hood?

A3: Absolutely not. The intentional release of halons into the atmosphere is prohibited by EPA regulations.[2] This includes venting cylinders or equipment, even in a fume hood. All waste, regardless of quantity, must be captured and sent for proper reclamation or destruction. Uncontrolled releases contribute to ozone depletion and are subject to significant legal and financial penalties.

Q4: Is this compound waste considered hazardous waste?

A4: Yes. This compound and other halogenated organic compounds are regulated as hazardous waste.[7][8] Waste containers must be labeled and managed according to local, regional, and national hazardous waste regulations.[9] Do not mix this compound waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[7]

Section 2: Troubleshooting Guide for Common Scenarios

This section provides solutions to specific issues you may encounter in the lab.

Q: I have a cylinder of this compound with no label or of unknown origin. What should I do?

A: Do not attempt to vent, use, or dispose of the contents yourself. An unlabeled cylinder is a significant safety risk. The contents are unknown and could be under high pressure.

  • Step 1: Isolate and Secure. Immediately segregate the cylinder in a well-ventilated, designated hazardous waste storage area. Secure it in an upright position.[10]

  • Step 2: Contact your EHS Office. Your institution's Environmental Health and Safety (EHS) department is your primary resource. They have established protocols for identifying and managing "unknown" chemicals.

  • Step 3: Professional Analysis. The EHS office will coordinate with a licensed hazardous waste contractor to sample and identify the cylinder's contents. This is crucial for determining the correct disposal or reclamation pathway.

Q: My experiment generated a small quantity of this compound mixed with other chemicals. How do I dispose of this?

A: This mixed waste stream is considered contaminated and likely cannot be reclaimed. It must be disposed of as hazardous waste.

  • Step 1: Do Not Mix Further. Keep this waste stream separate from all others. Mixing halogenated waste with non-halogenated waste unnecessarily converts the entire volume into more expensive and difficult-to-dispose-of halogenated waste.[7]

  • Step 2: Use a Designated Waste Container. Collect the mixture in a compatible, leak-proof container with a secure, threaded cap. The container must be in good condition.[7]

  • Step 3: Accurate Labeling. Label the container clearly with the words "HAZARDOUS WASTE" and list all chemical constituents, including this compound and their estimated percentages.[9] An incomplete or inaccurate label can lead to rejection by the disposal facility.

  • Step 4: Arrange for Disposal. Contact your EHS office to schedule a pickup by a licensed hazardous waste disposal company.

Q: The valve on my this compound cylinder is leaking. What is the immediate response?

A: A leaking cylinder of a compressed gas is an emergency.

  • Step 1: Evacuate. If the leak is significant and in an enclosed space, evacuate all non-essential personnel from the area. The gas can displace oxygen, creating an asphyxiation risk.[10]

  • Step 2: Ventilate. If it is safe to do so, increase ventilation in the area by opening sashes or turning on emergency exhaust systems.

  • Step 3: Notify. Contact your institution's emergency response line and the EHS office immediately. Provide them with the chemical name and the nature of the emergency.

  • Step 4: Do Not Attempt Repair. Do not try to repair the valve yourself. Specialized equipment and training are required. Wait for trained emergency or EHS personnel to manage the situation.

Section 3: Protocols and Decision Workflows

This section provides a detailed protocol for preparing waste for disposal and a visual workflow for decision-making.

Experimental Protocol: Preparing this compound Waste for Collection

This protocol outlines the standard procedure for preparing a cylinder or container of this compound waste for pickup by a reclamation or disposal facility.

  • Identification and Characterization:

    • Confirm the waste is this compound. If it is a mixture, identify all components and their approximate concentrations.

    • Consult the Safety Data Sheet (SDS) to review all hazards associated with the material.[11][12]

  • Segregation:

    • Store the waste container in a designated hazardous waste accumulation area that is secure, well-ventilated, and away from incompatible materials.[10]

  • Container Labeling:

    • The container must be clearly labeled. Use your institution's official hazardous waste tag.

    • The label must include:

      • The words "Hazardous Waste".[9]

      • The full chemical name: "this compound Waste". Do not use abbreviations.[7]

      • A clear indication of the hazards (e.g., "Non-Flammable Gas," "Contains Gas Under Pressure").

      • The date you designated the material as waste.

      • Your name, lab location, and contact information.

  • Ensuring Container Integrity:

    • For cylinders, ensure the valve is fully closed and the valve protection cap is securely in place. Do not tamper with the valve.[10]

    • For liquid waste containers, ensure the cap is tightly sealed to be vapor-tight and spill-proof.[7]

    • The exterior of the container must be clean and free of contamination.

  • Contacting a Licensed Facility:

    • Contact your EHS office or a pre-approved hazardous waste management company. You cannot use standard waste removal services.

    • Provide the company with all information from your label. They will need this to generate a shipping manifest and provide a quote. Companies like A-Gas specialize in the reclamation of halons.[4]

  • Documentation and Pickup:

    • The disposal company will provide a hazardous waste manifest. This is a legal document that tracks the waste from your facility to its final destination.

    • Ensure the information on the manifest is correct before signing. You will retain a copy for your records.

Decision Workflow for this compound Waste Management

This diagram outlines the logical steps for determining the correct disposal pathway.

G start This compound Waste Generated is_pure Is the material pure and uncontaminated? start->is_pure is_large_qty Is it a significant quantity (e.g., full/partial cylinder)? is_pure->is_large_qty  Yes consult_ehs Consult EHS for disposal as contaminated halogenated waste is_pure->consult_ehs  No (Contaminated) reclaim Contact Certified Halon Reclamation Facility (e.g., via EHS Office) is_large_qty->reclaim  Yes is_large_qty->consult_ehs  No (Small Lab Quantity) destroy Contact Licensed Hazardous Waste Disposal Facility (for thermal destruction) consult_ehs->destroy

Caption: Decision workflow for managing this compound waste.

Section 4: Safety and Compliance Summary

Key Chemical Hazard Data

This table summarizes critical safety information for this compound. Always refer to the full Safety Data Sheet (SDS) before handling.

PropertyValueSource
Chemical Formula C₂BrF₅[13]
Appearance Colorless gas[14] (analogue)
Primary Hazards Contains gas under pressure; may explode if heated. High concentrations can cause asphyxiation.[10]
Incompatibilities None specifically listed for this compound, but halogenated compounds can react with strong oxidizing agents, acids, and certain metals.[11][15]
Personal Protective Equipment (PPE) Safety glasses with side shields, protective gloves, lab coat. Use in a well-ventilated area.[11][12]
Hazardous Decomposition Products Thermal decomposition can produce toxic and corrosive gases such as hydrogen bromide and hydrogen fluoride.[5][6][16]
Regulatory Compliance
  • U.S. EPA: Governs the handling, release, and disposal of ozone-depleting substances under the Clean Air Act.[2]

  • Department of Transportation (DOT): Regulates the transportation of compressed gases and hazardous materials, including labeling and container requirements.[11]

  • Institutional EHS: Your own institution's Environmental Health and Safety office provides specific guidelines and procedures that must be followed.

By adhering to these guidelines, you ensure the safety of yourself and your colleagues, protect the environment, and remain in compliance with all applicable regulations.

References

  • P2 InfoHouse. (n.d.). 3-III-3 HALON REDISTRIBUTION/RECOVERY/RECYCLING/RECLAIMING.
  • MsdsDigital.com. (2016, September 13). This compound Safety Data Sheet.
  • A-Gas. (n.d.). We Buy and Reclaim Halon around the World.
  • A-Gas RemTec. (n.d.). International Halon Recovery & Reclamation.
  • U.S. Environmental Protection Agency. (n.d.). Halons Program.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • LookChem. (n.d.). This compound Safety Data Sheets(SDS).
  • Halon Recycling Corporation. (n.d.). Outreach programs.
  • U.S. Environmental Protection Agency. (1978, December 18). Hazardous Waste: Guidelines and Regulations. Federal Register.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • U.S. Environmental Protection Agency. (2020, December 18). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromine Pentafluoride.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Bromine pentafluoride.
  • U.S. Environmental Protection Agency. (2025, March 31). Fluorinated Gas Emissions.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Unknown Source. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Chloropentafluoroethane.
  • Reginfo.gov. (2021, February 22). DRAFT.EPA.PFAS Disposal-022221-CLEAN.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Ronnel.
  • Lafayette College Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Bromine pentafluoride.
  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • Hazardous Waste Experts. (2024, February 21). What Are the Latest EPA Disposal Requirements For PFAS?.
  • Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 68, 1-40.
  • Sunstream Global. (2025, March 11). ECHA's Findings On Impact Of Aromatic Brominated Flame Retardants.
  • Segev, O., Kushmaro, A., & Brenner, A. (2009). Environmental Impact of Flame Retardants (Persistence and Biodegradability). International Journal of Environmental Research and Public Health, 6(2), 478-491.
  • Segev, O., Kushmaro, A., & Brenner, A. (2025, December 16). (PDF) Environmental Impact of Flame Retardants (Persistence and Biodegradability).
  • CIOP-PIB. (n.d.). Products of thermal decomposition of brominated polymer flame retardants.
  • European Chemicals Agency. (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants.
  • Darnerud, P. O., Eriksen, G. S., Jóhannesson, T., Larsen, P. B., & Viluksela, M. (2001). An overview of brominated flame retardants in the environment. PubMed, 48(4), 1-22.
  • Arizona State University. (2022, May 3). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes.
  • Florin, R. E., & Wall, L. A. (1959). Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. Journal of Research of the National Bureau of Standards, 63A(2), 177-183.

Sources

Validation & Comparative

Navigating the Post-Halon Landscape: A Comparative Guide to Fire Suppression Alternatives for Critical Applications

Author: BenchChem Technical Support Team. Date: January 2026

The phasing out of bromine-containing halocarbons, such as Bromopentafluoroethane (Halon 251), due to their significant environmental impact has necessitated the development and rigorous evaluation of viable fire suppression alternatives. This guide provides an in-depth technical comparison of the leading replacements—FK-5-1-12, HFC-227ea, and IG-541—along with an analysis of water mist systems. It is intended for researchers, scientists, and professionals in drug development and other fields where the protection of high-value, sensitive equipment and environments is paramount.

Our analysis is grounded in established experimental protocols and performance data, offering a clear perspective on the efficacy, safety, and environmental sustainability of each alternative. We will delve into the causality behind experimental designs, ensuring a thorough understanding of how these agents are tested and validated.

The Contenders: An Overview of Halon Alternatives

The primary replacements for this compound fall into two main categories: halocarbon clean agents and inert gas agents. Water mist systems present a distinct third option.

  • FK-5-1-12 (Dodecafluoro-2-methylpentan-3-one): A fluoroketone, this agent is a liquid at room temperature and vaporizes upon discharge. It is a chemical agent that extinguishes fires primarily through heat absorption.[1][2][3]

  • HFC-227ea (Heptafluoropropane): A hydrofluorocarbon, this agent is a gas that is stored as a liquefied compressed gas.[4] It also acts as a chemical agent, primarily absorbing heat to suppress the combustion reaction.

  • IG-541: An inert gas mixture composed of nitrogen (52%), argon (40%), and carbon dioxide (8%).[5][6] It extinguishes fires by reducing the oxygen concentration in the protected space to a level that will not support combustion.[5][6]

  • Water Mist Systems: These systems utilize very fine water droplets to suppress fires through cooling, oxygen displacement by steam, and radiant heat attenuation.[1][2]

Performance Under Fire: A Quantitative Comparison

The effectiveness of a fire suppressant is determined through a series of standardized tests designed to evaluate its ability to extinguish different classes of fires. The most common metrics are the extinguishing concentration and the design concentration, which includes a safety factor.

Table 1: Comparative Fire Suppression Performance Data

PropertyFK-5-1-12HFC-227eaIG-541Water Mist Systems
Primary Extinguishing Mechanism Heat AbsorptionHeat AbsorptionOxygen DisplacementCooling & Oxygen Displacement
Class A Fire (Wood Crib) Min. Design Conc. ~4.2% - 5.6%[7]~6.7%~36.5% - 45.7%System Dependent
Class B Fire (Heptane) Min. Design Conc. ~4.5% - 5.9%[7]~8.7%~44.9%System Dependent
Class C Fire (Energized Electrical) Min. Design Conc. ~4.5% - 4.74%[7]~7.0%~36.5%System Dependent
Discharge Time < 10 seconds[8]< 10 seconds< 60-120 seconds[8]System Dependent

Note: Concentrations for halocarbon agents are by volume. Concentrations for inert gas are by volume and result in a corresponding reduction in oxygen concentration. Water mist performance is highly dependent on system design, including droplet size, flux density, and spray dynamics.

Environmental and Safety Profiles: A Critical Assessment

The primary driver for replacing halons was their detrimental effect on the ozone layer. Consequently, the environmental and safety profiles of their alternatives are of paramount importance.

Table 2: Environmental and Toxicological Properties

PropertyFK-5-1-12HFC-227eaIG-541
Ozone Depletion Potential (ODP) 0[8]00[5]
Global Warming Potential (GWP, 100-yr) <1[8]~3220 - 3500[9]~0[5]
Atmospheric Lifetime ~5 days[8]~34.2 - 36.5 years[9]Negligible[5]
No Observed Adverse Effect Level (NOAEL) 10%[9]9%[9]43% (12% O2)[5]
Lowest Observed Adverse Effect Level (LOAEL) >10%[9]10.5%[9]52% (10% O2)[5]

The choice between these agents often involves a trade-off between GWP and the physical footprint of the system. Halocarbon agents like HFC-227ea have a higher GWP but require less storage volume than inert gas systems. FK-5-1-12 offers a low GWP and a manageable storage volume. Inert gas systems have no environmental impact but require a larger number of cylinders to achieve the necessary concentration.

The Science of Suppression: Understanding Experimental Protocols

The data presented in this guide are derived from rigorous, standardized testing procedures. Understanding these protocols is crucial for interpreting the performance of each agent.

The Cup Burner Test: Determining Extinguishing Concentration

The cup burner test is a fundamental laboratory-scale method for determining the minimum extinguishing concentration of a gaseous agent for Class B flammable liquids.[10][11][12]

Experimental Protocol: Cup Burner Test (Based on ISO 14520 / NFPA 2001)

  • Apparatus Setup: A standardized glass chimney containing a fuel cup is used.[10][11] The fuel level is precisely controlled.

  • Fuel Ignition: A liquid fuel, typically n-heptane, is ignited in the cup and allowed to burn for a specified pre-burn period to achieve a stable flame.

  • Agent Introduction: A mixture of the extinguishing agent and air is introduced at the bottom of the chimney at a controlled flow rate.

  • Concentration Increase: The concentration of the agent is gradually increased until the flame is extinguished.[11]

  • Data Recording: The agent concentration at the point of extinguishment is recorded. This is repeated multiple times to ensure accuracy.

The causality behind this experimental design lies in creating a reproducible, controlled environment to assess the fundamental chemical and physical fire-suppressing properties of an agent on a known fuel source.

Cup Burner Test Workflow

Full-Scale Fire Tests: Validating Real-World Performance

Full-scale fire tests are conducted to evaluate the performance of a complete fire suppression system in a realistic enclosure. These tests are critical for determining the design concentration for Class A, B, and C fires.[13][14] The protocols are detailed in standards such as NFPA 2001, ISO 14520, and UL 2166.[13][14][15][16]

Experimental Protocol: Full-Scale Enclosure Test (Generalized from NFPA 2001)

  • Enclosure Construction: A test enclosure of a specified volume is constructed with controlled leakage characteristics.

  • Fuel Source Placement: A standardized fire source (e.g., wood crib for Class A, heptane pan for Class B, or energized electrical equipment for Class C) is placed within the enclosure.

  • Instrumentation: The enclosure is instrumented with thermocouples, gas concentration sensors, and pressure sensors to monitor conditions before, during, and after discharge.

  • System Installation: The fire suppression system, including cylinders, piping, and nozzles, is installed according to the manufacturer's specifications.

  • Test Execution: The fire is ignited and allowed a pre-burn period. The suppression system is then activated.

  • Data Collection: Extinguishing time, agent concentration, oxygen concentration (for inert gases), and temperature are recorded. For Class A fires, a soak period is observed to check for re-ignition.

This self-validating system ensures that the agent can be effectively distributed to extinguish a fire of a specific type and size within a defined enclosure, accounting for real-world factors like obstructions and leakage.

Sources

A Comparative Guide to Bromopentafluoroethane and its Alternatives for Pentafluoroethylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a pentafluoroethyl (C2F5) group into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. This guide provides a comprehensive efficacy comparison of Bromopentafluoroethane (C2F5Br) as a reagent for pentafluoroethylation, alongside a critical evaluation of its primary alternatives. We will delve into the mechanistic nuances, substrate scope, and practical considerations of each method, supported by experimental data to inform your reagent selection.

Introduction: The Significance of the Pentafluoroethyl Group

The C2F5 moiety, often considered a more lipophilic analogue of the trifluoromethyl (CF3) group, can significantly enhance a molecule's metabolic stability, binding affinity, and cellular permeability. Its unique electronic properties and steric bulk make it a valuable functional group in the design of pharmaceuticals, agrochemicals, and advanced materials. Consequently, the development of efficient and versatile reagents for introducing this group is of paramount importance.

This compound: The Traditional Workhorse

This compound is a gaseous reagent that has historically been used as a source of the pentafluoroethyl radical or nucleophile. Its primary application in modern organic synthesis is in transition metal-catalyzed cross-coupling reactions.

Mechanism of Action: Copper-Mediated Cross-Coupling

The most common application of C2F5Br involves its reaction with a copper(I) source to generate a putative "CuC2F5" intermediate. This species can then participate in cross-coupling reactions with various organic electrophiles, such as aryl and vinyl halides. The general catalytic cycle is believed to proceed via an oxidative addition/reductive elimination pathway.

Caption: Proposed catalytic cycle for copper-mediated pentafluoroethylation using C2F5Br.

Efficacy and Limitations

While effective in certain contexts, the use of this compound presents several challenges:

  • Handling: As a low-boiling-point gas, it requires specialized equipment for accurate and safe handling.

  • Reactivity: The generation of the active copper species can be sluggish, often requiring elevated temperatures and stoichiometric amounts of copper.

  • Substrate Scope: The scope of C2F5Br in copper-catalyzed reactions is often limited, with aryl iodides being the most effective coupling partners. Aryl bromides and chlorides are typically less reactive.[1]

Key Alternatives to this compound

The challenges associated with C2F5Br have spurred the development of alternative, more user-friendly, and often more efficient reagents.

TMSCF3-Derived "CuC2F5": A Versatile In Situ Reagent

A significant advancement in pentafluoroethylation is the use of (trifluoromethyl)trimethylsilane (TMSCF3) as a precursor to the active "CuC2F5" species. This method involves the in situ generation of a "CuCF3" intermediate, which then undergoes a spontaneous and selective difluorocarbene insertion to form "CuC2F5".[2][3]

  • Reagent Preparation: In an oven-dried Schlenk tube under an inert atmosphere, combine TMSCF3 (1.5 mmol), KF (1.5 mmol), and CuCl (2.25 mmol).

  • Add anhydrous DMF (3.0 mL) and pyridine (3.0 mL).

  • Seal the tube and heat the mixture at 80 °C for 10 hours.

  • After cooling to room temperature, the resulting mixture containing the "CuC2F5" species is filtered and used directly.

  • Cross-Coupling: To the prepared "CuC2F5" solution, add the aryl boronate (0.4 mmol), 1,10-phenanthroline (1.6 mmol), and AgF (1.6 mmol).

  • The reaction is stirred at 50 °C under an air atmosphere for 3 hours.

  • Workup: After completion, the reaction is quenched with aqueous HCl and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Caption: Workflow for the generation of "CuC2F5" from TMSCF3 and subsequent cross-coupling.

Triethyl(pentafluoroethyl)silane (Et3SiCF2CF3): A Direct C2F5 Source

Et3SiCF2CF3 serves as a direct and stable source of the pentafluoroethyl nucleophile in copper-catalyzed cross-coupling reactions.[4][5] This reagent is a liquid, making it significantly easier to handle than gaseous C2F5Br.

  • Reaction Setup: To a reaction vial, add CuI (0.1 mmol), the aryl iodide (0.5 mmol), and a suitable ligand (e.g., 1,10-phenanthroline, 0.1 mmol).

  • Add a solution of Et3SiCF2CF3 (1.0 mmol) in a suitable solvent (e.g., DMF).

  • Add a fluoride source, such as CsF (1.5 mmol).

  • Reaction Execution: The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) for a designated time.

  • Workup and Analysis: The reaction is cooled, quenched, and extracted. The product yield is determined by 19F NMR spectroscopy or after purification by column chromatography.

Electrophilic Pentafluoroethylating Reagents

In contrast to the nucleophilic nature of the copper-based reagents, electrophilic reagents deliver a "C2F5+" synthon. S-(pentafluoroethyl)diphenylsulfonium salts are a prominent example of this class of reagents.[6] They are particularly effective for the pentafluoroethylation of C-nucleophiles such as enolates and carbanions.

These reagents react with nucleophiles in a substitution reaction, where the pentafluoroethyl group is transferred to the nucleophilic carbon.

Reagent [Ph2S-C2F5]+ TfO- Product Nu-C2F5 Reagent->Product + Nu- Byproduct Ph2S Reagent->Byproduct Nucleophile Nu-

Caption: General scheme for electrophilic pentafluoroethylation.

Comparative Efficacy: A Data-Driven Analysis

The choice of reagent is highly dependent on the substrate and the desired transformation. The following tables provide a comparative overview of the performance of this compound and its alternatives in the pentafluoroethylation of common substrates.

Table 1: Pentafluoroethylation of Aryl Halides

SubstrateReagent SystemConditionsYield (%)Reference
4-IodoanisoleC2F5Br, CuDMF, 110 °CModerate
4-Iodoanisole"CuC2F5" from TMSCF3DMF/Py, 80 °C then coupling93[2]
4-IodobenzonitrileEt3SiCF2CF3, CuI, CsFDMF, 100 °C85
2-Bromopyridine(IPr)Cu-C2F5Dioxane/Toluene, 120 °C>95[1]

Table 2: Pentafluoroethylation of (Hetero)aryl Boronates

SubstrateReagent SystemConditionsYield (%)Reference
Phenylboronic acid pinacol ester"CuC2F5" from TMSCF3, phen, AgFDMF/Py, 50 °C, Air87
3-(Bneop)quinoline"CuC2F5" from TMSCF3, phen, AgFDMF/Py, 50 °C, Air77
5-(Bneop)pyrimidine"CuC2F5" from TMSCF3, phen, AgFDMF/Py, 50 °C, Air65

Table 3: Pentafluoroethylation of C-Nucleophiles

SubstrateReagent SystemConditionsYield (%)Reference
Phenylacetylene[Ph2S-C2F5]+ TfO-THF, -78 °C to rt65[6]
Ethyl 2-methyl-3-oxobutanoate[Ph2S-C2F5]+ TfO-DMF, -50 °C to rt72[6]

Conclusion and Future Outlook

While this compound remains a viable reagent for specific applications, its handling difficulties and often moderate reactivity have led to the development of superior alternatives. The in situ generation of "CuC2F5" from TMSCF3 has emerged as a highly versatile and efficient method for the pentafluoroethylation of a broad range of substrates, particularly aryl iodides and boronates.[2] For ease of handling, Et3SiCF2CF3 offers a practical liquid alternative.[4] For the functionalization of C-nucleophiles, electrophilic reagents like sulfonium salts provide a complementary and powerful approach.[6]

The continued development of novel pentafluoroethylating reagents will undoubtedly focus on improving safety, reducing cost, and expanding the substrate scope to include more challenging transformations, such as the direct C-H pentafluoroethylation of unactivated arenes and heterocycles.

References

  • Copper-Mediated −CF(OCF3)(CF2H) Transfer to Organic Electrophiles.
  • Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF3.
  • Copper-catalyzed pentafluoroethylation of aryl/alkenyl iodides with pentafluoroethylsilane. Organic Chemistry Frontiers. [Link]
  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry. [Link]
  • From C1 to C2: TMSCF3 as a Precursor for Pentafluoroethylation.
  • TMSCF3 as a Convenient Source of CF2=CF2 for Pentafluoroethylation, (Aryloxy)tetrafluoroethylation and Tetrafluoroethylation.
  • Cross coupling reactions of arylboronic acid.
  • Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups. Journal of the American Chemical Society. [Link]
  • Copper-catalyzed pentafluoroethylation of aryl/alkenyl iodides with pentafluoroethylsilane.
  • Copper-Catalyzed Pentafluoroethylation of Aryl/Alkenyl Iodides with Pentafluoroethylsilane. Europe PMC. [Link]
  • Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF3. The Royal Society of Chemistry. [Link]
  • From C1 to C2 : TMSCF3 as a Precursor for Pentafluoroethyl
  • TMSCF3 as a Convenient Source of CF2=CF2 for Pentafluoroethylation, (Aryloxy)tetrafluoroethylation and Tetrafluoroethylation.
  • Yields obtained for cross-coupled products.
  • Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry. [Link]
  • Isolated yields of cross-coupling products from aryl chlorides and arylboronic acids. Reaction conditions.
  • Arylboronic acid catalyzed C-alkylation and allylation reactions using benzylic alcohols. Organic Letters. [Link]

Sources

A Comparative Guide to the Purity Validation of Bromopentafluoroethane by Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity of reagents is a non-negotiable prerequisite for reproducible and reliable results. Bromopentafluoroethane (C2BrF5), a halogenated hydrocarbon, finds application in various synthetic pathways. Ensuring its purity is critical to control reaction kinetics, minimize by-product formation, and ultimately, guarantee the quality and safety of the final product. This guide provides an in-depth technical comparison of Gas Chromatography (GC) for the purity validation of this compound, juxtaposed with Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful alternative.

This document is designed to move beyond a simple recitation of methods. As Senior Application Scientists, we aim to provide a causal understanding behind experimental choices, grounding our recommendations in established analytical principles and regulatory expectations.

The Criticality of Purity in this compound

This compound is a volatile and thermally stable compound, making it an ideal candidate for analysis by Gas Chromatography. Impurities in this compound can arise from its synthesis, which may involve the bromination of pentafluoroethane or other related precursors. Potential impurities could include unreacted starting materials, isomers, or other halogenated hydrocarbons. For instance, this compound is listed as a potential impurity (Norflurane EP Impurity R) in the European Pharmacopoeia monograph for Norflurane (1,1,1,2-tetrafluoroethane), highlighting the need for robust analytical methods to separate and quantify these related compounds.[1][2][3][4][5]

I. Primary Analytical Method: Gas Chromatography (GC)

Gas Chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Its high separation efficiency and sensitivity make it exceptionally well-suited for assessing the purity of this compound and quantifying potential impurities.[6]

Principle of GC Analysis

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase coated on the column walls. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation.

Method Validation: A Self-Validating System

A robust analytical method must be validated to ensure it is fit for its intended purpose. The validation of the GC method for this compound purity should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9][10][11] This ensures the method is specific, linear, accurate, precise, and robust.

Experimental Protocol: GC-FID Analysis of this compound

This protocol outlines a detailed, step-by-step methodology for the purity determination of this compound using a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

Instrumentation and Chromatographic Conditions
ParameterSpecificationRationale
Gas Chromatograph Agilent 7890B GC System or equivalentProvides reliable and reproducible performance.
Detector Flame Ionization Detector (FID)Offers high sensitivity for organic compounds and a wide linear range.
Column DB-1 (100% Dimethylpolysiloxane), 30 m x 0.53 mm ID, 5.0 µm film thickness or equivalentA non-polar column is suitable for the separation of non-polar halogenated hydrocarbons based on their boiling points.[12]
Carrier Gas Nitrogen or Helium, high purityInert gases that do not react with the sample or stationary phase.
Inlet Temperature 200 °CEnsures complete and rapid vaporization of the sample.
Detector Temperature 230 °CPrevents condensation of the analytes in the detector.
Oven Temperature Program Initial: 40 °C (hold for 8 min), Ramp: 10 °C/min to 150 °C, then 25 °C/min to 230 °C (hold for 11 min)A temperature program allows for the separation of compounds with a wide range of boiling points.[12]
Injection Volume 1.0 µLA small injection volume prevents column overloading.
Split Ratio 1:5A split injection is used for concentrated samples to avoid overloading the column.[12]
Sample and Standard Preparation
  • Diluent: A suitable volatile solvent in which this compound and its potential impurities are soluble (e.g., Dichloromethane or N,N-Dimethylacetamide).

  • Standard Solution: Prepare a standard solution of a certified reference standard of this compound in the diluent at a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve a known amount of the this compound sample in the diluent to achieve a similar concentration to the standard solution.

Data Analysis and Purity Calculation

The purity of the this compound sample is determined by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard. The percentage purity is calculated using the following formula:

% Purity = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100

Workflow for GC Purity Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing & Analysis Prep_Standard Prepare Standard Solution GC_Injection Inject into GC System Prep_Standard->GC_Injection Prep_Sample Prepare Sample Solution Prep_Sample->GC_Injection Chromatography Chromatographic Separation GC_Injection->Chromatography FID_Detection FID Detection Chromatography->FID_Detection Integration Peak Integration FID_Detection->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report Method_Selection Start Define Analytical Goal Screening Screening for unknown volatile impurities? Start->Screening AbsolutePurity Determine absolute purity without specific standard? Screening->AbsolutePurity No GC_Method Utilize GC-MS/FID Screening->GC_Method Yes AbsolutePurity->GC_Method No qNMR_Method Employ ¹⁹F qNMR AbsolutePurity->qNMR_Method Yes Complementary Consider complementary use of both techniques GC_Method->Complementary qNMR_Method->Complementary

Sources

A Guide to Investigating Immunological Cross-Reactivity of Bromopentafluoroethane and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic or diagnostic agent is a cornerstone of preclinical assessment. Small molecules, while often too small to elicit an immune response on their own, can become immunogenic when conjugated to larger carrier molecules like proteins. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for Bromopentafluoroethane, a halogenated alkane, by treating it as a potential hapten. We will delve into the rationale behind experimental design, provide a detailed protocol for assessment, and discuss the interpretation of data in comparison to alternative compounds.

The Hapten Concept: Why Small Molecules Matter in Immunology

The immune system typically recognizes large molecules like proteins and polysaccharides as antigens. However, small molecules, or haptens, can become immunologically active by covalently binding to endogenous proteins, forming a hapten-carrier complex.[1][2][3] This complex can then be processed by antigen-presenting cells (APCs) and presented to T-cells, initiating an immune response that can lead to the production of specific antibodies.[1][4] This phenomenon is a primary mechanism behind many drug hypersensitivity reactions.[1][4][5] Therefore, for a compound like this compound, which could be used in various biomedical applications such as a contrast agent or a component of a larger molecule, it is crucial to evaluate its potential to elicit an immune response that cross-reacts with other structurally similar molecules, leading to off-target effects.

Designing a Robust Cross-Reactivity Study

A successful cross-reactivity study hinges on a well-designed experimental plan that is both sensitive and specific. The following sections outline a step-by-step approach to assess the cross-reactivity of antibodies raised against this compound.

Experimental Workflow: From Immunogen to Data Interpretation

The overall workflow involves synthesizing an immunogen, immunizing an animal model to generate antibodies, and then using an immunoassay to test the specificity of these antibodies against a panel of related compounds.

experimental_workflow cluster_synthesis Phase 1: Reagent Generation cluster_assay Phase 2: Immunoassay cluster_analysis Phase 3: Analysis A Synthesize this compound- Carrier Protein Conjugate (Immunogen) B Immunize Host Animal A->B C Isolate and Purify Antibodies B->C D Perform Competitive ELISA C->D E Test against this compound and Potential Cross-Reactants D->E F Measure Antibody Binding E->F G Calculate % Cross-Reactivity F->G H Compare with Alternatives G->H logic_flow A Calculate IC50 for Test Compound B Compare IC50 to This compound IC50 A->B C IC50 is similar (<10x difference) B->C D IC50 is significantly higher (>10x difference) B->D E High Cross-Reactivity C->E True F Low to Moderate Cross-Reactivity C->F False D->F False G Negligible Cross-Reactivity D->G True

Caption: Logical flow for categorizing the cross-reactivity of a test compound.

Comparing with Alternatives

When evaluating alternatives to this compound, the goal is to identify compounds with a lower cross-reactivity profile for structurally related endogenous or co-administered molecules. An ideal alternative would exhibit high specificity, meaning it generates a potent immune response only to itself, with minimal recognition of other compounds. The data table above allows for a direct, quantitative comparison. For example, Alternative Compound B, with only 5% cross-reactivity, would be considered significantly more specific and potentially safer from an immunological standpoint than Alternative Compound A (50% cross-reactivity).

This comparative approach is essential for ranking lead candidates in drug development and for selecting reagents with the highest specificity for diagnostic assays. The choice of an alternative may also be guided by the broader context of materials science, such as the move away from certain per- and polyfluoroalkyl substances (PFAS) in medical devices, where materials like silicones or polyethersulfone (PES) membranes are being considered. [6][7] By employing this rigorous, self-validating protocol and comparative framework, researchers can generate the high-quality data necessary to make informed decisions about the immunological safety and specificity of this compound and its potential alternatives.

References

  • Frontiers. (n.d.). Hypersensitivity reactions to small molecule drugs.
  • Pichler, W. J. (2019). Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System. Frontiers in Pharmacology, 10, 649.
  • Chipinda, I., Hettick, J. M., & Siegel, P. D. (2011). Haptenation: Chemical Reactivity and Protein Binding. Journal of Allergy, 2011, 839682.
  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols.
  • ResearchGate. (n.d.). The importance of hapten-protein complex formation in the development of drug allergy.
  • MDPI. (2022). Chemical- and Drug-Induced Allergic, Inflammatory, and Autoimmune Diseases Via Haptenation. International Journal of Molecular Sciences, 23(15), 8333.
  • Elkem Silicones. (2024, May 30). Phasing out PFAS: Next steps for medical device manufacturers.
  • ResearchGate. (n.d.). Blood substitutes and other potential biomedical applications of fluorinated colloids.
  • Matregenix. (n.d.). Best ePTFE Alternatives for Filtration & Medical Uses.
  • National Institutes of Health. (2025, January 24). An Overview of Potential Alternatives for the Multiple Uses of Per- and Polyfluoroalkyl Substances.
  • National Institutes of Health. (2022). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Biosensors, 12(11), 999.
  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges.
  • Danish Environmental Protection Agency. (n.d.). Alternatives to classified phthalates in medical devices.
  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?.

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A Comparative Analysis of Bromopentafluoroethane and Chloropentafluoroethane: Performance, Environmental Impact, and Safety

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into Two Halogenated Ethanes: Unveiling Performance Differences for Researchers and Drug Development Professionals

This comprehensive guide offers an in-depth technical comparison of Bromopentafluoroethane (also known as Halon 251 or R-115B1) and Chloropentafluoroethane (CFC-115 or R-115). While structurally similar, the substitution of a bromine atom for a chlorine atom profoundly alters their performance characteristics, environmental impact, and potential applications. This document is intended for researchers, scientists, and professionals in drug development who require a nuanced understanding of these compounds for legacy system maintenance, environmental impact assessment, or research into alternative chemistries.

Executive Summary: A Tale of Two Halogens

At a glance, this compound and Chloropentafluoroethane represent a classic case of how a single atomic substitution can pivot the primary application of a molecule. Chloropentafluoroethane (CFC-115) was widely adopted as a refrigerant, valued for its thermodynamic properties. In contrast, the presence of a bromine atom in this compound (Halon 251) historically pointed towards applications in fire suppression, a domain where brominated hydrocarbons have demonstrated high efficacy.

This guide will dissect the performance of these two compounds, with a focus on their intended, and in some cases historical, applications. We will explore their fire suppression capabilities, thermodynamic performance as refrigerants, and critically, their starkly different environmental and safety profiles. All data presented is supported by experimental evidence and authoritative sources to ensure scientific integrity.

Physical and Chemical Properties: The Foundation of Performance

The fundamental physical and chemical properties of a compound dictate its behavior and suitability for specific applications. The table below provides a comparative summary of key properties for this compound and Chloropentafluoroethane.

PropertyThis compound (C₂BrF₅)Chloropentafluoroethane (C₂ClF₅)
Molar Mass 198.92 g/mol [1]154.47 g/mol [2]
Boiling Point -21 °C[3]-38.9 °C[2]
Freezing Point No data available-106 °C
Appearance Colorless gasColorless gas with a slight ethereal odor[4][5]
Vapor Density Heavier than air5.55 (relative to air)[6]
Solubility in Water No data available0.006% at 25°C[5][6]

The higher molar mass and boiling point of this compound are direct consequences of the larger and more polarizable bromine atom compared to chlorine. These differences have significant implications for their phase behavior and, consequently, their performance in both refrigeration and fire suppression systems.

Performance as Fire Suppressants: The Power of Bromine

The primary mechanism by which many halogenated hydrocarbons extinguish fires is through catalytic chemical interference with the combustion chain reaction. Bromine is significantly more effective in this role than chlorine, which is reflected in the fire suppression performance of brominated compounds (halons).[7]

Minimum Extinguishing Concentration (MEC)

The Minimum Extinguishing Concentration (MEC) is a critical metric for evaluating the effectiveness of a gaseous fire suppressant. It is the lowest concentration of the agent in a fuel-air mixture that will extinguish a flame. The standard method for determining the MEC for flammable liquids is the cup burner test, as detailed in NFPA 2001 and ISO 14520.[5][8]

Chloropentafluoroethane, lacking the highly effective bromine atom, would primarily act as a fire suppressant through physical mechanisms such as oxygen displacement and cooling. These mechanisms are considerably less efficient than the chemical inhibition provided by bromine. Consequently, the MEC for Chloropentafluoroethane would be substantially higher, rendering it an impractical choice for a primary fire suppressant.

Experimental Protocol: Cup Burner Method for MEC Determination

The following protocol outlines the standardized procedure for determining the MEC of a gaseous fire suppressant using the cup burner method.

Objective: To determine the minimum concentration of a gaseous agent in air that will extinguish a diffusion flame of a liquid fuel under specified conditions.

Apparatus:

  • A glass chimney of a specified diameter (e.g., 85 mm).

  • A fuel cup of a specified diameter (e.g., 30 mm) centered within the chimney.

  • A fuel reservoir and level control system to maintain a constant fuel level at the lip of the cup.

  • Mass flow controllers for precise metering of air and the gaseous agent.

  • A gas mixing chamber to ensure a homogenous mixture before entering the chimney.

  • An ignition source.

Procedure:

  • Establish a steady, laminar flow of air through the chimney at a specified rate (e.g., 40 L/min).

  • Introduce the liquid fuel (typically n-heptane as a standard) into the cup and ignite it. Allow the flame to stabilize for a pre-burn period (e.g., 90-120 seconds).

  • Gradually introduce the gaseous fire suppressant into the air stream.

  • Continuously increase the concentration of the suppressant until the flame is extinguished.

  • The concentration of the agent at the point of extinguishment is recorded.

  • The test is repeated multiple times to ensure reproducibility, and the average concentration is reported as the MEC.

Caption: Workflow for MEC determination using the cup burner method.

Performance as Refrigerants: A Thermodynamic Perspective

The suitability of a substance as a refrigerant is determined by its thermodynamic properties, including its boiling point, vapor pressure, latent heat of vaporization, and specific heat. Chloropentafluoroethane (R-115) was used as a low-temperature refrigerant, often in azeotropic mixtures like R-502 (a blend of R-22 and R-115).

A theoretical analysis of refrigerant performance can be conducted using a vapor-compression cycle model. Key performance indicators are the Coefficient of Performance (COP), which is the ratio of the refrigeration effect to the work input, and the volumetric refrigerating capacity.

Given its higher boiling point, this compound would operate at different pressure and temperature ranges compared to Chloropentafluoroethane in a refrigeration cycle. While a detailed thermodynamic analysis would require comprehensive property data (which is not as readily available for this compound as it is for Chloropentafluoroethane[9]), it is likely that its performance characteristics would be less favorable for common refrigeration applications.

Experimental Protocol: Refrigerant Performance Evaluation

The performance of a refrigerant is experimentally evaluated in a calibrated vapor-compression refrigeration system, following standards such as those from ASHRAE.

Objective: To determine the Coefficient of Performance (COP) and refrigerating capacity of a refrigerant under controlled conditions.

Apparatus:

  • A closed-loop vapor-compression refrigeration circuit including a compressor, condenser, expansion valve, and evaporator.

  • Instrumentation to measure temperature, pressure, and mass flow rate of the refrigerant at various points in the cycle.

  • Controlled environment chambers for the evaporator and condenser to maintain constant temperature and humidity.

  • Power meter to measure the energy consumption of the compressor.

Procedure:

  • Charge the system with the refrigerant under investigation.

  • Set the desired operating conditions (evaporator and condenser temperatures) in the environmental chambers.

  • Start the compressor and allow the system to reach a steady state.

  • Record the temperatures, pressures, refrigerant mass flow rate, and compressor power consumption.

  • The refrigerating effect is calculated from the change in enthalpy of the refrigerant across the evaporator and the mass flow rate.

  • The COP is calculated by dividing the refrigerating effect by the compressor power input.

Refrigerant_Performance_Test cluster_cycle Refrigeration Cycle cluster_measurements Measurements Compressor Compressor Condenser Condenser Compressor->Condenser High Pressure Power Compressor Power Compressor->Power ExpansionValve ExpansionValve Condenser->ExpansionValve High Pressure T_P Temperature & Pressure Condenser->T_P Evaporator Evaporator ExpansionValve->Evaporator Low Pressure Evaporator->Compressor Evaporator->T_P M_flow Mass Flow Rate Evaporator->M_flow

Caption: Key components and measurements in a refrigerant performance test.

Environmental Impact: A Clear Divergence

The most significant differentiator between these two compounds is their impact on the environment, specifically the ozone layer and global warming.

Environmental MetricThis compound (C₂BrF₅)Chloropentafluoroethane (C₂ClF₅)
Ozone Depletion Potential (ODP) High (Estimated)0.4[2]
Global Warming Potential (GWP, 100-year) Significant (Estimated)~7,670 - 10,300[2]
Atmospheric Lifetime No data available1,700 years[2]
Ozone Depletion Potential (ODP)

The ODP is a relative measure of a substance's ability to destroy stratospheric ozone, with CFC-11 assigned a reference value of 1.0.[2][10][11][12] The presence of bromine in a molecule dramatically increases its ODP because bromine is a much more efficient catalyst for ozone destruction than chlorine.[2][11] While a specific ODP for this compound is not available in the reviewed literature, it is certain to be significantly higher than that of Chloropentafluoroethane (ODP = 0.4). For comparison, Halon 1301 has an ODP of 10.0.[10][12]

Global Warming Potential (GWP)

The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (GWP = 1). Chloropentafluoroethane has a very high GWP, reported in the range of 7,670 to 10,300 over a 100-year time horizon.[2] This, combined with its long atmospheric lifetime of 1,700 years, makes it a potent greenhouse gas.[2]

Due to their high ODP and/or GWP, the production and use of both Chloropentafluoroethane and many brominated hydrocarbons have been phased out or severely restricted under the Montreal Protocol on Substances that Deplete the Ozone Layer.[13]

Safety and Toxicity

Both compounds are non-flammable gases and are heavier than air, meaning they can displace oxygen in enclosed spaces, leading to a risk of asphyxiation.

Chloropentafluoroethane is considered to have low toxicity. However, at high concentrations, it can cause dizziness, incoordination, and cardiac arrhythmias.[14] Contact with the liquid can cause frostbite.[4]

This compound is classified as an irritant to the skin, eyes, and respiratory system.[15] The toxicity of brominated hydrocarbons can vary, but a common concern with all halogenated fire suppressants is the production of toxic decomposition products, such as hydrogen fluoride (HF) and, in the case of brominated compounds, hydrogen bromide (HBr), when exposed to high temperatures.[16]

Conclusion: Distinct Compounds for Disparate Roles

The comparison between this compound and Chloropentafluoroethane underscores the profound influence of atomic substitution on chemical performance and application.

  • Chloropentafluoroethane (CFC-115) , with its favorable thermodynamic properties, found a niche as a refrigerant. However, its significant environmental impact (high ODP and GWP) led to its global phase-out, making it a legacy compound of interest primarily for environmental monitoring and the management of existing systems.

  • This compound (Halon 251) , by virtue of its bromine content, would have been a potent fire suppressant. Its performance would have been characterized by high efficiency (low MEC). However, its undoubtedly high ODP would have also led to its restriction under the Montreal Protocol, placing it in the same category of legacy chemicals as other halons.

For today's researchers and drug development professionals, understanding the properties of these compounds is crucial for assessing the environmental and safety implications of any legacy equipment that may still contain them. Furthermore, the stark performance differences born from a single atomic change provide a valuable case study in molecular design and the ongoing search for effective and environmentally benign chemical alternatives.

References

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  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Chloropentafluoroethane. Centers for Disease Control and Prevention.
  • Refrigerant-Supply.com. (n.d.). R-115 Chloropentafluoroethane.
  • Montreal Protocol on Substances that Deplete the Ozone Layer. (n.d.).
  • Australian Government, Department of Climate Change, Energy, the Environment and Water. (2021). Ozone depleting substances.
  • NIST/TRC Web Thermo Tables (WTT). (n.d.). This compound. National Institute of Standards and Technology.
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  • Hays, H. L., Mathew, D., & Chapman, J. (2023). Fluorides and Fluorocarbons Toxicity. In StatPearls.
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  • ASHRAE. (2001). Handbook 2001: Fundamentals. Chapter 20 - Thermophysical properties of refrigerants.
  • Baehr, H.D., & Tillner-Roth, R. (2012). Thermophysical Properties of Refrigerants. Springer.
  • ASHRAE. (2005). Chapter 20, Thermophysical Properties of Refrigerants, ASHRAE Handbook--Fundamentals (2005 revision).
  • Hodnebrog, Ø., et al. (2020).
  • University of Michigan. (n.d.). APPENDIX A SUPPLEMENTAL INFORMATION – SPECIAL HAZARDS FIRE EXTINGUISHING SYSTEMS AGENTS.
  • ASHRAE. (2001). REFRIGERANTS.
  • SKYbrary Aviation Safety. (n.d.). Halon Fire Extinguishers.
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  • Australian Government, Department of Climate Change, Energy, the Environment and Water. (n.d.). Ozone Depleting Substances - Fact sheet.
  • Tegtmeier, S., et al. (2015). Oceanic bromoform emissions weighted by their ozone depletion potential.
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  • Aberdeen Test Center, MD. (2019). Fire Extinguishing Performance Test of the Low Global Warming Potential (GWP) Agents.
  • Environmental Protection Agency. (2024). Halon Critical Use Survey Reporting Module in EDEN.
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A Comparative Environmental Impact Assessment of Bromopentafluoroethane and Its Alternatives in Fire Suppression

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The selection of chemical agents for critical applications such as fire suppression necessitates a rigorous evaluation of not only their performance but also their environmental impact. Historically, halogenated hydrocarbons, particularly brominated compounds like Bromopentafluoroethane (also known as Halon 251), were favored for their exceptional fire-extinguishing capabilities. However, their profound impact on the Earth's atmosphere has led to a paradigm shift towards more environmentally benign alternatives. This guide provides an in-depth comparison of the environmental profiles of this compound and its primary replacements, supported by key environmental metrics and an overview of the methodologies used to ascertain them.

The Legacy of Brominated Fire Suppressants: this compound

This compound (C2F5Br) belongs to a class of chemical compounds known as halons, which were once the gold standard in fire protection for critical facilities. Their effectiveness stems from their ability to interrupt the chemical chain reaction of combustion. Despite their fire suppression prowess, the presence of bromine in their molecular structure makes them potent catalysts for the depletion of the stratospheric ozone layer.[1] This has led to their phase-out under international agreements like the Montreal Protocol.

The environmental impact of these substances is primarily quantified by two key metrics: the Ozone Depletion Potential (ODP) and the Global Warming Potential (GWP).[2]

Comparative Analysis of Environmental Impact

The following table summarizes the key environmental metrics for this compound and its common alternatives.

CompoundChemical FormulaOzone Depletion Potential (ODP)Global Warming Potential (GWP, 100-year)Atmospheric Lifetime
This compound C2F5BrHigh (Est. 5-10)Significant (not precisely reported)Long (Est. decades)
HFC-227ea (FM-200) C3HF702900 - 350031 - 42 years
HFC-125 C2HF502800 - 350029 - 33 years
FK-5-1-12 (Novec™ 1230) C6F12O0< 1~5 days

In-Depth Profiles of Fire Suppressants

This compound (Halon 251)

As a brominated halocarbon, this compound's primary environmental drawback is its high ODP. Bromine is significantly more effective at destroying ozone than chlorine on a per-atom basis.[3] Although a precise ODP value is not available, it is expected to be substantial, in line with other halons like Halon 1301 which has an ODP of 10.0.[4] The long atmospheric lifetime of halons means that once released, they persist in the atmosphere for many years, allowing them to reach the stratosphere and contribute to ozone depletion.[5] Furthermore, their long persistence and radiative efficiency suggest a significant Global Warming Potential.

Hydrofluorocarbons (HFCs): HFC-227ea and HFC-125

Hydrofluorocarbons emerged as first-generation replacements for halons. Their primary advantage is an ODP of zero, as they do not contain bromine or chlorine.[3]

  • HFC-227ea (Heptafluoropropane) : Widely known as FM-200, it is an effective fire suppressant that works by physical and chemical means.[6] However, it has a high GWP, contributing to global warming.[6] Its atmospheric lifetime extends to several decades.

  • HFC-125 (Pentafluoroethane) : Similar to HFC-227ea, HFC-125 is a non-ozone-depleting alternative to halons. It also possesses a high GWP and a long atmospheric lifetime.

The significant GWP of HFCs has led to increasing regulatory scrutiny and a push towards alternatives with a lower climate impact.

Fluorinated Ketones: FK-5-1-12

FK-5-1-12, a fluorinated ketone marketed as Novec™ 1230 fluid, represents a newer generation of halon alternatives. Its key environmental advantages are a zero ODP and a GWP of less than 1. This is attributed to its very short atmospheric lifetime of approximately five days, as it is rapidly broken down by photolysis in the upper atmosphere. This rapid degradation prevents it from accumulating in the atmosphere and contributing to long-term climate change.

Methodologies for Assessing Environmental Impact

The ODP and GWP values presented are not direct measurements but are calculated based on a combination of laboratory experiments and atmospheric modeling.

Experimental Protocol for Determining Ozone Depletion Potential (ODP)

The ODP of a substance is a relative measure of its ability to destroy stratospheric ozone compared to trichlorofluoromethane (CFC-11), which is assigned an ODP of 1.0.[3] The determination of ODP involves a multi-step process:

  • Laboratory Studies : The first step involves laboratory measurements of the substance's properties, including its atmospheric lifetime, the efficiency of its ozone-destroying chemical reactions, and its ultraviolet absorption spectrum.

  • Atmospheric Modeling : These laboratory data are then used as inputs for complex two- and three-dimensional computer models of the atmosphere. These models simulate the transport of the substance to the stratosphere and its subsequent chemical reactions that lead to ozone destruction.

  • Calculation of ODP : The model calculates the total ozone loss caused by a continuous emission of a unit mass of the substance over its atmospheric lifetime. This is then compared to the calculated ozone loss from the emission of a unit mass of CFC-11 under the same conditions. The ratio of these two values gives the ODP.

Experimental Protocol for Determining Global Warming Potential (GWP)

The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, typically 100 years, relative to carbon dioxide (CO2), which has a GWP of 1.[6] The calculation of GWP involves:

  • Infrared Absorption Measurement : Laboratory experiments are conducted to measure the infrared absorption spectrum of the gas. This determines its radiative efficiency, or how effectively it can absorb outgoing thermal radiation from the Earth's surface.

  • Atmospheric Lifetime Determination : The atmospheric lifetime of the gas is determined through a combination of laboratory studies of its reaction rates with atmospheric radicals (like OH) and atmospheric modeling.[5]

  • Radiative Forcing Calculation : The radiative efficiency and atmospheric lifetime are used in radiative transfer models to calculate the instantaneous radiative forcing (the change in the net energy balance at the top of the atmosphere) caused by a certain concentration of the gas.

  • GWP Calculation : The time-integrated radiative forcing of a pulse emission of the gas over the chosen time horizon (e.g., 100 years) is calculated and then divided by the time-integrated radiative forcing of a pulse emission of an equal mass of CO2 over the same period.

Decision-Making Framework for Selecting an Alternative

The choice of a fire suppressant involves a trade-off between performance, safety, and environmental impact. The following diagram illustrates a simplified decision-making workflow for selecting an appropriate alternative to this compound.

DecisionFramework start Start: Phase-out of This compound env_assessment Environmental Impact Assessment start->env_assessment odp_check Ozone Depletion Potential (ODP) = 0? env_assessment->odp_check odp_check->start No (Re-evaluate) gwp_check Global Warming Potential (GWP) < 150? odp_check->gwp_check Yes hfc Consider HFCs (HFC-227ea, HFC-125) gwp_check->hfc No fk Select FK-5-1-12 gwp_check->fk Yes performance_eval Performance & Safety Evaluation hfc->performance_eval fk->performance_eval final_selection Final Selection of Alternative performance_eval->final_selection

Caption: Decision workflow for selecting an environmentally acceptable fire suppressant alternative.

Conclusion

The era of brominated fire suppressants like this compound is definitively over due to their severe impact on the ozone layer. While first-generation alternatives like HFC-227ea and HFC-125 successfully addressed the issue of ozone depletion, their high Global Warming Potential has rendered them less-than-ideal long-term solutions. The development of compounds like the fluorinated ketone FK-5-1-12, with a negligible impact on both the ozone layer and global warming, represents a significant advancement in environmentally sustainable fire protection. For researchers, scientists, and professionals in drug development, where the protection of high-value assets is paramount, the selection of a fire suppressant must be guided by a comprehensive understanding of its environmental footprint. This guide underscores the importance of considering ODP, GWP, and atmospheric lifetime as critical parameters in this decision-making process, steering the industry towards a future of effective and environmentally responsible fire safety.

References

  • National Institute of Standards and Technology. (n.d.). Commercialized Halon Options. Short Course.
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  • U.S. Environmental Protection Agency. (n.d.). Halons Program.
  • Agüera, A., et al. (2011). Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools. Talanta, 83(4), 1134-1146.[18]
  • Newland, M. J., et al. (2013). Interactive comment on “Southern hemispheric halon trends and global halon emissions, 1978–2011” by M. J. Newland et al. Atmospheric Chemistry and Physics Discussions, 12(6), C12848-C12853.[19]
  • Environment Canada. (n.d.). Environmental Code of Practice on Halons.
  • Pelizzetti, E., et al. (2008). Photodegradation of tetrahalobisphenol-A (X = Cl, Br) flame retardants and delineation of factors affecting the process. Applied Catalysis B: Environmental, 84(3-4), 543-551.[21]

Sources

A Comparative Guide to Analytical Standards for the Identification of Bromopentafluoroethane

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Section 1: Introduction to Bromopentafluoroethane (BPFE)

This compound (BPFE), with the chemical formula C₂BrF₅, is a halogenated hydrocarbon of significant interest in various industrial and research settings.[1][2] Its unique physicochemical properties make it a candidate for applications such as fire suppression agents, refrigerants, and as a key intermediate in organic synthesis. The unambiguous identification and quantification of BPFE are paramount for process control, safety, environmental monitoring, and regulatory compliance.

The analytical challenge lies in distinguishing BPFE from structurally similar compounds and quantifying it accurately in complex matrices. This guide provides a comparative analysis of the primary and alternative analytical techniques, explaining the causality behind methodological choices to ensure robust and reliable identification.

PropertyValueSource
Molecular Formula C₂BrF₅[1][2]
Molecular Weight 198.917 g/mol [1]
CAS Registry No. 354-55-2[1]

Section 2: The Primary Standard: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile and semi-volatile compounds like BPFE, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical standard.[3][4] The power of this technique lies in its hybrid nature: the gas chromatograph separates individual components from a mixture, and the mass spectrometer provides a unique molecular fingerprint for identification.[4][5]

The Causality of Choice: We select GC-MS as the primary standard for two fundamental reasons. First, the high-resolution capillary columns used in GC provide exceptional separation efficiency, allowing BPFE to be isolated from other volatile impurities or matrix components based on its boiling point and chemical properties.[6] Second, mass spectrometry offers unparalleled specificity. By ionizing the separated BPFE and analyzing the mass-to-charge ratio of the parent molecule and its fragments, we obtain a definitive structural confirmation that is highly reliable and reproducible.[3]

Logical Workflow for BPFE Identification via GC-MS

The following diagram illustrates the logical flow from sample handling to data confirmation in a typical GC-MS workflow.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Confirmation Prep Prepare BPFE Standard in appropriate solvent Injector Volatize sample in GC Injector Prep->Injector Calibrant Sample Prepare unknown sample (e.g., dilution, extraction) Sample->Injector Analyte Column Separate compounds on GC Column Injector->Column MS Ionize, Fragment, & Detect in MS Column->MS Chromatogram Identify Peak by Retention Time (RT) MS->Chromatogram Spectrum Acquire Mass Spectrum of the peak Chromatogram->Spectrum At BPFE's RT Library Compare Spectrum to NIST/Internal Library Spectrum->Library Confirm Confirm Identity: Match RT & Spectrum Library->Confirm

Caption: Standard GC-MS workflow for BPFE identification.

Detailed Experimental Protocol: GC-MS Analysis

This protocol describes a self-validating system where the identification of BPFE is confirmed by both its retention time relative to a standard and its unique mass spectrum.

1. Preparation of Standards and Samples:

  • Standard Preparation: Prepare a certified analytical standard of this compound at a concentration of 100 µg/mL in a suitable solvent like methanol or isooctane.[7][8] Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 50 µg/mL. The use of a certified standard is critical for accurate quantification and retention time locking.
  • Sample Preparation: For liquid samples, perform a direct dilution into the solvent. For solid or complex matrices, a solvent extraction or headspace analysis may be necessary to isolate the volatile BPFE.[3]

2. Instrumental Parameters:

  • Gas Chromatograph (GC):
  • Injection: 1 µL, splitless injection to maximize sensitivity.[6]
  • Injector Temperature: 250 °C. Rationale: This ensures rapid and complete volatilization of BPFE without thermal degradation.
  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., SLB™-5ms). Rationale: This stationary phase provides excellent separation for a wide range of non-polar and moderately polar volatile compounds.
  • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. Rationale: The initial hold allows for focusing of volatile analytes at the head of the column, while the ramp effectively elutes BPFE in a sharp, symmetrical peak.
  • Mass Spectrometer (MS):
  • Ionization Mode: Electron Ionization (EI) at 70 eV. Rationale: EI is a robust, high-energy ionization technique that produces reproducible fragmentation patterns, ideal for library matching and structural elucidation.
  • Source Temperature: 230 °C.
  • Mass Scan Range: 45-250 m/z. Rationale: This range is chosen to capture the molecular ion of BPFE (m/z 198/200) and its key fragment ions while avoiding interference from low-mass air and solvent molecules.

3. Data Interpretation and Validation:

  • Retention Time (RT): The peak corresponding to BPFE in the sample chromatogram must have the same RT (typically within ±0.05 minutes) as the certified standard analyzed under identical conditions.
  • Mass Spectrum: The acquired mass spectrum for the sample peak must match the spectrum of the standard and/or a reference library like the NIST Mass Spectral Library.[1] Key ions to look for in the BPFE spectrum include:
  • Molecular Ion (M⁺): A characteristic doublet at m/z 198 and 200, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
  • Key Fragments: The loss of a bromine atom (M-Br)⁺ at m/z 119 (C₂F₅⁺) is typically the base peak. Other fragments corresponding to the loss of fluorine atoms may also be present.

Section 3: Alternative and Confirmatory Analytical Standards

While GC-MS is the primary standard, other techniques serve crucial roles in either high-sensitivity screening or unambiguous structural confirmation.

Gas Chromatography with Electron Capture Detection (GC-ECD)
  • Principle of Operation: The ECD is highly sensitive to compounds containing electronegative atoms, such as halogens. It operates by measuring a decrease in a constant current caused by the analyte capturing electrons.

  • Expertise & Causality: GC-ECD is chosen when the primary analytical goal is ultra-trace quantification of BPFE rather than identification. Its sensitivity to halogenated compounds can be orders of magnitude greater than MS. However, its trustworthiness for identification is low, as it provides no structural information and any co-eluting halogenated compound will produce a signal. It is best used in well-characterized matrices where the identity of the target analyte is already known.

Spectroscopic Confirmation Methods

For absolute certainty in drug development or novel material research, spectroscopic methods provide orthogonal data to confirm the molecular structure of BPFE.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Principle: FTIR measures the absorption of infrared radiation by a molecule's chemical bonds, which vibrate at specific frequencies.[9]

    • Application: It is excellent for confirming the presence of key functional groups. The FTIR spectrum of BPFE will be dominated by very strong C-F stretching absorptions (typically in the 1100-1300 cm⁻¹ region) and a C-Br stretch at lower wavenumbers. It serves as a rapid identity check for pure material.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (like ¹³C and ¹⁹F) to reveal detailed information about molecular structure and connectivity.[10][11]

    • Application: ¹⁹F NMR is arguably the most powerful technique for the unambiguous structural confirmation of fluorinated compounds like BPFE. It will show distinct signals for the -CF₃ and -CBrF₂ fluorine environments, and the coupling patterns between them will definitively prove the structure. It is the authoritative standard for structural elucidation.

Section 4: Performance Comparison of Analytical Techniques

The choice of analytical technique is always a balance between the required data quality and practical constraints. The following table provides a comparative summary to guide your decision-making process.

ParameterGC-MSGC-ECDFTIR SpectroscopyNMR Spectroscopy
Specificity Very HighLowModerateDefinitive
Primary Use Identification & QuantificationTrace QuantificationFunctional Group IDStructure Elucidation
Sensitivity (LOD) Low ng/mL to pg/mLLow pg/mL to fg/mLHigh µg rangemg range
Quantitative Accuracy High (with proper IS)Very HighLow (Semi-quantitative)High (with standard)
Sample Throughput HighHighVery HighLow
Cost & Complexity Moderate-HighModerateLowVery High
Authoritative Grounding EPA & ISO Methods[12]EPA MethodsPharmacopeias (USP/EP)Definitive Structural Tool
Decision-Making Flowchart for Method Selection

This diagram provides a logical path for selecting the appropriate analytical method based on the primary research question.

Decision_Tree decision decision result result start What is the Analytical Goal? q1 Is this a pure or known substance? start->q1 Known Identity q2 Is this a complex mixture or unknown sample? start->q2 Unknown Identity q3 Need to confirm functional groups? q1->q3 q4 Need definitive structural proof? q1->q4 q5 Need to identify & quantify? q2->q5 q6 Need to quantify at ultra-trace levels? q2->q6 result_ftir Use FTIR q3->result_ftir Yes result_nmr Use NMR q4->result_nmr Yes result_gcms Use GC-MS q5->result_gcms Yes result_gcecd Use GC-ECD q6->result_gcecd Yes

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe and Compliant Disposal of Bromopentafluoroethane

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the proper handling and disposal of bromopentafluoroethane (C₂BrF₅). As a halogenated hydrocarbon, this substance demands rigorous safety protocols and adherence to environmental regulations. This guide moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and environmental stewardship in your laboratory.

Core Directive: Understanding this compound

This compound, also known as Halon 251, is a dense, gaseous substance at standard temperature and pressure. Historically, related compounds (halons) were prized as highly effective fire suppression agents.[1] However, their chemical stability makes them potent ozone-depleting substances (ODS) and greenhouse gases, leading to stringent production and handling regulations under international agreements like the Montreal Protocol.[1]

The U.S. Environmental Protection Agency (EPA) explicitly prohibits the intentional release of halons during maintenance, servicing, or disposal of equipment.[2] Therefore, the primary directive for laboratory professionals is the complete containment and proper transfer of this chemical waste to an authorized facility.

Hazard Profile and Risk Assessment

A thorough understanding of the risks associated with this compound is the foundation of safe handling. The primary hazards include its physical state as a compressed liquefied gas and its toxicological properties upon exposure.

Key Hazards:

  • Gas Under Pressure: Cylinders may rupture or explode if heated.[3]

  • Simple Asphyxiant: The gas is heavier than air and can accumulate in low-lying areas, displacing oxygen and causing rapid suffocation without warning.[3]

  • Cryogenic Burns (Frostbite): Direct contact with the liquid form can cause severe frostbite.[3][4]

  • Inhalation Toxicity: Inhaling the gas can lead to respiratory irritation, dizziness, drowsiness, and, at high concentrations, cardiac arrhythmias.[3][5]

Property Value
Chemical Formula C₂BrF₅
CAS Number 354-55-2
Molar Mass 248.92 g/mol
Boiling Point -1.1 °C (30 °F)
Appearance Colorless gas
DOT Hazard Class 2.2 (Non-flammable Gas)[6]
UN Number UN3163 (Liquefied gas, n.o.s.)[6]
Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable. The selection of PPE must correspond to the specific handling task to mitigate the identified risks.

Task Required Personal Protective Equipment (PPE)
Routine Handling / Cylinder Change-out Safety glasses with side shields; Leather or insulated work gloves.
Transfer of Liquefied Gas Chemical splash goggles and a face shield; Cryogenic/cold-insulating gloves; Laboratory coat or apron.[3][7]
Emergency Leak Response Self-Contained Breathing Apparatus (SCBA); Level A or B chemical protective suit, depending on the scale of the release.

Standard Operating Procedure for Disposal

The disposal of this compound is not a process of treatment but one of compliant containment and transfer. Under no circumstances should this chemical be disposed of via drains or mixed with general laboratory waste.[5][8]

Step 1: Waste Segregation

Immediately designate any unwanted this compound—whether in a lecture bottle, cylinder, or residual in an apparatus—as a hazardous waste. This waste stream must be kept separate from all other chemical waste to prevent dangerous reactions and ensure the receiving facility can process it correctly.[9]

Step 2: Containerization & Labeling
  • Container Integrity: The waste must be stored in its original cylinder or a DOT-approved, pressure-rated container compatible with halogenated hydrocarbons. Ensure the valve is intact and not leaking.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include:

    • The full chemical name: "this compound".[9]

    • The appropriate GHS hazard pictograms (gas cylinder, exclamation mark).

    • The date when the container was first designated as waste (accumulation start date).

Step 3: On-Site Accumulation

Store the waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) that is secure, well-ventilated, and away from heat sources or direct sunlight.[10] Cylinders must always be stored in an upright position and securely chained or strapped to a wall or stable rack to prevent tipping.[3]

Step 4: Arranging Off-Site Disposal

Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[9] It is crucial to use a vendor with proven experience in handling and processing halons or other fluorinated gases. These vendors will ensure the material is transported in compliance with Department of Transportation (DOT) regulations and directed to the proper end-of-life facility.[11][12]

Disposal Pathways: The End-of-Life Journey

Once the waste leaves your facility, it will follow one of two primary pathways, with a strong regulatory preference for reclamation. The decision process is outlined in the diagram below.

DisposalWorkflow Start This compound Waste Generated Segregate Step 1: Segregate Waste (Halogenated Gas Stream) Start->Segregate Containerize Step 2: Containerize & Label (DOT Cylinder, GHS Label) Segregate->Containerize Store Step 3: Store Securely (Ventilated, Upright, Chained) Containerize->Store ContactEHS Step 4: Contact EHS / Licensed Waste Vendor Store->ContactEHS VendorEval Is the gas suitable for reclamation? ContactEHS->VendorEval Reclamation Pathway 1 (Preferred): Reclamation & Recycling (Halon Bank for Critical Use) VendorEval->Reclamation  Yes Destruction Pathway 2 (If Unsuitable): High-Temperature Destruction (Incineration or Plasma) VendorEval->Destruction  No (Contaminated) End Compliant Disposal & Documentation Reclamation->End Destruction->End

Caption: Decision workflow for this compound disposal.

Pathway 1: Reclamation and Recycling (Preferred)

The most environmentally responsible option is to send the material to a facility that can reclaim it.[2] Commercial recyclers will purify the used halon to meet stringent industry specifications. This reclaimed gas is then made available for "critical uses" where no viable alternatives exist, such as fire suppression systems in aviation and certain military applications.[2][13] This process, often managed through a "National Halon Bank," treats the substance as a valuable, finite resource rather than a waste.[14]

Pathway 2: High-Temperature Destruction

If the this compound is too contaminated for reclamation, it must be destroyed. Due to the extreme stability of carbon-fluorine bonds, this requires specialized technologies:

  • High-Temperature Incineration: The gas is injected into a furnace operating at very high temperatures (e.g., >1100 °C) with a controlled oxygen supply.[15]

  • Thermal Plasma: An even more energy-intensive process that uses a plasma torch to generate extremely high temperatures, ensuring the complete breakdown of the molecule.[16]

Both methods produce highly corrosive acid gases, primarily hydrogen fluoride (HF) and hydrogen bromide (HBr).[17] The destruction facility must have sophisticated "scrubber" systems that neutralize these gases before they are released into the atmosphere.[10]

Emergency Procedures

Leak Response Protocol
  • EVACUATE: Immediately evacuate all non-essential personnel from the affected area.

  • VENTILATE: If it can be done without risk, increase ventilation to the area.

  • ALERT: Notify your institution's EHS and emergency response team.

  • ASSESS & ISOLATE: Trained personnel equipped with SCBA should enter the area to assess the leak. If possible and safe, close the cylinder valve to stop the release.

  • SECURE: Secure the area and prevent re-entry until air monitoring confirms that oxygen levels have returned to normal and gas concentrations are safe.

Conclusion

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding its hazards, adhering to a strict protocol of containment and labeling, and engaging with certified disposal partners, you ensure the safety of your colleagues and the protection of our shared environment. The guiding principle is clear: no intentional release. Every molecule must be accounted for and directed toward either reclamation for critical use or complete, verified destruction.

References

  • Halons Program. U.S. Environmental Protection Agency. URL: https://www.epa.gov/ods-phaseout/halons-program[2]
  • Thermal destruction of (hydro)chloro- fluorocarbons and hydrofluorocarbons. Climate and Ozone Protection Alliance. URL: https://www.giz.de/en/downloads/giz2019-en-thermal-destruction-of-hcfcs-and-hfcs.pdf[18]
  • Abatement of fluorinated compounds in thermal plasma flow. ResearchGate. URL: https://www.researchgate.net/publication/283307613_Abatement_of_fluorinated_compounds_in_thermal_plasma_flow[17]
  • Decommissioning Halon 1211 Safely and Efficiently. USA Decom. URL: https://usadecom.com/decommissioning-halon-1211-safely-and-efficiently/[1]
  • Halon 1211 Safety Data Sheet. Amerex Fire. URL: https://www.amerex-fire.com/wp-content/uploads/2023/04/Halon-1211-SDS-26931-Rev-03-20-23.pdf[3]
  • Bromopentafluorobenzene Safety Data Sheet. CPAchem. URL: https://www.cpachem.
  • This compound Safety Data Sheet. MSDS Digital. URL: https://www.msdsdigital.com/bromopentafluoroethane-sds[6]
  • SAFETY DATA SHEET - Bromopentafluorobenzene. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/267848[10]
  • 1-Bromo-5-fluoropentane - Safety Data Sheet. ChemicalBook. URL: https://www.chemicalbook.com/ShowMSDSByCAS_407-97-6.htm[8]
  • 3 Ways to Dispose of Halon. Halon.us. URL: https://halon.us/3-ways-to-dispose-of-halon/[15]
  • This compound Safety Data Sheets(SDS). LookChem. URL: https://www.lookchem.com/sds/354-55-2.html[7]
  • Halon 1211 (BCF) - What to do? YouTube. URL: https://www.youtube.
  • 3-Bromopentafluoropropene - Safety Data Sheet. Synquest Labs. URL: https://www.synquestlabs.com/sds/1300A30.pdf[11]
  • SAFETY DATA SHEET - 1-Bromopentane. Thermo Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC107600025[19]
  • The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study. MDPI. URL: https://www.mdpi.com/2673-4931/5/3/20[16]
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group. URL: https://cleanmanagement.
  • Department of Transportation (DOT) Regulations. Healthcare Environmental Resource Center (HERC). URL: https://www.hercenter.
  • Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Laboratory Professionals. Benchchem. URL: https://www.benchchem.
  • NIOSH Pocket Guide to Chemical Hazards - Chloropentafluoroethane. Centers for Disease Control and Prevention. URL: https://www.cdc.gov/niosh/npg/npgd0124.html[4]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.